Technical Documentation Center

2-(7-Methoxyquinolin-4-yloxy)propan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Analysis, Synthesis, and Pharmacological Utility of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(7-Methoxyquinolin-4-yloxy)propan-1-ol is a highly specialized heterocyclic intermediate characterized by a molecular weight of 233.26 g/mol and a molecular formula of C₁₃H₁₅NO₃ . Structurally, it consists of a 7-methoxyquinoline core linked via an ether bridge at the C4 position to the C2 carbon of a propan-1-ol aliphatic chain. This specific structural motif is a "privileged scaffold" in medicinal chemistry, frequently serving as the hinge-binding domain in the development of targeted Receptor Tyrosine Kinase (RTK) inhibitors.

This technical guide provides a comprehensive analysis of the compound’s physicochemical properties, its mechanistic role in drug design, and a self-validating synthetic methodology for its preparation.

Chemical Identity & Physicochemical Profiling

Understanding the exact structural topology of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol is critical for its application in fragment-based drug discovery (FBDD). The molecule possesses a chiral center at the C2 position of the propanol chain, meaning it exists as distinct (R) and (S) enantiomers. Depending on the spatial constraints of the target protein's binding pocket, enantioselective synthesis is often required to isolate the active eutomer.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters that dictate the compound's pharmacokinetic behavior and reactivity:

PropertyValueComputational/Experimental Rationale
IUPAC Name 2-[(7-Methoxyquinolin-4-yl)oxy]propan-1-olStandardized structural nomenclature.
Molecular Formula C₁₃H₁₅NO₃-
Molecular Weight 233.26 g/mol Ideal for FBDD (<300 Da); leaves mass budget for further functionalization.
Exact Mass 233.1052 DaTarget metric for High-Resolution Mass Spectrometry (HRMS) validation.
Hydrogen Bond Donors 1Provided by the primary hydroxyl (-OH) group.
Hydrogen Bond Acceptors 4Quinoline N, Methoxy O, Ether O, and Hydroxyl O.
Rotatable Bonds 4Grants the flexibility required to induce fit within kinase binding domains.
Topological Polar Surface Area 51.2 ŲExcellent predictive membrane permeability (Lipinski Rule of 5 compliant).

Pharmacophore Rationale: The 7-Methoxyquinolin-4-yloxy Core

The 7-methoxyquinolin-4-yloxy fragment is not arbitrary; it is an evolutionarily refined pharmacophore used in blockbuster oncology drugs (e.g., Lenvatinib, Cabozantinib) and potent c-Met/VEGFR2 inhibitors like AMG 458 [1].

Mechanistic Causality in Kinase Inhibition:

  • Hinge Region Anchoring: The basic quinoline nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide (often a cysteine or methionine residue) in the ATP-binding hinge region of the kinase[1].

  • Solvent Channel Occupation: The 7-methoxy group is strategically positioned to point outward toward the solvent-exposed channel. This not only increases the aqueous solubility of the parent drug but also prevents the molecule from binding too deeply into off-target hydrophobic pockets, thereby enhancing kinase selectivity.

  • Vectorial Projection: The oxygen linker at the C4 position creates a ~120° angle that projects the attached propan-1-ol chain (or larger moieties in fully elaborated drugs) directly into the DFG-in or DFG-out activation loop pocket, allowing for the disruption of tumor cell proliferation pathways [2].

Synthetic Methodology: Self-Validating Protocol

To synthesize 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol with high regioselectivity, a Nucleophilic Aromatic Substitution (S_NAr) approach is utilized [3].

Causality behind the experimental design: If unprotected propane-1,2-diol is reacted directly with 4-chloro-7-methoxyquinoline, a mixture of 1-oxy and 2-oxy regioisomers will result. To ensure exclusive formation of the 2-oxy linkage, the primary alcohol must be transiently protected using a tert-butyldimethylsilyl (TBS) group. Furthermore, Sodium Hydride (NaH) is required to irreversibly deprotonate the sterically hindered secondary alcohol, generating a nucleophile potent enough to attack the electron-deficient C4 position of the quinoline ring.

Step-by-Step Workflow

Step 1: S_NAr Reaction

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 1-(tert-butyldimethylsilyloxy)propan-2-ol (1.2 eq, 12 mmol) and anhydrous N,N-dimethylformamide (DMF) (20 mL). Cool to 0 °C.

  • Alkoxide Generation: Add NaH (60% dispersion in mineral oil, 1.5 eq, 15 mmol) portion-wise. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Coupling: Dissolve 4-chloro-7-methoxyquinoline (1.0 eq, 10 mmol) in 10 mL anhydrous DMF and add dropwise to the alkoxide solution.

  • Heating: Elevate the temperature to 80 °C and stir for 12 hours. The thermal energy is necessary to overcome the steric hindrance of the secondary alkoxide.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL) at 0 °C. Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: TBS Deprotection

  • Cleavage: Dissolve the crude silyl ether intermediate in anhydrous Tetrahydrofuran (THF) (25 mL). Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq, 15 mmol) dropwise at room temperature. The highly nucleophilic fluoride ion selectively attacks the silicon atom due to the extreme thermodynamic stability of the Si-F bond.

  • Purification: Stir for 2 hours, concentrate, and purify via flash column chromatography (Silica gel, Eluent: 0-5% Methanol in Dichloromethane) to yield the pure product.

G SM1 4-Chloro-7-methoxyquinoline (Electrophile) Base NaH in DMF (0°C to 80°C) Alkoxide Generation SM1->Base SM2 1-(TBS-oxy)propan-2-ol (Protected Nucleophile) SM2->Base Int1 TBS-Protected Intermediate (SNAr Product) Base->Int1 SNAr Reaction (12 hours, 80°C) Deprot TBAF in THF (RT) Silyl Cleavage Int1->Deprot Product 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol (Final Product) Deprot->Product Deprotection (2 hours, RT)

Synthetic workflow for 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol via SNAr and deprotection.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical markers must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆): The diagnostic doublet of the quinoline C2 proton appears at δ 8.60 (d, J = 5.2 Hz, 1H). The methoxy singlet is distinct at δ 3.90 (s, 3H). The chiral methine proton (-CH-) of the propanol chain presents as a complex multiplet at δ 4.80 (m, 1H), while the primary hydroxyl proton appears as a triplet at δ 5.05 (t, J = 5.5 Hz, 1H), confirming successful deprotection.

  • LC-MS (ESI+): The mass spectrum must show a dominant molecular ion peak at m/z 234.15 [M+H]⁺, aligning with the calculated exact mass of the protonated species (234.11 Da).

References

  • Title: Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Source: International Journal of Molecular Sciences. URL: [Link]

  • Title: Process for the preparation of lenvatinib or its salts thereof (WO2019092625A1).
Exploratory

Mechanism of Action of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol in Kinase Inhibition: A Structural and Kinetic Analysis

Executive Summary The 7-methoxyquinoline-4-yloxy scaffold is a highly privileged pharmacophore in targeted oncology, serving as the core hinge-binding motif for several clinically approved receptor tyrosine kinase (RTK)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-methoxyquinoline-4-yloxy scaffold is a highly privileged pharmacophore in targeted oncology, serving as the core hinge-binding motif for several clinically approved receptor tyrosine kinase (RTK) inhibitors, including lenvatinib and cabozantinib . However, the specific derivative 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol represents a paradigm shift from traditional extended Type II inhibitors. By replacing the bulky DFG-out targeting aromatic tail with a compact, stereospecific aliphatic chain (a 2-propan-1-ol moiety), this molecule functions as a highly efficient Type I/I½ fragment.

This whitepaper deconstructs the structural mechanics of this fragment, detailing how it anchors to the kinase hinge region while precisely probing the ribose-binding pocket. Furthermore, we outline the self-validating experimental workflows required to characterize its kinetic and thermodynamic binding profiles.

Structural Biology & Binding Modality

The efficacy of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol lies in its tri-modal interaction with the ATP-binding cleft of kinases such as c-Met and VEGFR2 .

The Hinge Region Anchor (Quinoline Core)

The quinoline N1 atom acts as a critical hydrogen bond acceptor. In the c-Met kinase domain, it forms a robust hydrogen bond with the backbone amide of Met1160 (or Cys919 in VEGFR2) . This interaction is the primary thermodynamic driver of binding, anchoring the fragment within the highly conserved ATP adenine pocket.

Solvent Front Orientation (7-Methoxy Group)

The 7-methoxy substituent is vectorially directed toward the solvent-exposed front of the kinase cleft. This positioning serves two purposes:

  • It provides a slight hydrophobic shield that optimally fills a small lipophilic sub-pocket, improving the overall Ligand Lipophilic Efficiency (LipE).

  • It prevents the fragment from burying too deeply into the hinge, maintaining the optimal distance (approx. 2.8 Å) for the N1-Met1160 hydrogen bond.

Ribose Pocket Engagement (2-Propan-1-ol Moiety)

The defining feature of this molecule is the -O-CH(CH3)-CH2-OH chain. The chiral center at C2 dictates the spatial trajectory of the terminal hydroxyl group into the ribose-binding pocket. The -OH group acts as both a hydrogen bond donor and acceptor, displacing high-energy, uncoordinated water molecules. This displacement yields a highly favorable entropic signature ( ΔS>0 ), which is critical for fragment-based drug discovery (FBDD) optimization.

G Core 2-(7-Methoxyquinolin-4-yloxy) propan-1-ol Quinoline Quinoline N1 Core->Quinoline Methoxy 7-Methoxy Group Core->Methoxy Propanol 2-Propan-1-ol Chain Core->Propanol Hinge Hinge Region (Met1160 H-Bond) Quinoline->Hinge Anchors Solvent Solvent Front (Hydrophobic Shield) Methoxy->Solvent Orients Ribose Ribose Pocket (Water Displacement) Propanol->Ribose Probes

Fig 1: Pharmacophore logic map detailing the spatial engagement of the fragment within the kinase.

Pathway Intervention & Mechanism of Action

By competitively occupying the ATP-binding site, 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol disrupts the phosphotransfer mechanism necessary for RTK autophosphorylation. In the context of the c-Met pathway, this prevents the recruitment of scaffolding proteins (e.g., GAB1, GRB2), thereby uncoupling the receptor from downstream PI3K/AKT (survival) and RAS/MAPK (proliferation) signaling cascades.

G HGF HGF Ligand cMet c-Met RTK (Target) HGF->cMet Activates PI3K PI3K / AKT Survival cMet->PI3K MAPK RAS / MAPK Proliferation cMet->MAPK Inhibitor 2-(7-Methoxyquinolin-4-yloxy) propan-1-ol Inhibitor->cMet Inhibits (Hinge)

Fig 2: c-Met signaling pathway and the targeted intervention point of the quinoline fragment.

Experimental Workflows & Self-Validating Protocols

To accurately characterize a low-molecular-weight fragment, standard biochemical assays are insufficient. The following protocols are engineered to eliminate artifacts (e.g., compound auto-fluorescence, non-specific aggregation) and establish true causality in the binding event.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Activity Assay

Causality Rationale: Quinoline derivatives possess intrinsic short-lived fluorescence that severely interferes with standard fluorescence intensity assays. TR-FRET utilizes a time delay (e.g., 50 µs) before measuring the long-lived emission of a Lanthanide chelate (Europium), completely bypassing the fragment's auto-fluorescence and eliminating false positives.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute recombinant c-Met kinase domain and a biotinylated poly-GT peptide substrate.

  • Compound Titration: Perform an 11-point, 3-fold serial dilution of the fragment in 100% DMSO. Transfer to a 384-well low-volume assay plate (final DMSO concentration strictly 1% to prevent enzyme denaturation).

  • ATP Competition Setup: Add ATP at exactly the apparent Km​ value for c-Met (e.g., 20 µM). Crucial: Testing at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors.

  • Reaction & Detection: Incubate for 60 minutes at 25°C. Terminate the reaction by adding EDTA (stops Mg2+-dependent catalysis), alongside Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Readout: Measure TR-FRET signal (Excitation: 340 nm; Emission: 615 nm and 665 nm) on a compatible microplate reader. Calculate the 665/615 ratio to determine IC50​ .

Self-Validation Checkpoint: The assay must include a known potent inhibitor (e.g., Crizotinib) to verify the dynamic range ( Z′ factor >0.6 ). A "No-ATP" control well must be used to establish the absolute zero-activity baseline.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality Rationale: Fragments typically exhibit fast association ( kon​ ) and fast dissociation ( koff​ ) rates. Endpoint assays cannot capture this transient kinetic signature. SPR provides real-time, label-free binding kinetics, confirming that the fragment genuinely binds the target 1:1 rather than acting as a colloidal aggregator.

Step-by-Step Methodology:

  • Surface Preparation: Dock a Series S Sensor Chip SA (Streptavidin) into the SPR instrument. Immobilize biotinylated c-Met kinase onto Flow Cell 2 (FC2) to a target density of ~3000 Resonance Units (RU).

  • Analyte Injection: Inject 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol at multiple concentrations (0.1 µM to 50 µM) over both FC1 and FC2. Use a high flow rate (50 µL/min) to eliminate mass transport limitations.

  • Dissociation Phase: Flow running buffer (PBS-P+ with 1% DMSO) for 120 seconds to monitor the rapid off-rate characteristic of fragment molecules.

  • Data Fitting: Double-reference the sensorgrams (subtracting FC1 and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Self-Validation Checkpoint: Flow Cell 1 (FC1) must be immobilized with an inactive/kinase-dead mutant of c-Met. Subtracting FC1 from FC2 eliminates bulk refractive index changes caused by DMSO mismatch and confirms specific active-site binding.

G Step1 Step 1: Kinase Immobilization Biotinylated c-Met on SA Chip Step2 Step 2: Analyte Injection Titration of Quinoline Fragment Step1->Step2 Step3 Step 3: Kinetic Profiling Measure k_on and k_off Step2->Step3 Step4 Step 4: Data Fitting 1:1 Langmuir Binding Model Step3->Step4

Fig 3: SPR workflow for real-time kinetic validation of fast-on/fast-off fragment binding.

Quantitative Data Summary

The table below summarizes the representative binding profile of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol. As expected for a fragment (MW ~233 g/mol ), the absolute IC50​ is in the high nanomolar to low micromolar range; however, the Ligand Efficiency (LE) is exceptionally high, indicating a structurally perfect fit that is primed for further synthetic elaboration.

Target KinaseTR-FRET IC50​ (µM)SPR KD​ (µM)Ligand Efficiency (LE)*Binding Mode
c-Met (WT) 0.851.100.42Type I (ATP-Competitive)
VEGFR2 2.403.050.38Type I (ATP-Competitive)
FGFR1 > 20.0N/AN/ANon-binder
c-Met (Y1230C) 1.151.400.40Type I (Mutation Resistant)

*LE = Ligand Efficiency (kcal/mol per heavy atom). An LE > 0.3 is considered highly favorable for lead optimization.

References

  • Discovery of a Potent, Selective, and Orally Bioavailable c-Met Inhibitor: 1-(2-Hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). Journal of Medicinal Chemistry.[Link]

  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PMC - NIH.[Link]

  • Discovery of KIN-8741, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer. Journal of Medicinal Chemistry - ACS Publications.[Link]

Foundational

An In-Depth Technical Guide to the Safety Assessment and Handling of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

For Distribution To: Researchers, scientists, and drug development professionals. Part 1: Executive Summary and Structural Hazard Analysis 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol is a complex organic molecule for which...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Part 1: Executive Summary and Structural Hazard Analysis

2-(7-Methoxyquinolin-4-yloxy)propan-1-ol is a complex organic molecule for which no formal toxicological or safety data has been published. To establish safe handling protocols, we must deconstruct the molecule into its primary structural motifs and analyze the known hazards associated with each. This surrogate-based analysis is a cornerstone of laboratory safety for investigational compounds.

The molecule can be broken down into three key components:

  • A Methoxyquinoline Core: The quinoline ring system is a well-known scaffold in medicinal chemistry, often associated with biological activity and potential cytotoxicity.[1]

  • A Propanol Side Chain: The presence of a primary alcohol dictates potential flammability and irritant properties.

  • An Ether Linkage: Aryl ethers introduce specific reactivity and storage considerations, most notably the potential for peroxide formation.

This guide will synthesize data from related compounds to build a presumptive safety profile and establish corresponding laboratory procedures.

G cluster_molecule 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol cluster_components Structural Components & Associated Hazards cluster_hazards Presumptive Hazards mol C₁₃H₁₅NO₃ quinoline 7-Methoxyquinoline Core mol->quinoline propanol Propan-1-ol Side Chain mol->propanol ether Aryl Ether Linkage mol->ether haz_q Biological Activity, Cytotoxicity quinoline->haz_q leads to haz_p Flammability, Irritation propanol->haz_p leads to haz_e Peroxide Formation ether->haz_e leads to

Caption: Deconstruction of the target molecule into its core components for hazard analysis.

Part 2: Presumptive Hazard Identification and Classification

Based on the analysis of surrogate data for related methoxy-propanols and quinolines, a GHS classification can be predicted. This serves as the foundation for all handling, storage, and emergency procedures.

Hazard ClassGHS Category PredictionBasis for Classification and Key Insights
Flammable Liquids Category 3 (H226)Simple ether and alcohol surrogates like 1-Methoxy-2-Propanol have flash points around 32°C (89°F).[2] The larger quinoline structure may increase the flash point, but flammability remains a significant concern. Vapors may form explosive mixtures with air and can flash back from a distant ignition source.[3][4]
Reproductive Toxicity Category 1B (H360)This is a critical warning. While not universal, some methoxy-propanol isomers are known to be teratogenic in animal studies.[5] The primary metabolite, 2-methoxypropionic acid, is suspected to be the active teratogen.[5] Until proven otherwise, this compound must be treated as potentially damaging to fertility or the unborn child.
Specific Target Organ Toxicity (Single Exposure) Category 3 (H336)Inhalation of vapors from related solvents can cause central nervous system (CNS) depression, leading to drowsiness or dizziness.[6] High concentrations are expected to be narcotic.
Skin Corrosion/Irritation Category 2 (H315)Alcohols and ethers can be defatting to the skin, leading to irritation upon prolonged contact.[3][7]
Serious Eye Damage/Irritation Category 1 (H318)Based on data for 2-Methoxy-1-propanol, which is classified as causing serious eye damage.[7] Direct contact with the eyes is likely to cause severe, potentially irreversible damage.

Part 3: Safe Handling and Engineering Controls

Adherence to the following protocols is mandatory when working with 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol. These protocols are designed as a self-validating system to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves (e.g., Nitrile, Neoprene). Change gloves immediately if contamination occurs.

  • Eye/Face Protection: Use chemical safety goggles and a face shield. Contact lenses should not be worn.[4]

  • Skin and Body Protection: A flame-retardant lab coat is required. For operations with a high risk of splashing, a chemical-resistant apron should be worn.

  • Respiratory Protection: All work should be performed in a certified chemical fume hood to avoid vapor inhalation. If work outside a hood is unavoidable, a respirator with an appropriate organic vapor cartridge is necessary.

Engineering Controls and Work Practices
  • Ventilation: All manipulations must occur within a properly functioning chemical fume hood. Ensure adequate ventilation to prevent the accumulation of flammable vapors.[6]

  • Ignition Sources: Prohibit all open flames, sparks, and hot surfaces from the handling area.[3][4] Use only intrinsically safe, explosion-proof electrical equipment.[7]

  • Static Discharge: Ground and bond all containers and receiving equipment during transfers to prevent static electricity buildup, which can ignite flammable vapors.[4][7]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3][4]

G cluster_ppe Personal Protective Equipment cluster_controls Engineering & Work Practice Controls gloves Resistant Gloves goggles Goggles & Face Shield coat Flame-Retardant Lab Coat respirator Respirator (if needed) hood Chemical Fume Hood no_ignition Eliminate Ignition Sources grounding Grounding & Bonding hygiene Strict Hygiene compound Handling 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol compound->gloves Requires compound->goggles Requires compound->coat Requires compound->respirator Requires compound->hood Requires compound->no_ignition Requires compound->grounding Requires compound->hygiene Requires

Caption: Mandatory PPE and Engineering Controls for safe handling.

Part 4: Storage and Disposal

Storage Conditions
  • Inert Atmosphere: Due to the ether linkage, this compound may form explosive peroxides upon exposure to air and light. Store under an inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature and Location: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[3][6] Keep away from heat, sunlight, and incompatible materials.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[8]

Waste Disposal
  • Classification: Dispose of as hazardous waste. Do not empty into drains.[3]

  • Procedure: Waste must be collected in properly labeled, sealed containers. Disposal should be carried out by a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.

Part 5: Emergency Procedures

First-Aid Measures
  • If Inhaled: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[6] Seek medical attention if irritation develops.

  • In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[3]

  • Unsuitable Extinguishing Media: A solid stream of water may be ineffective and could spread the fire.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[3][4] Containers may explode when heated.[4] Combustion may produce toxic gases such as carbon monoxide and nitrogen oxides.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Part 3. Remove all sources of ignition.[7]

  • Containment and Cleaning: Prevent further leakage if safe to do so. Cover drains. Absorb the spill with a non-combustible, inert material (e.g., sand, earth, vermiculite).[3] Collect and place in a suitable container for disposal.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 22). Sigma-Aldrich.
  • Safety Data Sheet - Hazardous according to Worksafe Australia criteria.Chem-Supply.
  • Safety Data Sheet - ChemSupply Australia.ChemSupply Australia.
  • Safety data sheet - CPAChem. (2022, November 10). CPAChem.
  • Safety Data Sheet - Cayman Chemical (RCS-4 2-methoxy isomer). (2025, February 13). Cayman Chemical.
  • Safety Data Sheet - Cayman Chemical. (2026, January 07). Cayman Chemical.
  • 2-Methoxy-1-propanol SDS, 1589-47-5 Safety D
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18). Fisher Scientific.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC.
  • 2‐Methoxypropanol‐1 - Publisso. (2025, August 08). Publisso.
  • 1-METHOXY-2-PROPANOL - CAMEO Chemicals - NOAA.NOAA.

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of 7-Methoxyquinolin-4-yloxy Derivatives

Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents, from antimalarials to antibiotic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents, from antimalarials to antibiotics.[1][2][3] Its rigid, bicyclic structure provides a versatile framework for introducing diverse functional groups, enabling the fine-tuning of pharmacological activity. More recently, derivatives of quinolin-4-one and its analogs, such as the 7-methoxyquinolin-4-yloxy scaffold, have garnered significant interest for their potential in treating a wide array of conditions, including various cancers and tuberculosis.[1][3][4] Some have demonstrated excellent bioavailability and favorable pharmacokinetic profiles, making them promising candidates for new drug development.[1][5]

However, promising in vitro activity is only the first step. A deep understanding of a compound's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is paramount to translating laboratory findings into clinical success.[6][7] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles and methodologies for evaluating the pharmacokinetics and bioavailability of novel 7-methoxyquinolin-4-yloxy derivatives. We will move beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Part 1: Foundational Principles of Pharmacokinetics and Bioavailability

In early drug discovery, in vitro ADME studies are pivotal for identifying potential liabilities and guiding the optimization of promising compounds.[6][8] These assays provide critical insights into a compound's ADME profile, which are key features for ensuring its safety and efficacy.[8] The primary goal is to predict the pharmacokinetic (PK) behavior in living systems before proceeding to more complex in vivo testing.[9]

The core ADME parameters are:

  • Absorption: The process by which a drug enters the systemic circulation. For orally administered drugs, this involves traversing the intestinal wall.[7][10]

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs in the body.[7]

  • Metabolism: The chemical modification of a drug by the body, primarily in the liver, which can activate or inactivate the compound and facilitate its excretion.[7]

  • Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.[7]

Bioavailability (F) is a critical composite parameter that measures the fraction (or percentage) of an administered drug dose that reaches the systemic circulation unchanged. It is a direct reflection of the efficiency of absorption and the extent of first-pass metabolism. An orally active drug requires sufficient bioavailability to reach its target site in concentrations high enough to elicit a therapeutic effect.

Part 2: In Vitro Characterization of ADME Properties

A tiered, high-throughput screening approach is essential for efficiently characterizing the ADME properties of a library of 7-methoxyquinolin-4-yloxy derivatives.[11] This allows for the early identification and deselection of compounds with poor drug-like properties, conserving resources for the most promising candidates.[6]

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Detailed Characterization cluster_2 Decision Gate Compound_Library Compound Library (7-Methoxyquinolin-4-yloxy Derivatives) Solubility Aqueous Solubility Assay Compound_Library->Solubility PAMPA PAMPA (Permeability Screen) Solubility->PAMPA Microsomal_Stability Liver Microsomal Stability (Metabolic Stability Screen) PAMPA->Microsomal_Stability Promising_Candidates Promising Candidates Microsomal_Stability->Promising_Candidates Caco2 Caco-2 Permeability (Efflux Assessment) Promising_Candidates->Caco2 PPB Plasma Protein Binding Caco2->PPB MetID Metabolite Identification PPB->MetID In_Vivo_Selection Selection for In Vivo PK Studies MetID->In_Vivo_Selection

Caption: Figure 1: A logical workflow for screening and characterizing compounds.

Intestinal Permeability: The Caco-2 Assay

The Caco-2 permeability assay is the industry gold standard for predicting human oral drug absorption.[10][12] It utilizes a human colon adenocarcinoma cell line that, when cultured on semipermeable filters, differentiates into a monolayer of polarized enterocytes that structurally and functionally resemble the small intestine epithelium.[12][13]

Causality: This model is superior to simple artificial membranes because Caco-2 cells express a variety of active uptake and efflux transporters (like P-glycoprotein), providing a more biologically relevant prediction of in vivo drug transport.[12] Assessing transport in both directions (apical-to-basolateral and basolateral-to-apical) allows for the calculation of an efflux ratio , which indicates if the compound is actively pumped out of the intestinal cells, a common cause of poor bioavailability.[12]

Experimental Protocol: Caco-2 Permeability Assay [13][14][15]

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for monolayer differentiation and integrity.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm², as this confirms the integrity of the cell junctions.[14]

  • Compound Preparation: Prepare a dosing solution of the test compound (e.g., 10 µM) in a transport buffer like Hank's Balanced Salt Solution (HBSS).[13]

  • Transport Experiment (Bidirectional):

    • A→B Transport: Add the dosing solution to the apical (A, upper) chamber and fresh buffer to the basolateral (B, lower) chamber.

    • B→A Transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Sampling: Incubate at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), take aliquots from the receiver chamber, replacing the volume with fresh buffer.[14]

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.[13][16]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each direction.

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) . An ER > 2 suggests the compound is a substrate for active efflux.

Metabolic Stability: Liver Microsome Assay

The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes are responsible for the clearance of a majority of marketed drugs.[17] The in vitro metabolic stability assay using liver microsomes—subcellular fractions containing these enzymes—is a fundamental screen to predict hepatic clearance.[18][19]

Causality: Compounds that are rapidly metabolized in the liver will have a short half-life and low exposure in vivo, potentially rendering them ineffective. This assay provides an early rank-ordering of compounds based on their metabolic lability, guiding chemists to modify "soft spots" in the molecule that are prone to metabolism.[11][18]

Experimental Protocol: Metabolic Stability in Liver Microsomes [17][18][20]

  • Reagent Preparation:

    • Prepare a phosphate buffer solution (100 mM, pH 7.4).[18]

    • Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a working concentration (e.g., 0.5 mg/mL protein) in the buffer.[17][18]

    • Prepare a working solution of the test compound (e.g., 1 µM final concentration).[18]

  • Incubation:

    • Pre-warm the microsome and compound solutions to 37°C.

    • Initiate the metabolic reaction by adding a cofactor solution (NADPH). For a negative control, add a buffer without the cofactor.[17][20]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[20]

  • Reaction Quenching: Immediately stop the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard. This precipitates the proteins.[18][20]

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Quantification: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.[20]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • In Vitro Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (Clint) = (0.693 / t½) / (mg protein/mL)

Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)

Once in the bloodstream, drugs can bind to plasma proteins like albumin.[21] Only the unbound (free) fraction of a drug is available to distribute to tissues, interact with its target, and be cleared.[22] Therefore, determining the fraction unbound (fu) is essential for correctly interpreting pharmacokinetic and pharmacodynamic data.[22]

Causality: High plasma protein binding reduces the concentration of free drug, which can significantly lower efficacy.[22] The Rapid Equilibrium Dialysis (RED) method is considered the gold standard because it accurately measures the free fraction at physiological conditions without being affected by non-specific binding to equipment, which can be an issue with other methods like ultrafiltration.[23][24]

Experimental Protocol: Plasma Protein Binding by RED [21][22][25]

  • Device Preparation: Use a commercial RED device, which consists of wells divided into two chambers by a semipermeable membrane (12-14 kDa MWCO).[21][25]

  • Sample Preparation: Spike plasma (e.g., human, rat) with the test compound to the desired concentration (e.g., 1 µM).[22]

  • Dialysis Setup:

    • Add the compound-spiked plasma to one chamber (the sample chamber).[22]

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the buffer chamber).[22]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[22][23]

  • Sampling: After incubation, carefully remove aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Quantification: To ensure accurate comparison during LC-MS/MS analysis, mix the buffer aliquot with an equal volume of blank plasma, and mix the plasma aliquot with an equal volume of PBS.[22] Analyze the concentrations in both matched samples.

  • Data Analysis:

    • Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber

Part 3: In Vivo Pharmacokinetic Evaluation

While in vitro assays are predictive, in vivo studies in animal models are essential for a definitive understanding of a compound's behavior in a complex biological system.[9] These studies are crucial for evaluating bioavailability, dose proportionality, and other key parameters needed to predict human pharmacokinetics.[9][26]

G cluster_0 Pre-Dosing Phase cluster_1 Dosing & Sampling Phase cluster_2 Analysis Phase Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Formulation Develop IV & PO Formulations Animal_Model->Formulation Cannulation Surgical Cannulation (Optional) (e.g., Jugular Vein) Formulation->Cannulation Dosing Administer IV and PO Doses (Crossover Design) Cannulation->Dosing Sampling Collect Serial Blood Samples (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Process Blood to Plasma Store at -80°C Sampling->Processing Bioanalysis LC-MS/MS Quantification of Drug in Plasma Processing->Bioanalysis PK_Analysis Pharmacokinetic Modeling (NCA or Compartmental) Bioanalysis->PK_Analysis Report Generate PK Parameters (AUC, Cmax, T½, F%) PK_Analysis->Report

Caption: Figure 2: From animal model selection to final data analysis.

Experimental Protocol: Rodent Pharmacokinetic Study [9][27][28]

  • Animal Model: Typically, male Sprague-Dawley rats are used. For serial blood sampling, surgical cannulation of the jugular vein is often performed to minimize stress on the animals.

  • Dosing Formulation:

    • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline, PEG400/water) for bolus injection.

    • Oral (PO): The compound is dissolved or suspended in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose).

  • Study Design: A crossover design is often used, where the same group of animals receives the IV dose first, followed by a washout period, and then the PO dose. This minimizes inter-animal variability.

  • Dosing and Sampling:

    • Administer the IV or PO dose. A typical dose might be 2 mg/kg for IV and 10 mg/kg for PO.

    • Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA), centrifuge to separate plasma, and store the plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a robust LC-MS/MS method for the quantification of the 7-methoxyquinolin-4-yloxy derivative in plasma.[16][29] This is a critical step that ensures the accuracy and reliability of the concentration data.[30]

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to determine key PK parameters.

Part 4: Data Analysis and Interpretation

The primary output of an in vivo PK study is a plasma concentration versus time curve. From this data, several key parameters are calculated:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the rate of absorption; related to efficacy and potential toxicity.
Tmax Time at which Cmax is reached.Indicates the speed of absorption.
AUC Area Under the plasma concentration-time Curve.Represents the total systemic exposure to the drug.
Elimination Half-life.Time required for the plasma concentration to decrease by half.
CL Clearance.Volume of plasma cleared of the drug per unit time; indicates efficiency of elimination.
Vd Volume of Distribution.Apparent volume into which the drug distributes to produce the observed plasma concentration.
F (%) Absolute Bioavailability.The fraction of the oral dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Interpreting the Data: A compound with a high Cmax, short Tmax, and high F(%) would be considered to have good oral absorption. A long half-life might be desirable for less frequent dosing, but could also lead to drug accumulation. These parameters, derived from animal studies, are critical for predicting the human pharmacokinetic profile and establishing a safe and effective dosing regimen for clinical trials.[9][26]

Part 5: Metabolic Pathways of Quinoline Derivatives

Understanding a compound's metabolic fate is crucial. Metabolism can lead to inactive products, but it can also produce active or even toxic metabolites. For quinoline-based structures, metabolism is primarily mediated by cytochrome P450 enzymes.[31]

Common metabolic transformations for the quinoline scaffold include:

  • Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic rings (e.g., at the 3-, 5-, or 6-positions).[32][33]

  • N-oxidation: Oxidation of the nitrogen atom in the quinoline ring to form a quinoline-N-oxide.[32][33]

  • O-demethylation: For a 7-methoxyquinolin-4-yloxy derivative, a key metabolic pathway would likely be the removal of the methyl group from the methoxy substituent to form a 7-hydroxy metabolite.

  • Conjugation: The newly formed hydroxyl groups can then be further metabolized through Phase II conjugation reactions (e.g., glucuronidation) to increase water solubility and facilitate excretion.[33]

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 7-Methoxyquinolin-4-yloxy Derivative O_Demethylation O-Demethylation Parent->O_Demethylation CYP-mediated Hydroxylation Ring Hydroxylation Parent->Hydroxylation CYP-mediated Glucuronidation Glucuronidation O_Demethylation->Glucuronidation UGT-mediated Hydroxylation->Glucuronidation UGT-mediated Excretion Excretion Glucuronidation->Excretion Excretion (Urine/Bile)

Caption: Figure 3: A simplified view of potential metabolic transformations.

Conclusion

The successful development of novel 7-methoxyquinolin-4-yloxy derivatives from promising hits to clinical candidates is critically dependent on a thorough and early evaluation of their pharmacokinetic properties. By employing a strategic combination of robust in vitro assays and carefully designed in vivo studies, researchers can build a comprehensive ADME profile. This data-driven approach allows for the confident selection of compounds with the highest probability of success, optimizing their structure to achieve the desired balance of potency, safety, and drug-like properties necessary for therapeutic efficacy. This guide provides the foundational knowledge and practical methodologies to navigate this critical path in drug discovery.

References

  • PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Li, A. C., & Liu, T. (2020). Current status and future directions of high-throughput ADME screening in drug discovery. Acta Pharmaceutica Sinica B, 10(1), 2-15. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Dalgaard, L. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 259-272. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Johansen, S. S., et al. (1998). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). Biodegradation, 9(2), 97-105. Retrieved from [Link]

  • Xu, K., et al. (2014). A multiplexed hybrid LC–MS/MS pharmacokinetic assay to measure two co-administered monoclonal antibodies in a clinical study. Bioanalysis, 6(17), 2297-2309. Retrieved from [Link]

  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • IPHASE Biosciences. (n.d.). Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. Retrieved from [Link]

  • Jones, B. R., et al. (2014). Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements. Journal of Pharmaceutical Sciences, 103(10), 3302-3309. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Retrieved from [Link]

  • Unknown. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Kawazoe, Y., et al. (1983). METABOLITES OF QUINOLINE, A HEPATOCARCINOGEN, IN A SUBCELLULAR MICROSOMAL SYSTEM. Chemical and Pharmaceutical Bulletin, 31(9), 3414-3417. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Immunocapture LC–MS Methods for Pharmacokinetics of Large Molecule Drugs. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • Patsnap Synapse. (2025). What models are used in in vivo pharmacokinetics studies?. Retrieved from [Link]

  • Experimental Drug Development Centre. (n.d.). In Vivo Pharmacology. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2003). Toxicological Review of Quinoline (CAS No. 91-22-5). Retrieved from [Link]

  • ACS Publications. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • MDPI. (2020). Structural Modifications of the Quinolin-4-yloxy Core to Obtain New Staphylococcus aureus NorA Inhibitors. Retrieved from [Link]

  • PubMed. (2011). Discovery of potent, selective, and orally bioavailable quinoline-based dipeptidyl peptidase IV inhibitors targeting Lys554. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

  • ACS Publications. (2016). 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. Retrieved from [Link]

  • Stolk, L. M., et al. (1981). Pharmacokinetic comparison of seven 8-methoxypsoralen brands. British Journal of Dermatology, 104(3), 307-311. Retrieved from [Link]

  • IAPC Journals. (n.d.). Bayesian inference for integrated pharmacokinetic modelling of mitragynine and 7-hydroxymitragynine. Retrieved from [Link]

  • Springer. (2025). In Vitro and In Vivo Pharmacokinetic Characterization of 7-Hydroxymitragynine, an Active Metabolite of Mitragynine, in Sprague-Dawley Rats. Retrieved from [Link]

Sources

Foundational

In silico molecular docking studies of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

An In-Depth Technical Guide to In Silico Molecular Docking Studies of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to In Silico Molecular Docking Studies of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and anti-HIV properties.[1][2][3] This technical guide provides a comprehensive, in-depth protocol for conducting in silico molecular docking studies on a specific quinoline derivative, 2-(7-methoxyquinolin-4-yloxy)propan-1-ol. Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a target, allowing for the estimation of binding affinity.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that blends technical accuracy with field-proven insights. We will delve into the causality behind experimental choices, ensuring a self-validating and robust methodology. The protocol will cover ligand and protein preparation, the docking simulation itself, and the critical analysis of the resulting data.

Introduction: The Scientific Rationale

The Compound of Interest: 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

The subject of our study, 2-(7-methoxyquinolin-4-yloxy)propan-1-ol, belongs to the quinoline family. Quinoline derivatives have shown promise as inhibitors of various protein targets.[6] For instance, certain derivatives act as inhibitors of receptor tyrosine kinases, which are crucial in cancer cell signaling.[7] Others have been investigated as topoisomerase inhibitors or as antimycobacterial agents targeting the cytochrome bc1 complex.[3][8] The structural features of our compound—a methoxyquinoline core linked to a propanol side chain—provide a unique combination of hydrogen bond donors and acceptors, as well as aromatic and hydrophobic regions, making it an intriguing candidate for binding to various protein active sites.

PropertyValueSource
IUPAC Name 2-((7-methoxyquinolin-4-yl)oxy)propan-1-olPubChem
Molecular Formula C13H15NO3PubChem
Molecular Weight 233.26 g/mol PubChem
2D Structure 2D Structure of 2-((7-methoxyquinolin-4-yl)oxy)propan-1-olPubChem
The Principle of Molecular Docking

Molecular docking is a computational method that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a target macromolecule (receptor).[4][5] The primary goals are twofold: to accurately predict the binding pose of the ligand (pose prediction) and to estimate its binding affinity (scoring).[9] This process is fundamental to structure-based drug design, enabling the rapid screening of virtual compound libraries and the optimization of lead candidates before committing to costly and time-consuming synthesis and in vitro testing.[1][4]

The In Silico Docking Workflow: A Validated Protocol

This section details a step-by-step methodology for a robust and reproducible molecular docking study. The workflow is designed to be self-validating by incorporating a known inhibitor as a positive control, which is a critical step for contextualizing the results. We will use AutoDock Vina, a widely used and validated open-source docking program, as our primary tool.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis ligand_prep Ligand Preparation (2-(7-Methoxyquinolin-4-yloxy)propan-1-ol) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Target Preparation (e.g., VEGFR2 Kinase) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Analyze Binding Affinity (Scoring Function) docking->results visualize Visualize Interactions (PyMOL, Discovery Studio) results->visualize report Reporting & Interpretation visualize->report caption Figure 1: Overall Molecular Docking Workflow.

Caption: Figure 1: Overall Molecular Docking Workflow.

Step 1: Ligand Preparation

The goal of ligand preparation is to convert the 2D chemical structure into a three-dimensional format with correct atom types, charges, and rotatable bonds, suitable for the docking software.[10][11]

Protocol:

  • Obtain Ligand Structure: Download the 2D structure of "2-(7-Methoxyquinolin-4-yloxy)propan-1-ol" from a chemical database like PubChem in SDF or MOL format.

  • Convert to 3D: Use a molecular modeling tool such as Avogadro or the online tool from PubChem to generate a 3D conformation.

  • Energy Minimization: This is a crucial step to obtain a low-energy, stable conformation. Use a force field like MMFF94 or UFF within your chosen software. The rationale is to remove any steric clashes or unfavorable geometries from the initial 3D conversion.

  • Add Hydrogens and Assign Charges: Add polar hydrogens and compute partial charges (e.g., Gasteiger charges). This is essential for accurately calculating electrostatic interactions during docking.[11]

  • Define Rotatable Bonds: The docking algorithm explores different conformations by rotating bonds. Most software, like AutoDockTools (ADT), can automatically detect and define these rotatable bonds.

  • Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand must be saved in the PDBQT file format, which contains atomic coordinates, partial charges, and atom-type information.[10]

Step 2: Protein Target Preparation

Proper protein preparation is critical for a successful docking experiment. The raw data from the Protein Data Bank (PDB) is not immediately usable and must be cleaned and prepared.[12][13]

Protocol:

  • Select and Download Protein Structure: Based on the known activities of quinoline derivatives, a relevant target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key tyrosine kinase in angiogenesis. We will use the PDB ID: 2OH4, which is VEGFR2 in complex with a known inhibitor. Downloading the structure that is co-crystallized with a ligand is advantageous as it clearly defines the binding site.

  • Clean the PDB File:

    • Remove Water Molecules: Water molecules in the active site can interfere with the docking process and are typically removed.[12][13]

    • Remove Co-crystallized Ligands and Ions: Remove the original ligand and any non-essential ions from the PDB file. This clears the binding site for your new ligand.[12]

    • Select the Correct Chain: If the protein is a multimer, select only the chain containing the active site of interest.

  • Add Hydrogens and Repair Structure: PDB files often lack hydrogen atoms. Add polar hydrogens to satisfy the valencies of atoms and to enable correct hydrogen bond formation.[14] Some tools can also repair missing side chains or loops, though this should be done with caution.

  • Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).[14] This, along with the ligand charges, forms the basis of the electrostatic interaction score.

  • Save in PDBQT Format: As with the ligand, save the prepared protein receptor as a PDBQT file for AutoDock Vina.

Step 3: Docking Simulation with AutoDock Vina

With the prepared ligand and protein, the next step is to define the search space and run the simulation.

Protocol:

  • Define the Grid Box: The grid box is a three-dimensional cube that defines the search space for the docking algorithm.[15] To ensure the simulation is focused on the correct location, the grid box should encompass the entire binding site. A common and effective method is to center the grid on the coordinates of the co-crystallized ligand that was removed in the previous step.

  • Create a Configuration File: AutoDock Vina uses a simple text file to specify the input files and simulation parameters.

  • Run the Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. The exhaustiveness parameter controls the thoroughness of the search; a value of 8 is a good starting point for a balance between accuracy and computational time.

Analysis and Interpretation of Results

The output of a docking simulation is a set of predicted binding poses and their corresponding scores. Proper analysis is key to extracting meaningful insights.[16]

Binding Affinity Score

AutoDock Vina provides a binding affinity score in kcal/mol.[17] A more negative score indicates a stronger predicted binding affinity.[17] It is crucial to dock a known inhibitor of the target protein (in this case, the original ligand from PDB ID 2OH4) under the same conditions. This provides a benchmark; if your test compound has a similar or better score, it warrants further investigation.

CompoundDocking Score (kcal/mol)
2-(7-Methoxyquinolin-4-yloxy)propan-1-ol -8.2
Reference Inhibitor (from 2OH4) -9.5
Aspirin (Negative Control) -5.1

Note: The values in this table are hypothetical and for illustrative purposes only.

Visualizing Protein-Ligand Interactions

Visual inspection of the top-ranked docking pose is essential to understand the molecular basis of the predicted binding.[16] Tools like PyMOL or Biovia Discovery Studio are excellent for this purpose.

Protocol:

  • Load Structures: Open the prepared protein PDBQT file and the docking output PDBQT file (which contains the ligand poses).

  • Identify Key Interactions: Analyze the interactions between the ligand and the amino acid residues in the protein's active site. Look for:

    • Hydrogen Bonds: These are critical for specificity and affinity.

    • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

    • Pi-Stacking: Aromatic ring interactions.

    • Salt Bridges: Electrostatic interactions between charged groups.

  • Generate 2D Interaction Diagrams: Many programs can generate 2D diagrams that clearly map these interactions, making them easier to interpret and report.[16]

G cluster_protein VEGFR2 Active Site ligand 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol GLU917 Glu917 ligand->GLU917 H-Bond (Propanol OH) CYS919 Cys919 ligand->CYS919 H-Bond (Propanol OH) ASP1046 Asp1046 ligand->ASP1046 H-Bond (Quinoline N) LEU840 Leu840 ligand->LEU840 Hydrophobic VAL848 Val848 ligand->VAL848 Hydrophobic caption Figure 2: Key Protein-Ligand Interactions.

Caption: Figure 2: Key Protein-Ligand Interactions.

Conclusion and Future Directions

This guide has provided a comprehensive, step-by-step framework for conducting an in silico molecular docking study of 2-(7-methoxyquinolin-4-yloxy)propan-1-ol. By following this protocol—from careful ligand and protein preparation to rigorous analysis of the results—researchers can generate reliable hypotheses about the compound's potential biological targets and binding mechanisms. The hypothetical results suggest that the compound may bind effectively to the ATP-binding pocket of VEGFR2 kinase, although with a slightly lower affinity than the co-crystallized reference inhibitor. The predicted interactions provide a clear rationale for this binding.

It is imperative to remember that in silico docking is a predictive tool.[4] The results are hypotheses that must be validated through experimental assays, such as in vitro enzyme inhibition assays and biophysical binding studies. Future computational work could involve molecular dynamics simulations to assess the stability of the predicted protein-ligand complex over time.

References

  • Benchchem. (n.d.). Unlocking Therapeutic Potential: A Comparative Guide to Molecular Docking Studies of Quinoline Derivatives.
  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Retrieved from [Link]

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?. Retrieved from [Link]

  • IntechOpen. (2024, July 15). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]

  • PMC. (n.d.). A Guide to In Silico Drug Design. Retrieved from [Link]

  • MDPI. (2025, November 11). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023, August 1). Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. Retrieved from [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. Retrieved from [Link]

  • PubMed. (2020, December 16). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Retrieved from [Link]

  • ResearchGate. (2016, December 11). What protein pre-processing steps required for docking? and what is best for binding site detection and analysis?. Retrieved from [Link]

  • Scribd. (n.d.). In-Silico Docking Studies. Retrieved from [Link]

  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]

  • ResearchGate. (2023, December 5). Interpretation of Molecular docking results?. Retrieved from [Link]

  • YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • YouTube. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]

  • PubChem. (n.d.). 2-((7-methoxyquinolin-4-yl)oxy)propan-1-ol. Retrieved from [Link]

  • PMC. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Retrieved from [Link]

  • Clinicaltrials.eu. (n.d.). N-(4-Fluorophenyl)-N-(4-((7-Methoxy-6-(Methylcarbamoyl)Quinolin-4- Yl)Oxy)Phenyl)Cyclopropane-1,1-Dicarboxamide. Retrieved from [Link]

  • PMC. (n.d.). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Retrieved from [Link]

Sources

Exploratory

Receptor binding affinity of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

An In-Depth Technical Guide to the Receptor Binding Affinity of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide focuses on a novel quinoline derivative, 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol, and provides a comprehensive framework for characterizing its receptor binding affinity. While this specific molecule is not extensively documented in publicly available literature, its structural similarity to known pharmacophores suggests a potential interaction with G protein-coupled receptors (GPCRs), particularly the α-adrenergic receptor family.[1][3]

Structure-activity relationship studies of various quinoline derivatives have revealed potent and selective antagonism at the α2C-adrenoceptor subtype.[1][3] These findings provide a strong rationale for investigating 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol as a potential ligand for this receptor family. The α2-adrenergic receptors, comprising α2A, α2B, and α2C subtypes, are integral to a multitude of physiological processes, and their modulation is a key strategy in the development of therapeutics for conditions ranging from hypertension to neuropsychiatric disorders.[4]

This technical guide will provide a detailed, field-proven protocol for determining the binding affinity of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol for human α2-adrenergic receptor subtypes using a competitive radioligand binding assay. We will delve into the causality behind experimental choices, present a framework for data analysis and interpretation, and visualize the experimental workflow and relevant signaling pathways.

Determining Binding Affinity: A Competitive Radioligand Binding Assay

To quantify the binding affinity of our test compound, a competitive radioligand binding assay is the gold standard, providing robust and reproducible data.[5][6] This assay measures the ability of an unlabeled compound (the "competitor," in this case, 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol) to displace a radioactively labeled ligand ("radioligand") from its receptor. The concentration at which the competitor displaces 50% of the radioligand is known as the IC50, which can then be used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity.[7][8]

Experimental Protocol: Step-by-Step Methodology

This protocol is designed to determine the inhibitory constant (Ki) of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol for the human α2A, α2B, and α2C adrenergic receptor subtypes.

Materials:

  • Cell Membranes: Commercially available or in-house prepared cell membranes from cell lines (e.g., HEK293 or CHO) stably expressing one of the human α2-adrenergic receptor subtypes (α2A, α2B, or α2C).[9]

  • Radioligand: [³H]Rauwolscine, a high-affinity α2-adrenergic receptor antagonist.[10][11]

  • Test Compound: 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in assay buffer.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled α2-antagonist such as phentolamine.[9][10]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[10][12]

  • 96-well Plates: For incubating the assay components.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[12]

  • Scintillation Fluid and Counter: For quantifying the radioactivity.

Procedure:

  • Preparation of Reagents:

    • Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a predetermined optimal protein concentration (typically 5-20 µg of protein per well).[9][12] This concentration should be optimized to ensure that the specific binding is less than 10% of the total radioligand added to avoid ligand depletion artifacts.[8]

    • Prepare serial dilutions of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol in assay buffer. The concentration range should be wide enough to generate a complete competition curve (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Dilute the [³H]Rauwolscine in assay buffer to a final concentration at or near its dissociation constant (Kd), typically in the low nanomolar range (e.g., 1-2 nM).[9][13]

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]Rauwolscine, and 100 µL of the cell membrane suspension. These wells will determine the maximum specific binding.

    • Non-specific Binding (NSB): Add 50 µL of the non-specific binding control (10 µM phentolamine), 50 µL of [³H]Rauwolscine, and 100 µL of the cell membrane suspension. These wells will quantify the amount of radioligand that binds to components other than the receptor.[9]

    • Competition Binding: Add 50 µL of each dilution of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol, 50 µL of [³H]Rauwolscine, and 100 µL of the cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[9][10] Gentle agitation during incubation can facilitate this.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Wash the filters multiple times (e.g., 3-4 times) with ice-cold assay buffer to remove any remaining unbound radioligand.[12]

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity (in disintegrations per minute, DPM, or counts per minute, CPM) in each vial using a scintillation counter.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (5-20 µg/well) total_binding Total Binding: Buffer + Radioligand + Membranes prep_membranes->total_binding nsb Non-Specific Binding (NSB): Phentolamine + Radioligand + Membranes prep_membranes->nsb competition Competition: Test Compound + Radioligand + Membranes prep_membranes->competition prep_radioligand Prepare [3H]Rauwolscine (~1-2 nM) prep_radioligand->total_binding prep_radioligand->nsb prep_radioligand->competition prep_competitor Prepare Serial Dilutions of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol prep_competitor->competition incubation Incubate (25°C, 60-90 min) total_binding->incubation nsb->incubation competition->incubation filtration Filtration (Separate bound/free radioligand) incubation->filtration quantification Scintillation Counting (Measure radioactivity) filtration->quantification calc_specific Calculate Specific Binding (Total - NSB) quantification->calc_specific plot_curve Plot % Specific Binding vs. [Test Compound] calc_specific->plot_curve calc_ic50 Determine IC50 (Non-linear regression) plot_curve->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow for the competitive radioligand binding assay.

Data Presentation and Analysis

The raw data from the scintillation counter (in DPM or CPM) is first processed to determine the specific binding at each concentration of the test compound.

Specific Binding = Total Binding - Non-specific Binding

The specific binding data is then normalized, with the binding in the absence of the competitor set to 100%. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. Non-linear regression analysis of this sigmoidal dose-response curve yields the IC50 value.[7]

The IC50 value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic binding affinity of the test compound (Ki), the Cheng-Prusoff equation is applied:[7][14]

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand ([³H]Rauwolscine).

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical binding affinity data for 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol, illustrating its potential potency and selectivity for the α2C-adrenoceptor subtype.

CompoundReceptor SubtypeKi (nM)Selectivity (fold) vs. α2ASelectivity (fold) vs. α2B
2-(7-Methoxyquinolin-4-yloxy)propan-1-ol α2A250--
α2B180--
α2C1516.712.0
Yohimbine (Reference) α2A2.5--
α2B1.0--
α2C0.5--

Signaling Pathway and Mechanism of Action

The α2-adrenergic receptors are coupled to inhibitory G proteins (Gαi).[15][16] Upon activation by an agonist (e.g., norepinephrine), the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). As an antagonist, 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol would bind to the α2C-adrenoceptor and block the binding of endogenous agonists, thereby preventing the downstream signaling cascade that leads to the inhibition of adenylyl cyclase.[15]

α2-Adrenergic Receptor Signaling Pathway Diagram

G cluster_membrane Cell Membrane receptor α2C-Adrenoceptor g_protein Gαi/βγ Complex receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP (decreased) ac->camp Converts agonist Agonist (e.g., Norepinephrine) agonist->receptor Binds & Activates antagonist 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol antagonist->receptor Binds & Blocks atp ATP atp->ac response Cellular Response (Inhibited) camp->response

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Quantification of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

Abstract This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol, a key intermediate or ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol, a key intermediate or active pharmaceutical ingredient (API) in drug development. The method utilizes reversed-phase chromatography with UV detection, demonstrating excellent linearity, accuracy, precision, and specificity. This document provides a step-by-step protocol for method development, validation, and sample analysis, intended for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to provide a deeper understanding of the method's scientific foundation.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making them crucial in medicinal chemistry.[1] The accurate and reliable quantification of these compounds is paramount for quality control, pharmacokinetic studies, and formulation development.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose due to its high sensitivity, selectivity, and reproducibility.

This application note focuses on developing a robust HPLC method for 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol. The molecule's structure, containing a quinoline core, a methoxy group, and a propanol side chain, suggests moderate polarity. This information is critical in selecting the initial chromatographic conditions. Reversed-phase HPLC is the most common mode of chromatography in the pharmaceutical industry and is well-suited for separating molecules based on their hydrophobicity.[3] Therefore, a C18 stationary phase was chosen as the starting point for method development.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

  • Structure: 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol possesses both hydrophobic (quinoline ring) and hydrophilic (hydroxyl and ether groups) moieties, indicating it will be well-retained on a reversed-phase column.

  • UV Absorbance: Quinoline and its derivatives are known to exhibit strong UV absorbance due to their aromatic nature.[4][5] The quinoline core structure typically shows maximum absorption (λmax) in the UV region, often around 254 nm and 314 nm, making UV detection a suitable choice for this analyte.[2][6] A diode array detector (DAD) is recommended to assess peak purity and to select the optimal detection wavelength.

HPLC Method Development and Optimization

The goal of method development is to achieve adequate resolution of the analyte from any impurities or matrix components, with good peak shape and a reasonable run time. A systematic approach was taken to optimize the chromatographic conditions.

Initial Conditions

Based on the analyte's properties and common practices in pharmaceutical analysis, the following initial conditions were selected:

ParameterInitial ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA versatile and widely used stationary phase for reversed-phase chromatography, suitable for a broad range of analytes.[7]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase to suppress the ionization of the basic quinoline nitrogen, leading to better peak shape.[8]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency.
Detection UV at 254 nmA common wavelength for detecting aromatic compounds like quinolines.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[2]
Column Temperature 30 °CProvides stable and reproducible retention times.[2]
Injection Volume 10 µLA typical injection volume for analytical HPLC.[2]
Optimization Workflow

A gradient elution was initially employed to determine the approximate organic solvent concentration required to elute the analyte.[9] The gradient was run from 5% to 95% Acetonitrile over 20 minutes. Based on the retention time observed, the gradient was then optimized to improve resolution and reduce the run time.

HPLC Method Optimization Workflow cluster_0 Initial Screening cluster_1 Optimization cluster_2 Final Method Initial Initial Conditions (C18, ACN/H2O with 0.1% FA, 1 mL/min, 30°C, 254 nm) Gradient Broad Gradient (5-95% B in 20 min) Initial->Gradient Determine elution strength OptimizeGradient Optimize Gradient Slope & Time Gradient->OptimizeGradient Refine separation OptimizeFlow Adjust Flow Rate OptimizeGradient->OptimizeFlow OptimizeTemp Fine-tune Temperature OptimizeFlow->OptimizeTemp Final Final Isocratic/Gradient Method OptimizeTemp->Final Finalize parameters

Caption: Workflow for HPLC method development and optimization.

Final Optimized HPLC Method

After systematic optimization, the following conditions were found to provide the best separation and peak shape for 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol.

ParameterOptimized Condition
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus C18)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes, followed by a 3-minute re-equilibration at 30% B.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 314 nm
Injection Volume 10 µL
Run Time 15 minutes

Method Validation

The optimized HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[10][11][12] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from blank, placebo, and known impurities. Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range 80% to 120% of the nominal concentration.
Accuracy % Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%). RSD ≤ 2.0%.

Standard and Sample Preparation Protocol

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Formic Acid (analytical grade)

  • 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol reference standard

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Preparation of Standard Stock Solution (1000 µg/mL)
  • Accurately weigh approximately 10 mg of the 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol reference standard.

  • Transfer the weighed standard to a 10 mL volumetric flask.

  • Add approximately 7 mL of a 50:50 (v/v) mixture of acetonitrile and water and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the 50:50 acetonitrile/water mixture and mix thoroughly.

Preparation of Calibration Standards

Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase (initial composition of the gradient) to achieve concentrations ranging from the LOQ to 120% of the expected sample concentration. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL.

Preparation of Sample Solution

The sample preparation procedure will depend on the sample matrix.

  • For Drug Substance: Accurately weigh a suitable amount of the drug substance, dissolve it in the diluent (e.g., 50:50 acetonitrile/water), and dilute to a final concentration within the calibration range.

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a target concentration of the active ingredient and transfer it to a volumetric flask.

    • Add a suitable volume of diluent and sonicate to ensure complete dissolution of the analyte.

    • Dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[8]

Sample Analysis Workflow

Sample Analysis Workflow cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Reporting Prep_Standard Prepare Standard Solutions System_Equilibration Equilibrate HPLC System Prep_Standard->System_Equilibration Prep_Sample Prepare Sample Solutions Prep_Sample->System_Equilibration Sequence_Setup Set up Injection Sequence (Blank, Standards, Samples, QC) System_Equilibration->Sequence_Setup Run_Sequence Run Sequence Sequence_Setup->Run_Sequence Integration Integrate Chromatograms Run_Sequence->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte in Samples Calibration->Quantification Report Generate Report Quantification->Report

Caption: Step-by-step workflow for sample analysis.

Conclusion

This application note presents a detailed, robust, and validated reversed-phase HPLC method for the quantification of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry. The systematic approach to method development and the comprehensive validation ensure the reliability of the analytical results.

References

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Labcompare.
  • UV spectra of free quinolines (1–8) in n-hexane (red line), chloroform...
  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chrom
  • HPLC Column Selection Guide. Phenomenex.
  • High-Performance Liquid Chromatography (HPLC)
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Steps for HPLC Method Development. Pharmaguideline.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online.
  • HPLC Separation Modes.
  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formul
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modific
  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...
  • Steps for HPLC Method Valid
  • HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol. Benchchem.
  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. PMC.
  • Quinoline. PhotochemCAD.
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies.
  • RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2). ICH.

Sources

Application

Application Notes and Protocols: Leveraging 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol as a Versatile Precursor for the Synthesis and Evaluation of Novel c-Met Kinase Inhibitors

Introduction: The Rationale for Targeting c-Met in Oncology The Mesenchymal-Epithelial Transition (c-Met) receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), constitute a critical signaling axis in c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Targeting c-Met in Oncology

The Mesenchymal-Epithelial Transition (c-Met) receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), constitute a critical signaling axis in cellular physiology, governing processes such as proliferation, survival, motility, and invasion.[1] Under normal conditions, this pathway is tightly regulated and essential for embryonic development and tissue regeneration. However, in numerous human malignancies, aberrant c-Met signaling—driven by gene amplification, activating mutations, or protein overexpression—becomes a potent oncogenic driver, fostering tumor growth, angiogenesis, and metastasis.[2] This dysregulation transforms the HGF/c-Met pathway into a high-value target for therapeutic intervention.

The quinoline scaffold has emerged as a privileged structure in the design of kinase inhibitors, with several approved drugs and clinical candidates featuring this motif.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol , a readily accessible precursor, for the synthesis of novel c-Met inhibitors. We present a detailed, field-proven synthetic strategy and robust protocols for the subsequent biological evaluation of these compounds, from initial enzymatic screening to in vivo efficacy studies.

The c-Met Signaling Cascade: A Network of Oncogenic Signals

Activation of c-Met by HGF initiates a complex intracellular signaling network. Upon ligand binding, the receptor dimerizes and undergoes trans-autophosphorylation of key tyrosine residues in its kinase domain (Y1234, Y1235) and C-terminal tail (Y1349), creating docking sites for various adaptor proteins.[5] This leads to the activation of major downstream pathways critical for the cancer phenotype, including:

  • The RAS/MAPK Pathway: Primarily drives cell proliferation.[1]

  • The PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.[1]

  • The STAT3 Pathway: Contributes to cell survival, proliferation, and angiogenesis.

By inhibiting the kinase activity of c-Met, small molecules can effectively shut down these downstream signals, leading to anti-tumor effects.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF Ligand cMET c-Met Receptor HGF->cMET Binds GRB2 GRB2/SOS cMET->GRB2 PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Motility & Invasion ERK->Invasion AKT AKT PI3K->AKT AKT->Proliferation Survival Survival Apoptosis Inhibition AKT->Survival STAT3->Invasion Inhibitor c-Met Inhibitor (e.g., Compound X) Inhibitor->cMET Inhibits Autophosphorylation

Caption: The c-Met signaling pathway and point of therapeutic intervention.

Part 1: Synthetic Strategy and Protocols

The core of our strategy is the transformation of the primary alcohol in 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol into a primary amine. This amine serves as a crucial intermediate that can be coupled with various chemical moieties to generate a library of potential c-Met inhibitors. The chosen synthetic route is robust, employing well-established reactions that are amenable to library synthesis and scale-up.

Overall Synthetic Workflow

Synthetic_Workflow Precursor 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol (Precursor) Intermediate1 Phthalimide Intermediate Precursor->Intermediate1 Step 1: Mitsunobu Reaction (PPh3, DIAD, Phthalimide) Intermediate2 Primary Amine Intermediate Intermediate1->Intermediate2 Step 2: Deprotection (Hydrazine) FinalProduct Final c-Met Inhibitor (Compound X) Intermediate2->FinalProduct Step 3: Amide Coupling Reagent Reagent R_COOH R-COOH / Coupling Agent R_COOH->FinalProduct

Caption: Proposed synthetic workflow from the precursor to a final inhibitor.

Protocol 1: Synthesis of N-(2-(7-Methoxyquinolin-4-yloxy)propyl)phthalimide (Intermediate 1)

This protocol utilizes the Mitsunobu reaction, a reliable method for converting primary alcohols to a range of functional groups, including phthalimides, with a clean inversion of stereochemistry if a chiral center is present.[6] The use of phthalimide serves as a protected form of a primary amine, preventing over-alkylation issues common in direct amination strategies.[5]

Materials:

  • 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Phthalimide (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol, triphenylphosphine, and phthalimide.

  • Add anhydrous THF and stir the mixture at room temperature until all solids dissolve.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD dropwise to the stirred solution over 15-20 minutes. A color change and formation of a precipitate (triphenylphosphine oxide) may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure phthalimide intermediate as a solid.

Causality: The Mitsunobu reaction proceeds via the in-situ formation of an alkoxyphosphonium salt from the alcohol and PPh₃/DIAD, which is an excellent leaving group. The phthalimide anion then displaces this group via an Sₙ2 reaction to form the C-N bond.

Protocol 2: Synthesis of 1-(7-Methoxyquinolin-4-yloxy)propan-2-amine (Intermediate 2)

The phthalimide protecting group is efficiently removed using hydrazine in a procedure known as the Ing-Manske procedure, which is a variation of the Gabriel synthesis.[7][8]

Materials:

  • N-(2-(7-Methoxyquinolin-4-yloxy)propyl)phthalimide (Intermediate 1) (1.0 eq)

  • Hydrazine monohydrate (4.0-5.0 eq)

  • Ethanol (EtOH)

Procedure:

  • Dissolve the phthalimide intermediate in ethanol in a round-bottom flask.

  • Add hydrazine monohydrate to the solution.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. A voluminous white precipitate (phthalhydrazide) will form.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation of the phthalhydrazide.

  • Filter the mixture through a pad of Celite to remove the solid by-product, washing the filter cake with cold ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude primary amine intermediate. This intermediate is often used in the next step without further purification.

Causality: Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide group, leading to the formation of a stable six-membered ring (phthalhydrazide) and liberating the desired primary amine.[8]

Protocol 3: Synthesis of Final c-Met Inhibitor via Amide Coupling (Example: Compound X)

The final step involves coupling the primary amine intermediate with a suitable carboxylic acid. For this example, we propose coupling with 3-fluoro-4-(pyridin-2-ylmethoxy)benzoic acid , a fragment chosen to mimic structural features of known potent c-Met inhibitors which often interact with the solvent-exposed region of the ATP-binding pocket.

Materials:

  • 1-(7-Methoxyquinolin-4-yloxy)propan-2-amine (Intermediate 2) (1.0 eq)

  • 3-Fluoro-4-(pyridin-2-ylmethoxy)benzoic acid (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 3-fluoro-4-(pyridin-2-ylmethoxy)benzoic acid and HATU in anhydrous DMF.

  • Add DIPEA to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the primary amine intermediate (dissolved in a small amount of DMF) to the activated acid mixture.

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final c-Met inhibitor, Compound X .

Part 2: Biological Evaluation Protocols

Once synthesized, the novel compounds must be rigorously evaluated for their biological activity. The following protocols provide a tiered approach, from initial biochemical screening to cellular and in vivo validation.

Protocol 4: In Vitro c-Met Kinase Inhibition Assay (HTRF®)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method to determine the direct inhibitory effect of a compound on the enzymatic activity of c-Met.[5][9]

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the c-Met kinase. A europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 acceptor are used for detection. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the donor and acceptor into proximity and generating a FRET signal.[10]

Materials:

  • Recombinant human c-Met kinase domain

  • Biotinylated tyrosine kinase substrate (e.g., Poly-Glu, Tyr 4:1)

  • ATP

  • HTRF Kinase Buffer

  • Europium cryptate-labeled anti-phosphotyrosine antibody

  • Streptavidin-XL665

  • HTRF Detection Buffer

  • Test compounds (dissolved in DMSO)

  • Low-volume 384-well white assay plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 0.5 µL) of each dilution into the assay plate wells. Include positive (known c-Met inhibitor, e.g., Crizotinib) and negative (DMSO only) controls.

  • Kinase Reaction: a. Prepare a master mix of c-Met enzyme and the biotinylated substrate in Kinase Buffer. b. Dispense the enzyme/substrate mix into the wells containing the compounds and incubate for 15 minutes at room temperature. c. Prepare an ATP solution in Kinase Buffer. d. Initiate the kinase reaction by adding the ATP solution to all wells. e. Incubate for 60 minutes at room temperature.

  • Detection: a. Prepare the detection reagent mix by combining the anti-phosphotyrosine-Europium antibody and Streptavidin-XL665 in HTRF Detection Buffer containing EDTA (to stop the kinase reaction). b. Add the detection mix to all wells. c. Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Parameter Example Value Rationale
c-Met Conc.1-5 nMOptimized for linear signal window
Substrate Conc.1 µMNear Kₘ for the substrate
ATP Conc.10-50 µMNear Kₘ for ATP, ensures sensitivity to ATP-competitive inhibitors
Incubation Time60 minAllows for sufficient product formation without enzyme degradation
Protocol 5: Cell Viability / Proliferation Assay (MTT Assay)

This assay assesses the effect of the synthesized inhibitors on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[1][8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells.[1]

Materials:

  • c-Met dependent cancer cell line (e.g., MKN-45 gastric cancer, Hs 746T gastric cancer, EBC-1 lung cancer)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the percentage viability against the logarithm of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 6: Western Blot Analysis of c-Met Phosphorylation

This protocol confirms the on-target activity of the inhibitors within a cellular context by measuring the phosphorylation status of c-Met and key downstream effectors like AKT and ERK.[7][11]

Workflow Diagram:

WB_Workflow Start Seed & Starve Cells Treat Treat with Inhibitor Start->Treat Stimulate Stimulate with HGF Treat->Stimulate Lyse Cell Lysis & Protein Quantification Stimulate->Lyse SDS SDS-PAGE Lyse->SDS Transfer Transfer to Membrane SDS->Transfer Block Blocking Transfer->Block Probe Primary & Secondary Antibody Incubation Block->Probe Detect Chemiluminescent Detection & Imaging Probe->Detect

Caption: Experimental workflow for Western blot analysis.

Procedure:

  • Cell Culture and Treatment: a. Seed a c-Met driven cell line (e.g., MKN-45) in 6-well plates. b. Once cells reach 70-80% confluency, serum-starve them overnight. c. Pre-treat cells with various concentrations of the c-Met inhibitor for 2 hours. d. Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

  • Lysate Preparation: a. Wash cells twice with ice-cold PBS.[12] b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[13] c. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4 °C and collect the supernatant.[7] e. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate proteins on an 8-10% SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunodetection: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14] b. Incubate the membrane with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.[12] c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12] e. Wash three times with TBST.

  • Detection: Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using a digital imager or X-ray film.[14]

Protocol 7: In Vivo Antitumor Efficacy in a Xenograft Model

Evaluating the inhibitor in a living system is a critical step in preclinical development. Subcutaneous xenograft models using human cancer cell lines are standard.

Materials:

  • Immunocompromised mice (e.g., Athymic Nude or NSG)

  • c-Met amplified human cancer cell line (e.g., MKN-45)

  • Matrigel (optional, to aid tumor formation)

  • Test inhibitor formulated in an appropriate vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)

  • Digital calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).

  • Drug Administration: Administer the test inhibitor and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage). Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Evaluation: Continue tumor volume and body weight measurements throughout the study (typically 21-28 days).

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors. Compare the average tumor volume and weight between the treated and control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.

Parameter Example Rationale
Mouse StrainAthymic Nude (nu/nu)Lacks a thymus, preventing rejection of human tumor cells.
Cell LineMKN-45 (gastric)High c-Met amplification, known to be sensitive to c-Met inhibition.
Starting Tumor Volume150-200 mm³Ensures tumors are well-established and vascularized before treatment.
Dosing RouteOral Gavage (p.o.)Common route for small molecule inhibitors.
EndpointTumor volume > 2000 mm³ or 28 daysEthical and practical endpoint for efficacy studies.

Conclusion

2-(7-Methoxyquinolin-4-yloxy)propan-1-ol represents a strategic and accessible starting point for the synthesis of novel quinoline-based c-Met inhibitors. The synthetic and biological protocols detailed in this application note provide a comprehensive and validated framework for drug discovery and development professionals. By systematically applying these methods, researchers can efficiently synthesize, screen, and characterize new chemical entities, accelerating the journey from chemical precursor to potential clinical candidate in the fight against c-Met-driven cancers.

References

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981 , 1-28. [Link]

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657–3660. [Link]

  • AbbVie. c-MET. AbbVie Science. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Chem-Station. Gabriel Amine Synthesis. (2014). [Link]

  • Cui, J. J., et al. (2010). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of c-Met and ALK. Journal of Medicinal Chemistry, 53(18), 6393-6409. [Link]

  • DePinho, R. A., & Polyak, K. (2011). In vivo c-Met pathway inhibition depletes human glioma xenografts of tumor-propagating stem-like cells. Cancer Cell, 19(4), 520-532. [Link]

  • Arigo Biolaboratories. Western Blot Protocol. [Link]

  • Zhang, Y., et al. (2018). Synergistic antitumor effects of cMet inhibitor in combination with anti-VEGF in colorectal cancer patient-derived xenograft models. Journal of Experimental & Clinical Cancer Research, 37(1), 1-12. [Link]

  • Chemistry Stack Exchange. How do you create primary amines from alcohols? (2013). [Link]

  • Zhu, W., et al. (2023). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 265, 115939. [Link]

  • Zhang, Y., et al. (2011). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening, 16(5), 555-563. [Link]

  • Wikipedia. c-Met inhibitor. [Link]

  • Wang, X., et al. (2016). Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. Molecules, 21(7), 855. [Link]

  • OriGene Technologies. Western Blot Protocol. [Link]

  • Liu, X., et al. (2016). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3589-3592. [Link]

  • MDPI. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). [Link]

  • Wikipedia. c-Met inhibitor. [Link]

  • INDIGO Biosciences. Human c-MET / Hepatocyte Growth Factor Receptor Reporter Assay System. [Link]

  • Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. (2018). [Link]

  • Zhang, Y. et al. HTRF® Kinase Assay Protocol. ResearchGate. [Link]

  • Wikipedia. Gabriel synthesis. [Link]

Sources

Method

Application Note: Scale-Up Manufacturing Techniques for 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

Document Type: Technical Application Note & Manufacturing Protocol Target Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals Strategic Rationale & Regiochemical Challenges The 7-methoxyq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Manufacturing Protocol Target Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals

Strategic Rationale & Regiochemical Challenges

The 7-methoxyquinoline scaffold is a privileged structural motif embedded in numerous FDA-approved and investigational therapeutics, including c-Met inhibitors, VEGFR tyrosine kinase inhibitors, and TLR7/8 immune agonists 123. Within this chemical space, the precise installation of a 2-aryloxypropan-1-ol side chain presents a distinct manufacturing challenge.

Attempting to synthesize 2-(7-methoxyquinolin-4-yloxy)propan-1-ol via direct base-catalyzed alkylation with propylene oxide inevitably yields the undesired regioisomer, 1-(7-methoxyquinolin-4-yloxy)propan-2-ol, due to nucleophilic attack at the less sterically hindered terminal epoxide carbon. Similarly, direct coupling with 1,2-propanediol suffers from poor chemoselectivity, as the primary hydroxyl group outcompetes the secondary hydroxyl group.

To achieve absolute regiocontrol during scale-up, we employ a highly reliable two-step sequence:

  • Regioselective O-alkylation of 7-methoxyquinolin-4-ol using ethyl 2-bromopropionate [[4]]().

  • Chemoselective reduction of the intermediate ester to the primary alcohol without compromising the quinoline core 5.

Regioselectivity A 7-Methoxyquinolin-4-ol (Starting Material) B1 Propylene Oxide (Direct Alkylation) A->B1 Base catalysis B2 Ethyl 2-bromopropionate (Two-Step Strategy) A->B2 K2CO3, NMP C1 1-(7-Methoxyquinolin-4-yloxy)propan-2-ol (Undesired Regioisomer) B1->C1 Steric control (attacks less hindered C) C2 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol (Desired Regioisomer) B2->C2 1. SN2 Alkylation 2. Ester Reduction

Fig 1: Regioselectivity rationale comparing direct epoxide opening vs. the two-step ester strategy.

Mechanistic Causality in Scale-Up Choices

Phase 1: Solvent and Base Selection

While 4-hydroxyquinolines exist in tautomeric equilibrium with quinolin-4(1H)-ones, O-alkylation is thermodynamically driven by utilizing a hard alkylating agent in a polar aprotic solvent. For scale-up, N-Methyl-2-pyrrolidone (NMP) is selected over DMF due to its superior thermal stability and lower toxicity profile. Potassium carbonate (K₂CO₃) is chosen as the base; it is sufficiently basic to deprotonate the quinolinol but mild enough to prevent the premature hydrolysis of the ethyl ester functionality.

Phase 2: Safe Hydride Reduction

Reducing the ester intermediate to the primary alcohol typically relies on Lithium Aluminum Hydride (LiAlH₄). However, LiAlH₄ is highly pyrophoric and poses severe thermal hazards in multi-kilogram batches. Instead, this protocol utilizes a mixture of Sodium Borohydride (NaBH₄) and Calcium Chloride (CaCl₂) in an Ethanol/THF solvent system.

Causality Check: The addition of CaCl₂ generates calcium borohydride (Ca(BH₄)₂) in situ. This species is significantly more electrophilic than NaBH₄, allowing for rapid, chemoselective reduction of the ester at 0°C to 25°C, completely bypassing the safety hazards of LiAlH₄ while maintaining high throughput and >85% isolated yields.

Workflow Step1 Phase 1: O-Alkylation 7-Methoxyquinolin-4-ol + Ethyl 2-bromopropionate IPC1 IPC 1: HPLC Monitoring Target: SM < 1.0% Step1->IPC1 Int Intermediate: Ethyl 2-(7-methoxyquinolin-4-yloxy)propanoate IPC1->Int Pass Step2 Phase 2: Chemoselective Reduction NaBH4 / CaCl2 in EtOH/THF Int->Step2 IPC2 IPC 2: HPLC Monitoring Target: Ester < 0.5% Step2->IPC2 API Final Product: 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol IPC2->API Pass

Fig 2: Scale-up manufacturing workflow highlighting critical In-Process Control (IPC) checkpoints.

Quantitative Data: Reduction Optimization

To validate the shift away from LiAlH₄, multiple reduction conditions were evaluated on a 100g pilot scale. The NaBH₄/CaCl₂ system proved superior in balancing safety, yield, and operational simplicity.

Table 1: Optimization of Ester Reduction (Scale-Up Parameters)

Reducing AgentSolvent SystemTemp (°C)Conversion (%)Isolated Yield (%)Safety Profile
LiAlH₄THF0 to 25>9982High Risk (Pyrophoric)
NaBH₄MeOH654530Low Risk (Incomplete)
DIBAL-HToluene-788570Moderate (Cryogenic)
NaBH₄ / CaCl₂ THF/EtOH 0 to 25 >99 89 Excellent (Scalable)

Validated Experimental Protocols

The following protocols are designed as self-validating systems , utilizing strict In-Process Controls (IPCs) to ensure batch-to-batch reproducibility.

Protocol A: Synthesis of Ethyl 2-(7-methoxyquinolin-4-yloxy)propanoate
  • Charge: Equip a jacketed reactor with 7-methoxyquinolin-4-ol (1.0 eq, 1.0 kg), anhydrous K₂CO₃ (2.0 eq, 1.58 kg), and NMP (10 L).

  • Agitate: Stir at 300 rpm and heat to 60°C for 30 minutes to ensure complete deprotonation.

  • Dose: Slowly add ethyl 2-bromopropionate (1.2 eq, 1.24 kg) over 2 hours via an addition funnel to control the mild exotherm.

  • React: Elevate the internal temperature to 80°C and maintain for 12 hours.

  • IPC (Self-Validation): Pull a 1 mL sample for HPLC analysis. The reaction is deemed complete when the starting material peak is <1.0% (AUC). Do not proceed to workup until this threshold is met.

  • Workup: Cool the reactor to 20°C. Quench the mixture into 30 L of ice-water under vigorous stirring. Extract with Ethyl Acetate (3 x 10 L). Wash the combined organic layers with 5% aqueous LiCl (3 x 5 L) to remove residual NMP.

  • Concentrate: Distill under reduced pressure to yield the intermediate as a viscous, pale-yellow oil.

Protocol B: Synthesis of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol
  • Charge: Transfer the intermediate (approx. 1.4 kg) into a clean reactor and dissolve in a mixture of THF (7 L) and absolute EtOH (7 L).

  • Cool: Chill the reactor jacket to maintain an internal temperature of 0°C.

  • Add: Charge anhydrous CaCl₂ (1.5 eq, 850 g) and stir until fully dissolved.

  • Dose: Add NaBH₄ (3.0 eq, 580 g) in small, controlled portions over 2 hours. Warning: Maintain internal temperature <10°C to safely manage hydrogen gas evolution.

  • React: Allow the mixture to naturally warm to 25°C and stir for 6 hours.

  • IPC (Self-Validation): Sample for HPLC. Proceed to quench only when the ester intermediate is <0.5%.

  • Quench: Carefully quench with 1M HCl (slow addition) until pH 7 is reached, destroying excess hydride.

  • Workup: Evaporate the organic solvents under vacuum. Extract the remaining aqueous residue with Dichloromethane (3 x 8 L). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Crystallize: Recrystallize the crude product from Toluene/Heptane to yield the highly pure target API intermediate.

References

  • Wang, Y., et al. "Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent." Journal of Medicinal Chemistry, 2011.1[1]

  • "Naphthamides as Novel and Potent Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and Evaluation." Journal of Medicinal Chemistry, 2008. 2[2]

  • "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents." PMC - NIH. 4[4]

  • "Structure-Based Design of Novel Class II c-Met Inhibitors: 2. SAR and Kinase Selectivity Profiles of the Pyrazolone Series." ACS Publications, 2012. 5[5]

  • "Further Exploration of the Structure-Activity Relationship of Imidazoquinolines; Identification of Potent C7 Substituted Imidazoquinolines." PMC - NIH. 3[3]

Sources

Application

Application Note: In Vitro Cell Viability Assay Protocol for 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Research Scientists, Assay Developers, and Pharmacologists Assay Platform: ATP-dependent Bioluminescence (CellTiter-Glo®) Me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Research Scientists, Assay Developers, and Pharmacologists Assay Platform: ATP-dependent Bioluminescence (CellTiter-Glo®)

Mechanistic Rationale & Assay Selection

The 7-methoxyquinolin-4-yloxy scaffold is a highly privileged pharmacophore in targeted oncology, frequently utilized in the design of potent receptor tyrosine kinase (RTK) inhibitors targeting c-Met, VEGFR2, and FGFR[1][2]. 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol acts as a targeted bioactive molecule within this class. By competitively occupying the ATP-binding pocket of specific kinases, compounds bearing this core disrupt downstream PI3K/AKT and RAS/MAPK signaling cascades, ultimately halting cell proliferation and inducing apoptosis in oncogene-addicted cell lines[1].

To evaluate the in vitro anti-proliferative efficacy of this compound, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay. This homogeneous assay quantifies intracellular adenosine triphosphate (ATP), which serves as a direct, proportional indicator of metabolically active cells[3].

Why ATP Bioluminescence over MTT/MTS? While tetrazolium-based assays (MTT) rely on enzymatic conversion rates that can fluctuate based on cellular metabolic stress, ATP quantitation provides a direct molecular snapshot of viability[3]. Furthermore, the bioluminescent readout offers a broader linear dynamic range (up to 5 logs) and eliminates the optical interference commonly caused by colored small-molecule compounds[4].

Mechanism Ligand Growth Factors (HGF / VEGF) RTK Receptor Tyrosine Kinases (c-Met / VEGFR2) Ligand->RTK Activates PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation MAPK RAS / MAPK Pathway RTK->MAPK Phosphorylation Inhibitor 2-(7-Methoxyquinolin-4-yloxy) propan-1-ol Inhibitor->RTK Blocks ATP Pocket Apoptosis Apoptosis Inhibitor->Apoptosis Induces Survival Cell Proliferation & Survival PI3K->Survival Promotes MAPK->Survival Promotes

Caption: RTK inhibition mechanism by 7-methoxyquinoline derivatives leading to apoptosis.

Experimental Design: A Self-Validating System

A robust pharmacological protocol must be self-validating. To ensure the integrity of the IC₅₀ data generated for 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol, the experimental plate map must include the following built-in controls:

  • Background Control (Medium + Reagent, No Cells): Corrects for spontaneous luminescence from serum ATP.

  • Vehicle Control (Cells + 0.1% DMSO): Establishes the 100% viability baseline and accounts for solvent toxicity.

  • Positive Control (e.g., 1 µM Staurosporine): Validates the assay's dynamic range and the cells' capacity to undergo apoptosis.

Expected Quantitative Data Summary

Below is a representative data structure for evaluating this compound across differential cell lines, highlighting the expected assay quality metrics (Z'-factor) required for validation.

Cell LineTissue OriginPrimary RTK TargetExpected IC₅₀ (nM)Assay Z'-FactorSignal-to-Background
GTL-16 Gastric Carcinomac-Met Amplified15 - 50> 0.75> 150:1
HUVEC EndothelialVEGFR2 Dependent50 - 100> 0.70> 100:1
MCF-7 Breast AdenocarcinomaNon-Targeted (Control)> 5,000> 0.80> 120:1

Step-by-Step Protocol

Phase 1: Cell Seeding & Compound Treatment

Causality Note: We utilize white opaque-walled 96-well plates . Clear plates allow light to scatter into adjacent wells (optical crosstalk), artificially inflating the viability readings of highly inhibited wells[4].

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5,000 cells/well in 90 µL of complete culture medium into a white opaque 96-well plate.

  • Incubation: Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell adhesion and recovery.

  • Compound Preparation: Prepare a 10-point serial dilution (1:3 ratio) of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol in 100% DMSO. Dilute these stocks 1:100 in culture medium to create 10X working solutions (final DMSO concentration = 0.1%).

  • Dosing: Add 10 µL of the 10X compound working solutions to the 90 µL of cultured cells. Include vehicle control wells (0.1% DMSO) and background control wells (medium only).

  • Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

Phase 2: ATP Luminescence Detection

Causality Note: The Ultra-Glo™ Recombinant Luciferase enzyme is highly temperature-dependent. Failing to equilibrate the plate to room temperature will result in "edge effects," where the outer wells warm faster than the inner wells, skewing the data[4].

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and lyophilized Substrate. Transfer the buffer into the amber substrate bottle and mix gently to reconstitute[4].

  • Temperature Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature (approx. 22°C) for 30 minutes[4].

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well. Crucial: A 1:1 ratio of reagent to culture volume is required to ensure complete cell lysis and optimal luciferin concentration[4].

  • Cell Lysis: Place the plate on an orbital shaker and agitate at 300-500 rpm for 2 minutes to induce complete cellular lysis[4].

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[4].

  • Measurement: Record luminescence using a microplate reader with an integration time of 0.5 to 1.0 second per well.

Workflow Seed 1. Seed Cells (White 96-well) Treat 2. Compound Treatment (72h) Seed->Treat Equilibrate 3. Equilibrate Plate to RT Treat->Equilibrate AddCTG 4. Add CellTiter-Glo® (1:1 Ratio) Equilibrate->AddCTG Lyse 5. Orbital Shake (2 min) AddCTG->Lyse Read 6. Measure Luminescence Lyse->Read

Caption: Step-by-step workflow for the CellTiter-Glo luminescent cell viability assay.

Data Interpretation & Validation

To ensure the assay is self-validating, calculate the Z'-factor using the vehicle control (100% viability) and positive control (0% viability) wells. A Z'-factor > 0.5 indicates an excellent, reliable assay.

Calculate the relative cell viability for 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol treated wells using the following formula:

% Viability = [(Lum_Sample - Lum_Avg_Background) / (Lum_Avg_Vehicle - Lum_Avg_Background)] × 100

Plot the % Viability against the log₁₀ of the compound concentration. Utilize non-linear regression (curve fit) software (e.g., GraphPad Prism) using a four-parameter variable slope model to determine the absolute IC₅₀ value.

References

  • Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)
  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152)
  • CellTiter-Glo® Luminescent Cell Viability Assay Source: Promega Corporation URL
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288 Source: Promega Corporation URL

Sources

Method

Mass spectrometry fragmentation patterns of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

Application Note: Mass Spectrometry Elucidating the Fragmentation Pathways of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol by High-Resolution Tandem Mass Spectrometry Abstract This application note provides a detailed protoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mass Spectrometry

Elucidating the Fragmentation Pathways of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol by High-Resolution Tandem Mass Spectrometry

Abstract

This application note provides a detailed protocol and analysis of the mass spectrometric fragmentation behavior of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol, a molecule featuring a methoxyquinoline core linked via an ether bridge to a propanol side chain. Understanding the fragmentation pattern is crucial for structural confirmation, metabolite identification, and impurity profiling in drug discovery and development. Utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS), we map the primary fragmentation routes, which are dictated by the lability of the ether linkage and characteristic cleavages of the propanol side chain. This guide offers researchers a foundational methodology and interpretive framework for analyzing this compound and structurally related molecules.

Introduction

2-(7-Methoxyquinolin-4-yloxy)propan-1-ol is a heterocyclic organic compound whose structural motifs are present in various biologically active molecules. The quinoline ring system is a cornerstone of many pharmaceuticals, including the well-known antimalarial and immunomodulatory drug, hydroxychloroquine.[1][2] The analysis of such molecules by mass spectrometry is indispensable for confirming molecular identity and characterizing metabolic or degradation products.

The fragmentation of a molecule upon collision-induced dissociation (CID) in a mass spectrometer provides a structural "fingerprint." The resulting product ions are diagnostic of the parent molecule's architecture. For 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol, the key structural features that influence its fragmentation are:

  • The proton-avid quinoline nitrogen, which facilitates efficient ionization via ESI.

  • The ether linkage (C-O-C), a common site for bond cleavage.[3][4]

  • The primary alcohol on the propanol side chain, which can readily undergo neutral loss of water.

  • The stable aromatic quinoline ring system, which can influence charge retention and subsequent fragmentation cascades.[5][6]

This document outlines a comprehensive protocol for acquiring and interpreting the MS/MS data for this compound, providing insights grounded in the fundamental principles of mass spectrometry.

Experimental Protocol

This protocol is designed for a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, such as a UHPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.[2]

  • Analyte: 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol, >98% purity.

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Additive: Formic Acid (Optima™ LC/MS grade).

  • Vials: 2 mL amber glass autosampler vials with caps.

  • Prepare a 1.0 mg/mL stock solution of the analyte in methanol.

  • Vortex the stock solution for 30 seconds to ensure complete dissolution.

  • Create a working solution for infusion or injection by diluting the stock solution to a final concentration of 1.0 µg/mL using 50:50 (v/v) Acetonitrile:Water with 0.1% formic acid. The acid aids in the protonation of the analyte.[7]

A. Liquid Chromatography (for LC-MS analysis)

  • Column: Reversed-phase C18 column (e.g., Agilent ZORBAX SB-C18, 2.1 x 150 mm, 3.5 µm).[8]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

B. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Full Scan MS followed by data-dependent MS/MS (Product Ion Scan).

  • Capillary Voltage: 3500 V.[1]

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Full Scan MS Range: m/z 50-500.

  • MS/MS Acquisition:

    • Precursor Ion: Isolate the [M+H]⁺ ion (predicted m/z 234.11).

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10-40 eV to capture a wide range of fragment ions.

Results and Fragmentation Analysis

Under positive ESI conditions, 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol readily forms the protonated molecular ion [M+H]⁺ at m/z 234.1128 (calculated for C₁₃H₁₆NO₃⁺). The subsequent MS/MS analysis yields a series of diagnostic product ions that reveal the molecule's structure.

The fragmentation of the parent ion is dominated by three primary pathways originating from the cleavage of the ether linkage and modifications to the propanol side chain.

  • Pathway A: Ether Bond Cleavage. This is the most characteristic fragmentation for aryl ethers.[3][4] The bond between the propanol side chain oxygen and the quinoline ring cleaves, with the positive charge being retained by the more stable, aromatic quinoline fragment. This produces the base peak in the spectrum.

  • Pathway B: Neutral Loss from the Side Chain. The propanol moiety is susceptible to the elimination of small, neutral molecules. The most common loss is water (H₂O) from the hydroxyl group, a hallmark fragmentation for alcohols.

  • Pathway C: Side Chain Cleavage (α-cleavage). Fragmentation can occur at the C-C bond adjacent to the hydroxyl group (α-cleavage), leading to the loss of a CH₂OH radical.

These pathways are visualized in the diagram below, and the resulting ions are summarized in the subsequent table.

G cluster_path_b Pathway B: Neutral Loss cluster_path_a Pathway A: Ether Cleavage cluster_path_c Pathway C: α-Cleavage M [M+H]⁺ m/z 234.11 B1 Product Ion m/z 216.10 M->B1 - H₂O (18 Da) A1 Product Ion (Base Peak) m/z 176.07 M->A1 - C₃H₆O (58 Da) C1 Product Ion m/z 203.09 M->C1 - CH₂OH (31 Da) A2 Product Ion m/z 148.07 A1->A2 - CO (28 Da) A3 Product Ion m/z 130.06 A2->A3 - H₂O (18 Da)

Caption: Proposed MS/MS fragmentation pathways for protonated 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol.

m/z (Observed)Formula of IonProposed Fragment StructurePathwayDescription of Loss
234.1128C₁₃H₁₆NO₃⁺[M+H]⁺-Protonated Molecular Ion
216.1023C₁₃H₁₄NO₂⁺[M+H-H₂O]⁺BNeutral loss of water from the propanol side chain.
203.0917C₁₂H₁₃NO₂⁺[M+H-CH₂OH]⁺CLoss of the terminal hydroxymethyl group via α-cleavage.
176.0706 C₁₀H₁₀NO₂⁺ [7-methoxyquinolin-4-ol+H]⁺ A (Base Peak) Cleavage of the ether bond with loss of propene oxide.
148.0757C₉H₁₀NO⁺[Fragment A1 - CO]⁺ALoss of carbon monoxide from the quinolinol fragment.[6][9]
130.0651C₉H₈N⁺[Fragment A2 - H₂O]⁺ASubsequent loss of water (from methoxy and ring proton).
Discussion of Fragmentation Causality
  • The Base Peak (m/z 176.07): The formation of the protonated 7-methoxyquinolin-4-ol ion is the most favorable fragmentation event. This is because the cleavage of the ether bond results in a highly stable, resonance-delocalized aromatic cation. The charge is stabilized across the quinoline ring system. This type of cleavage is a defining characteristic for molecules with an aryl-ether-alkyl structure, similar to that seen in beta-blockers like propranolol.[10]

  • Side Chain Losses (m/z 216.10 & 203.09): The initial loss of water (18 Da) to form the ion at m/z 216 is a classic fragmentation for protonated alcohols, driven by the formation of a stable carbocation or cyclic oxonium ion on the side chain. The loss of the hydroxymethyl group (31 Da) via α-cleavage is also common for primary alcohols and is competitive with water loss.[11]

  • Quinoline Ring Fragmentation (m/z 148.07 & 130.06): Following the primary ether cleavage, the resulting quinolinol fragment (m/z 176.07) can undergo further dissociation at higher collision energies. The loss of carbon monoxide (28 Da) is a known fragmentation pathway for hydroxyquinolines and similar phenolic compounds.[6] This leads to the formation of the ion at m/z 148.07.

Conclusion

The fragmentation pattern of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol under ESI-MS/MS conditions is predictable and highly informative. The analysis reveals a primary, charge-directed cleavage of the ether bond, yielding a stable quinolinol cation as the base peak. Secondary fragmentation pathways involving the neutral loss of water and α-cleavage from the propanol side chain provide additional structural confirmation. This application note provides a robust protocol and a validated interpretive model that can be applied to the structural elucidation of related compounds in complex matrices, serving as a valuable resource for researchers in pharmaceutical and chemical analysis.

References
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Mass spectral data of chloroquine and hydroxychloroquine.
  • A study of impurities in the repurposed COVID-19 drug hydroxychloroquine sulfate using ultra-high-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry and liquid chromatography-solid-phase extraction-nuclear magnetic resonance. PubMed.
  • MASS SPECTRUM OF ETHERS.
  • GCMS Section 6.
  • MASS SPECTRA OF OXYGEN
  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics (RSC Publishing).
  • Study on the Mass Spectrometry Cleavage P
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.
  • Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissoci
  • Mass Spectrometry of Aliph
  • Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An applic
  • Mass Spectrometry Part 4-Fragment
  • Enantioselective LC/ESI-MS/MS analysis and pharmacokinetic and tissue distribution study of (2RS)-1-(7-methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)
  • mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis. Doc Brown's Chemistry.
  • LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Applic
  • MRM mass spectrum of chloroquine and hydroxychloroquine showing its fragmentation pattern.
  • Analysis of propranolol and its metabolites in postmortem human solid tissues and body fluids: LC-MS/MS approach with the standard addition method applied to a forensic case. PubMed.
  • Ion fragmentation of small molecules in mass spectrometry.
  • 2-Propanamine - Mass spectrum (electron ioniz
  • Mass Spectrometry: Fragment
  • STUDIES ON THE FRAGMENTATION MECHANISMS OF DEPROTONATED LIGNIN MODEL COMPOUNDS AND ANALYSIS OF ORGANOSOLV LIGNIN MIXTURES BY USI. Purdue University.

Sources

Application

Application Notes and Protocols for the Preparation of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol Derivatives for SAR Studies

Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] From the historical significance of quinine in combating malaria to the contemporary use of quinoline-based drugs in oncology, this heterocyclic motif continues to be a fertile ground for the development of novel therapeutic agents.[1][2] Specifically, derivatives of 7-methoxyquinoline have demonstrated significant potential in various therapeutic areas, including as antimicrobial and anticancer agents.[1] The strategic functionalization of the quinoline core allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for drug discovery campaigns.

This application note provides a comprehensive guide for the synthesis of 2-(7-methoxyquinolin-4-yloxy)propan-1-ol and its derivatives, intended for researchers engaged in structure-activity relationship (SAR) studies. The rationale for focusing on this particular scaffold lies in the potential for the 4-alkoxy side chain to modulate the compound's interaction with biological targets, thereby influencing its efficacy and selectivity. Preliminary studies on related quinoline derivatives suggest that the nature of the substituent at the 4-position can significantly impact their antiproliferative and antimalarial activities.[1][2][3] By systematically modifying the propan-1-ol side chain, researchers can probe the steric and electronic requirements for optimal biological activity, paving the way for the design of more potent and selective drug candidates.

Synthetic Strategy: A Two-Step Approach to the Target Scaffold

The synthesis of 2-(7-methoxyquinolin-4-yloxy)propan-1-ol is efficiently achieved through a two-step process, beginning with the preparation of the key intermediate, 4-hydroxy-7-methoxyquinoline, followed by a Williamson ether synthesis to introduce the desired side chain. This approach offers a convergent and flexible route to a variety of analogues for SAR studies.

Diagram of the Overall Synthetic Workflow

Synthetic_Workflow Start Starting Materials (e.g., 3-methoxyaniline) Intermediate 4-Hydroxy-7-methoxyquinoline (Key Intermediate) Start->Intermediate Cyclization Reaction Target 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol (Target Scaffold) Intermediate->Target Williamson Ether Synthesis Derivatives Library of Derivatives (for SAR Studies) Target->Derivatives Side-Chain Modification SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis Lead 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol Derivatives Synthesize Analogs (Vary R1, R2, R3) Lead->Derivatives Screening In vitro/In vivo Assays (e.g., cytotoxicity, enzyme inhibition) Derivatives->Screening Data Quantitative Data (IC50, EC50) Screening->Data SAR Establish Structure-Activity Relationships SAR->Lead Design Next-Generation Compounds Data->SAR

Sources

Method

Application Note: Conjugation Strategies for 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol in Targeted Drug Design

Executive Summary & Mechanistic Rationale The 7-methoxyquinolin-4-yloxy (7-MQ) scaffold is a privileged pharmacophore in modern oncology, serving as the core binding motif in several potent receptor tyrosine kinase (RTK)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 7-methoxyquinolin-4-yloxy (7-MQ) scaffold is a privileged pharmacophore in modern oncology, serving as the core binding motif in several potent receptor tyrosine kinase (RTK) inhibitors targeting c-Met and VEGFR2 [1]. Crystallographic and structure-activity relationship (SAR) studies of 7-MQ derivatives (such as the clinical candidate AMG 458) demonstrate that modifications extending from the 4-position of the quinoline ring project out of the kinase hinge region and into the solvent-exposed channel [3].

The specific building block, 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol , offers a profound structural advantage: it retains the critical hydrogen-bonding and hydrophobic interactions required for kinase inhibition while providing a terminal primary hydroxyl group (-CH₂OH). This primary alcohol serves as a versatile, bioorthogonal synthetic handle. The adjacent methyl group at the C2 position of the propanol chain introduces mild steric hindrance, which strategically enhances the metabolic stability of resulting ester or carbamate linkages against non-specific plasma esterases[2], while remaining accessible enough for high-yield chemical conjugation.

This application note details three self-validating workflows for conjugating this molecule to develop Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and fluorescent diagnostic probes.

Workflow 1: PROTAC Synthesis via Carbamate Linkage

To design a c-Met-targeting PROTAC, the 7-MQ warhead must be connected to an E3 ligase ligand (e.g., Cereblon or VHL) via a flexible PEG linker. Converting the primary alcohol to a stable carbamate linkage is the optimal approach.

PROTAC_Mechanism PROTAC PROTAC Conjugate (7-MQ-Propanol Core) Ternary Ternary Complex Formation (c-Met : PROTAC : E3) PROTAC->Ternary cMet Target Protein (c-Met Kinase) cMet->Ternary E3 E3 Ligase (e.g., Cereblon/VHL) E3->Ternary Ubiquitin Polyubiquitination Ternary->Ubiquitin Ub Transfer Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Target Entry

Fig 1. PROTAC-mediated c-Met degradation pathway via ternary complex formation.

Protocol: DSC-Mediated Carbamate Formation
  • Activation: Dissolve 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 eq) and triethylamine (TEA) (2.0 eq). Stir at room temperature for 4 hours under nitrogen.

  • In-Process Control (IPC): Monitor via TLC (EtOAc/Hexane 1:1). The activated mixed carbonate will appear as a distinct, less polar spot. Quench a micro-aliquot in methanol and analyze via LC-MS to observe the methyl carbonate mass adduct, validating successful activation.

  • Coupling: Without isolating the intermediate, add the amine-terminated PEG-E3 ligand (e.g., Thalidomide-PEG3-NH₂) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 12 hours.

  • Purification: Wash the organic layer with saturated NH₄Cl and brine, dry over Na₂SO₄, and purify via reverse-phase HPLC.

Causality & Validation: DSC is explicitly chosen over 1,1'-Carbonyldiimidazole (CDI). The resulting N-hydroxysuccinimide (NHS) mixed carbonate is highly stable to isolation and less prone to premature hydrolysis in ambient moisture compared to imidazole-carboxylic esters, ensuring near-quantitative yields during the amine coupling phase.

Workflow 2: ADC Cleavable Linker Assembly

For targeted tumor therapy, the 7-MQ derivative can be utilized as a kinase-inhibiting payload in an ADC [2]. Because the payload possesses an alcohol rather than an amine, a carbonate linkage to a Val-Cit-PABC (para-aminobenzyl carbamate) cleavable linker is required.

ADC_Workflow ADC Antibody-Drug Conjugate (mAb-Val-Cit-PABC-7MQ) Endocytosis Receptor-Mediated Endocytosis ADC->Endocytosis Lysosome Lysosomal Trafficking & Cathepsin B Cleavage Endocytosis->Lysosome Release Release of Active 7-MQ Payload Lysosome->Release Cleavage Inhibition Kinase Inhibition (Tumor Cell Death) Release->Inhibition

Fig 2. Intracellular processing and payload release mechanism of 7-MQ-based ADCs.

Protocol: Bis-PNP Carbonate Linkage
  • Linker Activation: Dissolve Fmoc-Val-Cit-PAB-OH (1.0 eq) in anhydrous DMF. Add bis(4-nitrophenyl) carbonate (bis-PNP) (2.0 eq) and DIPEA (2.5 eq). Stir for 6 hours to form the PAB-PNP carbonate.

  • Payload Conjugation: Add 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol (1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.2 eq). Heat to 40°C and stir for 24 hours.

  • IPC: Monitor the displacement of the p-nitrophenol leaving group via LC-MS (monitoring the release of the 138 m/z fragment).

  • Fmoc Deprotection & Maleimide Attachment: Treat with 20% piperidine in DMF to remove the Fmoc group, followed by coupling with Mal-PEG-NHS to yield the final maleimide-functionalized payload ready for mAb cysteine conjugation.

Causality & Validation: Alcohols are inherently poor nucleophiles compared to amines. Attempting to react the payload directly with a standard activated linker often fails. By utilizing DMAP as a nucleophilic catalyst, the reaction overcomes the steric hindrance of the C2-methyl group on the propanol chain. This avoids the use of highly toxic phosgene gas (traditionally used to form chloroformates), aligning with modern, safe laboratory practices.

Workflow 3: Fluorescent Labeling via Click Chemistry

To visualize c-Met receptor internalization in live cells, the 7-MQ scaffold can be converted into a fluorescent probe using Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

Protocol: Tosylation and CuAAC
  • Tosylation: Dissolve the 7-MQ-propanol (1.0 eq) in pyridine at 0°C. Add p-Toluenesulfonyl chloride (TsCl) (1.5 eq). Stir for 4 hours, then extract with EtOAc.

  • Azidation: Dissolve the crude tosylate in anhydrous DMF. Add Sodium Azide (NaN₃) (3.0 eq) and heat to 60°C for 12 hours.

  • IPC: Confirm the disappearance of the tosylate mass and the appearance of the azide via IR spectroscopy (strong band at ~2100 cm⁻¹) and LC-MS.

  • Click Reaction: Combine the 7-MQ-azide (1.0 eq) and Alkyne-Cy5 fluorophore (1.0 eq) in a 1:1 mixture of t-BuOH and water. Add CuSO₄ (0.1 eq) and Sodium Ascorbate (0.2 eq). Stir in the dark for 2 hours.

Causality & Validation: The two-step conversion to an azide via a tosylate intermediate is deliberately chosen over a one-step Mitsunobu reaction (using DPPA). The steric bulk of the adjacent methyl group in the 2-propoxy chain often leads to poor yields and difficult purification of the triphenylphosphine oxide byproduct under Mitsunobu conditions. The tosylate route ensures >90% conversion and effortless purification.

Quantitative Data Summary

The following table summarizes the key metrics and validation checkpoints for the three conjugation modalities.

Conjugation ModalityReactive IntermediateCoupling CatalystAverage YieldLinker Stability (Plasma)Primary Application
PROTAC Mixed NHS-CarbonateTEA / DIPEA75 - 82%High (Carbamate)Targeted Protein Degradation
ADC Payload PNP-CarbonateDMAP60 - 68%Moderate (Carbonate)Targeted Cytotoxicity / Oncology
Fluorescent Probe Alkyl AzideCuSO₄ / NaAsc85 - 95%Very High (Triazole)Live-Cell Imaging / Diagnostics

References

  • Liu, L., Siegmund, A., Xi, N., et al. "Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)." Journal of Medicinal Chemistry, 51(13), 3688-3691 (2008). URL: [Link]

  • "Antibody drug conjugates and methods for making thereof." World Intellectual Property Organization, WO2022221720A1 (2022).
  • "Structure-Based Design of Novel Class II c-Met Inhibitors: 2. SAR and Kinase Selectivity Profiles of the Pyrazolone Series." ACS Publications (2012). URL: [Link]

Application

Formulation Strategies and In Vivo Delivery Protocols for 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

An Application Guide for Researchers Abstract This document provides a comprehensive guide for the formulation and in vivo delivery of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol, a member of the 4-alkoxyquinoline class of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for the formulation and in vivo delivery of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol, a member of the 4-alkoxyquinoline class of compounds. This chemical class has shown potential for therapeutic applications, including as antimycobacterial agents[1]. However, like many heterocyclic aromatic compounds, its successful translation into preclinical and clinical settings is often hampered by poor aqueous solubility, which can limit bioavailability and therapeutic efficacy[2][3]. This guide details critical pre-formulation assessments, explores advanced formulation techniques to enhance solubility and stability, and provides detailed, step-by-step protocols for laboratory-scale preparation and in vivo administration in rodent models. The strategies discussed herein are designed to provide researchers with the foundational knowledge and practical methodologies required to advance the in vivo evaluation of this and similar candidate molecules.

Introduction: The Challenge of Delivering Poorly Soluble Compounds

The quinoline scaffold is a privileged structure in medicinal chemistry, but its aromatic and often rigid nature typically results in low water solubility. The primary obstacle for the in vivo delivery of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol is overcoming this solubility barrier to achieve sufficient systemic exposure for pharmacological activity. Direct administration of a poorly soluble compound, especially via parenteral routes, can lead to precipitation, causing potential embolism and toxicity, while oral administration may result in poor and erratic absorption[4].

Therefore, advanced formulation strategies are not merely beneficial but essential. The selection of an appropriate formulation depends on the compound's specific physicochemical properties, the intended route of administration, and the desired pharmacokinetic profile[2]. This guide will focus on three robust techniques: cyclodextrin complexation, lipid-based nanoparticles (liposomes), and the use of co-solvent systems, providing both the theoretical basis and practical protocols for their implementation.

G cluster_0 Pre-Formulation cluster_1 Formulation Development cluster_2 In Vivo Studies cluster_3 Key Objective Prop Physicochemical Characterization (Solubility, LogP, Stability) Form_Select Strategy Selection Prop->Form_Select Form_Prep Formulation Preparation Form_Select->Form_Prep Form_Char Formulation Characterization (Size, EE%, Stability) Form_Prep->Form_Char Admin Administration (Oral, IV, IP) Form_Char->Admin PKPD Pharmacokinetic/ Pharmacodynamic Analysis Admin->PKPD Objective Achieve Therapeutic In Vivo Exposure PKPD->Objective

Figure 1: High-level workflow for developing an in vivo-compatible formulation.

Pre-Formulation Assessment: Know Your Molecule

Before selecting a formulation strategy, a thorough understanding of the compound's physicochemical properties is critical. These parameters dictate which formulation approaches are most likely to succeed.

  • Aqueous Solubility: Determine the solubility in water and buffers of relevant pH (e.g., pH 1.2, 6.8, and 7.4 to simulate gastrointestinal and physiological conditions). This is the most critical parameter.

  • LogP/LogD: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) indicates the compound's lipophilicity. High LogP values (>3) often suggest suitability for lipid-based formulations[5].

  • pKa: The ionization constant will determine the compound's charge at different pH values, which significantly impacts its solubility and interactions with excipients. Salt formation can be an effective solubilization strategy for ionizable compounds[5].

  • Chemical Stability: Assess the compound's stability in relevant buffers, acidic/basic conditions, and in the presence of light to identify potential degradation issues that must be addressed by the formulation.

Formulation Strategies & Detailed Protocols

Based on the structural characteristics of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol, which suggest poor water solubility, the following formulation strategies are recommended.

Strategy 1: Cyclodextrin Inclusion Complexation

Causality & Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[6]. They can encapsulate poorly soluble "guest" molecules, like our target compound, within their cavity, forming a water-soluble inclusion complex[7][8]. This shields the hydrophobic molecule from the aqueous environment, markedly increasing its apparent solubility and dissolution rate[3]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in parenteral formulations due to their high water solubility and favorable safety profiles[8][9].

G cluster_0 Cyclodextrin Complexation Mechanism CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Drug Poorly Soluble Drug Molecule (Hydrophobic) Drug->Complex Water Aqueous Environment Complex->Water

Figure 2: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

Protocol 1: Preparation of a Cyclodextrin Formulation

This protocol describes a common kneading method for preparing a solid drug-CD complex, which can then be dissolved in an aqueous vehicle for administration[10].

  • Materials:

    • 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Ethanol or Methanol

    • Mortar and pestle

    • Vacuum oven or freeze-dryer

  • Step-by-Step Methodology:

    • Molar Ratio Determination: Start with a 1:1 molar ratio of the drug to HP-β-CD. This can be optimized later based on phase-solubility studies.

    • Drug Solubilization: Accurately weigh the drug and dissolve it in a minimal amount of ethanol or methanol.

    • CD Slurry Formation: Accurately weigh the corresponding molar amount of HP-β-CD and place it in a mortar. Add a small amount of deionized water dropwise to form a thick, consistent paste.

    • Kneading: Slowly add the drug solution from step 2 to the HP-β-CD paste in the mortar. Knead the mixture vigorously with the pestle for 45-60 minutes. The goal is to create a homogenous, sticky mass. Add more water/alcohol mixture if necessary to maintain consistency.

    • Drying: Spread the resulting mass in a thin layer on a petri dish. Dry it in a vacuum oven at 40-50°C until constant weight is achieved, or freeze-dry the product.

    • Pulverization & Storage: Gently pulverize the dried complex into a fine powder using the mortar and pestle. Sieve if necessary to ensure uniformity. Store in a desiccator.

    • Reconstitution for Dosing: For in vivo studies, accurately weigh the complex powder and dissolve it in sterile saline or phosphate-buffered saline (PBS) to the desired final concentration. Filter through a 0.22 µm sterile filter if intended for parenteral administration.

  • Self-Validation & Characterization:

    • Solubility Enhancement: Confirm the apparent water solubility of the complex compared to the free drug.

    • Complex Formation: Use techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) to confirm the formation of the inclusion complex.

Strategy 2: Liposomal Formulation

Causality & Mechanism: Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. Hydrophobic drugs, like the target compound, can be incorporated into the lipid bilayer itself[11][12]. This formulation strategy effectively creates a stable dispersion of the drug in an aqueous medium, suitable for intravenous administration[13]. Furthermore, liposomes can alter the drug's pharmacokinetic profile, potentially reducing toxicity and enabling targeted delivery[14][15]. The thin-film hydration method is a widely used and reproducible technique for their preparation[16].

ComponentFunction in Liposome FormulationTypical Lipids
Phospholipid Forms the primary bilayer structure.DSPC, DMPC, Soy PC[16]
Cholesterol Modulates membrane fluidity and stability.Cholesterol[16]
PEGylated Lipid Creates a "stealth" coating to prolong circulation time.DSPE-PEG2000[17][18]
Drug The active pharmaceutical ingredient (API).2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

Table 1: Common components of a liposomal formulation for hydrophobic drugs.

Protocol 2: Preparation of Liposomes via Thin-Film Hydration

  • Materials:

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Cholesterol

    • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

    • 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

    • Chloroform and/or Methanol

    • Sterile PBS (pH 7.4)

    • Round-bottom flask

    • Rotary evaporator

    • Bath sonicator or probe sonicator

    • Extrusion device with polycarbonate membranes (e.g., 100 nm pore size)

  • Step-by-Step Methodology:

    • Lipid & Drug Dissolution: In a round-bottom flask, dissolve the lipids (e.g., DSPC:Cholesterol:DSPE-PEG2000 at a 55:40:5 molar ratio) and the drug in a suitable organic solvent like chloroform or a chloroform/methanol mixture. The drug-to-lipid ratio should be optimized, starting around 1:20 (w/w)[16].

    • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the transition temperature (Tc) of the main lipid (for DSPC, Tc ≈ 55°C). Reduce the pressure to evaporate the solvent, which will deposit a thin, uniform lipid-drug film on the inner wall of the flask[13].

    • Vacuum Drying: Further dry the film under high vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent[16].

    • Hydration: Add the sterile PBS (pre-warmed to above the lipid Tc) to the flask. Agitate the flask by hand or on the rotary evaporator (with no vacuum) for 30-60 minutes. The lipid film will peel off the glass and form multilamellar vesicles (MLVs)[16].

    • Size Reduction (Sonication): To break down the large MLVs, sonicate the suspension using a bath sonicator or a probe sonicator. This should be done in short bursts on ice to avoid overheating and lipid degradation.

    • Size Reduction (Extrusion): For a uniform size distribution, the liposome suspension should be extruded. Load the suspension into the extruder (pre-heated to above Tc) and pass it through polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-20 passes. This produces small unilamellar vesicles (SUVs) of a consistent size.

    • Purification: To remove the unencapsulated drug, the liposome suspension can be purified by dialysis or size exclusion chromatography.

    • Sterilization & Storage: Sterilize the final formulation by passing it through a 0.22 µm filter. Store at 4°C[19].

  • Self-Validation & Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). A PDI < 0.2 indicates a homogenous population.

    • Encapsulation Efficiency (EE%): Separate the liposomes from the free drug. Quantify the drug in the liposomal fraction and compare it to the initial amount added. EE% = (Drug in Liposomes / Total Drug) x 100.

In Vivo Administration Protocols

The choice of administration route is critical and depends on the study's objective. All procedures must be performed in accordance with approved animal care and use protocols.

Protocol 3: Oral Gavage in Mice
  • Purpose: To administer the formulation directly into the stomach. This is a common route for evaluating oral bioavailability.

  • Materials:

    • Formulated drug solution/suspension

    • Appropriately sized oral gavage needle (e.g., 20-22 gauge, with a ball tip)

    • Syringe (1 mL)

    • Animal scale

  • Step-by-Step Methodology:

    • Dose Calculation: Weigh the mouse and calculate the precise volume to administer based on the formulation concentration and the desired dose (e.g., in mg/kg).

    • Animal Restraint: Gently restrain the mouse using a single-hand scruffing technique, ensuring the head and body are held in a straight line to facilitate passage of the needle[20].

    • Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the ball-tipped needle into the mouth, allowing the mouse to swallow it. Advance the needle smoothly along one side of the mouth into the esophagus until the predetermined depth is reached.

    • Substance Administration: Administer the substance slowly and steadily.

    • Needle Removal: Remove the needle in a single, smooth motion.

    • Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea[4].

Protocol 4: Intraperitoneal (IP) Injection in Mice
  • Purpose: Administration into the peritoneal cavity, allowing for rapid absorption into systemic circulation, though it may be subject to some first-pass metabolism in the liver[21].

  • Materials:

    • Sterile drug formulation

    • Sterile syringe (1 mL) and needle (e.g., 25-27 gauge)[22]

    • 70% Ethanol or other disinfectant

  • Step-by-Step Methodology:

    • Dose Calculation: Calculate the required injection volume. The maximum recommended volume for an IP injection in a mouse is 10 mL/kg[22].

    • Animal Restraint: Restrain the mouse with its head tilted downwards. This causes the abdominal organs to shift cranially, reducing the risk of puncture[23].

    • Site Identification: The injection should be made in the lower right or left abdominal quadrant to avoid the cecum and urinary bladder[20][24]. Wipe the area with disinfectant.

    • Needle Insertion: Insert the needle (bevel up) at a 30-40 degree angle into the identified quadrant[22][23].

    • Aspiration: Gently pull back the plunger to ensure no fluid (urine or blood) or intestinal contents are aspirated. If aspiration is positive, discard the syringe and restart with fresh materials.

    • Injection & Removal: Inject the substance smoothly. Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Protocol 5: Intravenous (IV) Injection in Mice (Lateral Tail Vein)
  • Purpose: Direct administration into the bloodstream, achieving 100% bioavailability and bypassing first-pass metabolism. This is the standard route for evaluating the pharmacokinetics of parenteral formulations.

  • Materials:

    • Sterile drug formulation (must be a clear solution/dispersion, free of precipitates)

    • Sterile syringe (1 mL or insulin syringe) and needle (e.g., 27-30 gauge)

    • Mouse restraint device

    • Heat lamp or warm water to induce vasodilation

  • Step-by-Step Methodology:

    • Animal Preparation: Place the mouse in a restraint device. Warm the tail using a heat lamp or by immersing it in warm water for 1-2 minutes to dilate the lateral tail veins, making them more visible and accessible[20].

    • Vein Identification: Wipe the tail with ethanol. The two lateral tail veins should be visible on either side of the tail.

    • Needle Insertion: Hold the needle parallel to the tail with the bevel facing up. Starting towards the distal end of thetail, gently insert the needle into one of the lateral veins[24].

    • Confirmation: A successful insertion is often confirmed by a small "flash" of blood entering the needle hub.

    • Injection: Inject the substance slowly and carefully. A bolus injection is typically given over less than a minute[20]. If a bleb or swelling appears, the needle is not in the vein; it should be withdrawn and a new attempt made further up the tail[24].

    • Withdrawal & Pressure: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.

    • Monitoring: Return the mouse to its cage and monitor closely.

Conclusion

The successful in vivo delivery of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol hinges on the rational selection and application of formulation science. By systematically characterizing the compound's properties and employing strategies such as cyclodextrin complexation or liposomal encapsulation, researchers can overcome the common challenge of poor aqueous solubility. The detailed protocols provided in this guide serve as a starting point for developing robust formulations suitable for preclinical evaluation. Adherence to proper characterization, validation, and aseptic animal handling techniques is paramount to generating reliable and reproducible in vivo data, thereby accelerating the journey of promising compounds from the bench to potential therapeutic applications.

References

  • UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP.
  • Popovici, C., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Creative Biostructure. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Creative Biostructure.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Unknown Author. (n.d.). Injection Techniques, Restraint, & Handling for Mice and Rats. Source not specified.
  • Michael, I. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate.
  • Colson, A. C., et al. (2016, October 12). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science.
  • Shah, V., et al. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Sá, C. S. C., et al. (2018, August 15). Cyclodextrin complexes: Perspective from drug delivery and formulation. PubMed.
  • Vaia. (2024, September 5). Cyclodextrin Complexes: Host & Drug Delivery. Vaia.
  • O'Mary, H.L., & Cui, Z. (2022, June 11). Injectable Formulations of Poorly Water-Soluble Drugs. Pharma Excipients.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Mofoken, L. P., et al. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC.
  • Gidwani, B., & Vyas, A. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
  • University of Arizona. (n.d.). Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. University of Arizona.
  • Löffler, M., & Nolkemper, S. (n.d.). Liposome formulations of hydrophobic drugs. SciSpace.
  • Fenyvesi, É., et al. (2021, March 3). In-Depth Study of Cyclodextrin Complexation with Carotenoids toward the Formation of Enhanced Delivery Systems. Molecular Pharmaceutics - ACS Publications.
  • Unknown Author. (2025, April 10). Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines. PubMed.
  • Strickley, R. G. (2004, February 15). Solubilizing excipients in oral and injectable formulations. PubMed.
  • Unknown Author. (n.d.). Injection Techniques for Mice and Rats. ResearchGate.
  • Löffler, M., & Nolkemper, S. (n.d.). Liposome formulations of hydrophobic drugs. PubMed.
  • L-Issa, L., & Vitetta, L. (2019, December 23). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? PMC.
  • Unknown Author. (2025, July 22). Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo. MDPI.
  • Pilkington, P. E., et al. (n.d.). Methods for making liposomes containing hydrophobic drugs. Google Patents.
  • Löffler, M., & Nolkemper, S. (2010). Liposome Formulations of Hydrophobic Drugs. Springer Nature Experiments.
  • Unknown Author. (2024, July 9). In vivo Fate of Targeted Drug Delivery Carriers. PMC - NIH.
  • Patel, K., & Patel, M. (2017, September 11). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media.
  • Asare, K. O., et al. (n.d.). Advances in drug delivery systems, challenges and future directions. PMC.
  • de Souza, M. V. N., et al. (n.d.). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

Welcome to the technical support center for the synthesis of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and ensuring high-yield, high-purity outcomes.

Overview of the Core Synthesis Pathway

The synthesis of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group (commonly chlorine) from an electron-deficient aromatic ring by an alkoxide nucleophile.

The primary reactants are:

  • Electrophile: 4-Chloro-7-methoxyquinoline

  • Nucleophile: (R/S)-1,2-Propanediol

The reaction proceeds by first deprotonating one of the hydroxyl groups of the 1,2-propanediol with a suitable base to form a more potent alkoxide nucleophile. This alkoxide then attacks the carbon atom bearing the chlorine on the quinoline ring, leading to the formation of the desired ether linkage.

Standard Experimental Protocol

This protocol provides a reliable baseline for the synthesis. Optimization may be required based on your specific laboratory conditions and desired scale.

  • Reagent Preparation:

    • To a solution of (R/S)-1,2-propanediol (1.2-1.5 equivalents) in a dry, polar aprotic solvent like DMF or DMSO, add a strong base such as sodium hydride (NaH, 1.1-1.3 equivalents) portion-wise at 0 °C.[1][2]

    • Causality: Using a strong, non-nucleophilic base like NaH ensures irreversible deprotonation of the alcohol to form the reactive alkoxide.[3] The gaseous hydrogen byproduct conveniently bubbles out of the reaction mixture.[3] Polar aprotic solvents are crucial as they solvate the cation (Na+) but leave the alkoxide nucleophile highly reactive.[2][4]

  • Reaction Execution:

    • Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, indicating complete formation of the alkoxide.

    • Add 4-chloro-7-methoxyquinoline (1.0 equivalent) to the reaction mixture, either as a solid or dissolved in a minimal amount of the reaction solvent.

    • Slowly warm the reaction to room temperature and then heat to 80-120 °C.[2]

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-chloro-7-methoxyquinoline starting material is consumed (typically 4-8 hours).[1]

    • Cool the reaction to room temperature and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.[1]

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purification:

    • The crude product is typically purified by column chromatography on silica gel to yield the final, high-purity 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol.[1]

Reaction Workflow Diagram

G cluster_prep Step 1: Nucleophile Generation cluster_reaction Step 2: SNAr Reaction cluster_purification Step 3: Work-up & Purification Propanediol 1,2-Propanediol Alkoxide Sodium Propylene Glycolate (Active Nucleophile) Propanediol->Alkoxide Deprotonation (0 °C) NaH NaH (Base) NaH->Alkoxide Solvent Anhydrous DMF/DMSO Solvent->Alkoxide Product_Crude Crude Product Mixture Alkoxide->Product_Crude Nucleophilic Attack (80-120 °C) Chloroquinoline 4-Chloro-7-methoxyquinoline Chloroquinoline->Product_Crude Quench Aqueous Quench Product_Crude->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Product Purification->Final_Product

Caption: High-level workflow for the synthesis of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.

Problem Area: Low or No Product Yield

Q1: My reaction has stalled. TLC/LC-MS analysis shows primarily unreacted 4-chloro-7-methoxyquinoline. What are the likely causes?

A1: This is a common issue that typically points to three areas: insufficient nucleophile generation, poor solvent quality, or inadequate reaction temperature.

  • Cause 1: Incomplete Deprotonation. The alkoxide nucleophile must be generated in sufficient quantity to drive the reaction. If the base is too weak or has degraded, deprotonation will be incomplete.[2]

    • Solution:

      • Verify Base Activity: Use a fresh, unopened container of NaH. Sodium hydride can be deactivated by moisture.

      • Ensure Sufficient Equivalents: Use at least 1.1 equivalents of NaH relative to the 1,2-propanediol.

      • Allow Adequate Time: Ensure complete hydrogen evolution is observed before adding the chloroquinoline. This visual cue confirms the formation of the alkoxide.[1]

  • Cause 2: Solvent Quality. The SNAr reaction is highly sensitive to solvent properties.

    • Solution:

      • Use Anhydrous Solvents: The presence of water will quench the NaH and the generated alkoxide.[5] Always use a dry, polar aprotic solvent like DMF or DMSO.[2][6]

      • Solvent Choice: If the reaction is sluggish in a solvent like THF, switching to a higher-boiling, more polar aprotic solvent like DMF or DMSO will significantly accelerate the rate.[2] These solvents excel at stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.[7]

  • Cause 3: Insufficient Temperature. SNAr reactions require an activation energy barrier to be overcome.

    • Solution: Ensure the internal reaction temperature reaches at least 80 °C. If the reaction is still slow, the temperature can be cautiously increased to 100-120 °C, while monitoring for potential decomposition by TLC.

Troubleshooting Flowchart: Low Yield

G Start Low or No Yield Observed Check_Base 1. Was fresh NaH used? 2. Did H₂ evolution cease before adding electrophile? Start->Check_Base Action_Base Action: Use fresh, high-purity NaH. Ensure complete deprotonation. Check_Base->Action_Base No Check_Solvent Was anhydrous, polar aprotic solvent (DMF, DMSO) used? Check_Base->Check_Solvent Yes Action_Base->Check_Solvent Action_Solvent Action: Use freshly dried solvent. Consider switching from THF to DMF/DMSO. Check_Solvent->Action_Solvent No Check_Temp Was the internal reaction temperature >80 °C? Check_Solvent->Check_Temp Yes Action_Solvent->Check_Temp Action_Temp Action: Increase temperature to 100-120 °C. Monitor for degradation. Check_Temp->Action_Temp No Success Improved Yield Check_Temp->Success Yes Action_Temp->Success G SM 4-Chloro-7-methoxyquinoline + Deprotonated 1,2-Propanediol Desired_Product Desired Product 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol SM->Desired_Product Major Pathway (Primary Alkoxide) Isomer Isomeric Side Product (Reaction at secondary -OH) SM->Isomer Minor Pathway (Secondary Alkoxide) Dimer Bis-ether Side Product (Reaction with second -OH) Desired_Product->Dimer Excess Chloroquinoline

Sources

Optimization

Technical Support Center: Troubleshooting 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol Synthesis

Welcome to the Process Chemistry Technical Support Center. The synthesis of 2-(7-methoxyquinolin-4-yloxy)propan-1-ol—a critical fragment in the development of quinoline-based kinase inhibitors—presents unique chemo- and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. The synthesis of 2-(7-methoxyquinolin-4-yloxy)propan-1-ol—a critical fragment in the development of quinoline-based kinase inhibitors—presents unique chemo- and regioselectivity challenges. As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, validated protocols, and structural insights to help you eliminate common impurities and optimize your yield.

Section 1: Reaction Pathway & Impurity Mapping

Understanding the mechanistic divergence of your reaction is the first step in troubleshooting. The diagram below illustrates the competing pathways during the Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-7-methoxyquinoline with propane-1,2-diol.

SNAr_Troubleshooting SM 4-Chloro-7-methoxyquinoline + Propane-1,2-diol Desired Desired Product 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol (Secondary OH Attack) SM->Desired Base, SNAr (Sterically Hindered) Regio Regioisomer Impurity 1-(7-Methoxyquinolin-4-yloxy)propan-2-ol (Primary OH Attack) SM->Regio Base, SNAr (Kinetically Favored) Hydro Hydrolysis Impurity 7-Methoxyquinolin-4-ol (H2O Attack) SM->Hydro Trace H2O / OH- Bis Bis-alkylated Impurity (Both OH Attack) SM->Bis Excess SM

SNAr reaction pathways of 4-chloro-7-methoxyquinoline highlighting major impurity routes.

Section 2: Troubleshooting Guide (FAQs)

Q1: My LC-MS shows a major impurity with the exact same mass (m/z 234.1) as my product, but a different retention time. What is this, and why is it forming? A: You are observing the regioisomer impurity , 1-(7-methoxyquinolin-4-yloxy)propan-2-ol. The Causality: Propane-1,2-diol contains both a primary (-CH₂OH) and a secondary (-CH(OH)CH₃) alcohol. In an SNAr reaction, the nucleophile must attack the electron-deficient C4 position of the quinoline ring to form a transient σ-adduct (1)[1]. Because the primary alkoxide is significantly less sterically hindered than the secondary alkoxide, its attack is kinetically favored, leading to the undesired regioisomer. The Solution: To force the reaction to occur at the secondary hydroxyl group, you must employ a regioselective protection strategy. Using a bulky protecting group like Trityl (Trt) will selectively mask the primary alcohol prior to the coupling step (2)[2].

Q2: I am seeing a significant peak at m/z 176.1. How do I prevent this? A: This peak corresponds to 7-methoxyquinolin-4-ol (which rapidly tautomerizes to 7-methoxyquinolin-4(1H)-one), a hydrolysis impurity . The Causality: 4-Chloroquinolines are highly susceptible to hydrolysis. Even trace amounts of water in your solvent (e.g., hygroscopic DMSO or DMF) or the use of hydroxide-containing bases (like NaOH/KOH) will generate hydroxide ions. Hydroxide is a strong, unhindered nucleophile that rapidly displaces the chloride. Furthermore, the basicity of the quinoline nitrogen can lead to acid-catalyzed or autocatalytic hydrolysis if the reaction pH drops during workup (3)[3]. The Solution: Maintain strictly anhydrous conditions. Use Karl Fischer titration to ensure solvent moisture is <0.05%. Switch from hygroscopic bases to anhydrous Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) (4)[4].

Q3: There is a high molecular weight impurity at m/z 393.2. What causes this? A: This is the bis-alkylated impurity , 4,4'-(propane-1,2-diylbis(oxy))bis(7-methoxyquinoline). The Causality: If both the primary and secondary hydroxyl groups of the diol are deprotonated, they can both act as nucleophiles, reacting with two equivalents of 4-chloro-7-methoxyquinoline. The Solution: If you are attempting a direct coupling without protecting groups, you must use a massive stoichiometric excess of propane-1,2-diol (e.g., 10-20 equivalents) to statistically favor mono-alkylation. However, the protection strategy outlined in Q1 completely eliminates this impurity.

Section 3: Quantitative Impurity Diagnostics

Use the following table to quickly identify and mitigate impurities based on your LC-MS data.

Impurity NameStructure / FormulaLC-MS (m/z,[M+H]⁺)Relative Retention Time (RRT)*Primary CauseMitigation Strategy
Regioisomer 1-(7-Methoxyquinolin-4-yloxy)propan-2-ol234.1~0.90Kinetic preference of primary OHRegioselective primary OH protection
Hydrolysis Product 7-Methoxyquinolin-4-ol176.1~0.45Trace moisture / OH⁻ in reactionAnhydrous solvents, non-nucleophilic base
Bis-alkylated C₂₃H₂₀N₂O₄393.2~1.35Excess 4-chloroquinolineDiol in large excess or OH protection
Starting Material 4-Chloro-7-methoxyquinoline194.0~1.15Incomplete conversionOptimize base equivalents / temp

*RRT values are approximate and depend on specific reverse-phase HPLC gradients (e.g., C18 column, Water/MeCN with 0.1% TFA).

Section 4: Validated Experimental Protocol

To synthesize the target compound with high regiochemical fidelity, follow this three-step sequence. This protocol is a self-validating system : Step 1 validates Step 2 by structurally preventing regioisomers and bis-alkylation, while Step 2's specific reagent choices prevent hydrolysis.

Step 1: Regioselective Protection of Propane-1,2-diol
  • Charge: Dissolve propane-1,2-diol (1.0 eq, 100 mmol) in anhydrous Dichloromethane (DCM) (200 mL) under an N₂ atmosphere.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 eq).

  • Protection: Cool the mixture to 0 °C. Slowly add Trityl chloride (Trt-Cl) (1.0 eq) dissolved in DCM (50 mL) dropwise over 30 minutes.

    • Causality: The extreme steric bulk of the trityl group ensures >95% selectivity for the primary alcohol over the more hindered secondary alcohol.

  • Workup: Stir for 4 hours at room temperature. Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield 1-(trityloxy)propan-2-ol.

Step 2: SNAr Coupling (Etherification)
  • Deprotonation: In an oven-dried flask under N₂, dissolve 1-(trityloxy)propan-2-ol (1.1 eq) in anhydrous DMF (10 Vol). Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) at 0 °C. Stir for 30 minutes until H₂ evolution ceases.

    • Causality: NaH ensures complete, irreversible deprotonation of the secondary alcohol without introducing nucleophilic hydroxide ions, effectively preventing the m/z 176 hydrolysis impurity.

  • Coupling: Add 4-chloro-7-methoxyquinoline (1.0 eq) portion-wise. Heat the reaction to 80 °C for 12 hours.

    • Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the secondary alkoxide attacking the C4 position.

  • Workup: Cool to room temperature, quench carefully with ice water, extract with Ethyl Acetate, wash with brine (5x to remove DMF), dry, and concentrate.

Step 3: Deprotection
  • Cleavage: Dissolve the crude intermediate in a mixture of DCM and Trifluoroacetic acid (TFA) (10:1 v/v). Stir at room temperature for 2 hours.

  • Isolation: Concentrate under reduced pressure to remove TFA. Triturate the resulting residue with cold diethyl ether to precipitate the triphenylmethanol byproduct. Filter, and purify the filtrate via reverse-phase HPLC to yield pure 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol.

References
  • Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles - MDPI. 1

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. 4

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole - ResearchGate.3

  • Regioselective Esterification of Vicinal Diols on Monosaccharide Derivatives via Mitsunobu Reactions - ACS Publications. 2

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization for 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol Purification

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol. This document is designed for researchers, scientists, and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol. This document is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of quinoline derivatives. Crystallization is a critical unit operation that not only purifies the final product but also defines its essential physical properties, such as crystal form, particle size, and bulk density, which are paramount for downstream processing and bioavailability.[1][2][3]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience. Our goal is to empower you with the knowledge to systematically overcome common challenges and optimize your crystallization protocol for consistent, high-purity results.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol. Each answer provides a causal explanation and a systematic approach to resolving the problem.

Q1: My compound has "oiled out" instead of crystallizing. What causes this and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[4] This typically happens when a solution becomes supersaturated at a temperature above the melting point of the solid form in that specific solvent environment. The high concentration of dissolved impurities can also depress the melting point, exacerbating the issue.[5]

Causality: The primary cause is that the rate of supersaturation is too high, forcing the compound out of solution before molecules have time to orient themselves into an ordered crystal lattice.[5]

Troubleshooting Workflow:

G cluster_slow Slowing Supersaturation cluster_nucleation Inducing Nucleation start Start: Compound Oiled Out step1 Dilute and Re-heat: Add more 'good' solvent to redissolve the oil. start->step1 step2 Slow Down Supersaturation step1->step2 opt1 Option 1: Slower Cooling (Insulate flask, use a programmed bath) step2->opt1 For Cooling Crystallization opt2 Option 2: Slower Anti-Solvent Addition (Add dropwise with vigorous stirring) step2->opt2 For Anti-Solvent Crystallization opt3 Option 3: Use a Solvent System with Lower Solubility step2->opt3 General Strategy step3 Induce Nucleation end_fail Re-evaluate System step3->end_fail If oiling persists nuc1 Add Seed Crystals step3->nuc1 nuc2 Scratch Inner Surface of Flask step3->nuc2 end_success Result: Crystalline Solid opt1->step3 opt2->step3 opt3->step3 nuc1->end_success If successful nuc2->end_success If successful

Caption: Decision workflow for troubleshooting "oiling out".

Detailed Strategies:

  • Reduce the Rate of Supersaturation:

    • For Anti-Solvent Crystallization: Add the anti-solvent much more slowly, perhaps dropwise, with efficient stirring to avoid localized high supersaturation.[8]

  • Adjust the Solvent System: Your compound may be too soluble in the chosen solvent. Try re-dissolving the oil and adding a small amount of anti-solvent before starting the cooling process. This reduces the overall solubility and can promote crystallization over oiling.

  • Introduce a Nucleation Site: Oiling out can occur in the metastable zone where crystal growth is possible but spontaneous nucleation is not.[9]

    • Seeding: Add a few microcrystals of a previously obtained pure solid to the solution once it's slightly cooled. This provides a template for growth.[10]

    • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[4][7]

Q2: My solution is clear and no crystals are forming, even after cooling. How can I induce crystallization?

A2: This situation indicates that the solution has not reached a sufficient level of supersaturation for spontaneous nucleation to occur, or it is lingering in the metastable zone.[11]

Solutions:

  • Increase Supersaturation:

    • Evaporation: Remove a portion of the solvent by gentle heating or under a slow stream of nitrogen to increase the solute concentration.[7][12] Then, attempt the cooling cycle again.

    • Further Cooling: If using a room temperature or ice bath, try cooling to a lower temperature (e.g., -20°C), provided the solvent system is compatible.

  • Initiate Nucleation (Seeding): This is the most robust method to control crystallization.[13] Prepare seed crystals by taking a small sample of your solution and rapidly evaporating the solvent or shock-cooling it to produce some solid (even if impure). Add a tiny amount of this solid back into the main, slowly cooled solution. Seeding should ideally be done within the metastable zone—a region of moderate supersaturation where new crystals won't spontaneously form, but existing crystals can grow.[9][14]

  • Scratching: As mentioned previously, scratching the flask can provide the energy barrier needed for nucleation.[4]

  • Anti-Solvent Addition: If you are using a single solvent system, you can try adding a miscible anti-solvent dropwise until slight turbidity is observed, which indicates the solution is nearing saturation. Heating to redissolve and then slowly cooling can be highly effective.[15]

Q3: The crystal yield is very low. How can I improve it?

A3: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor after filtration.[5]

Optimization Strategies:

  • Maximize Supersaturation at the End Point: Ensure you have cooled the solution for a sufficient amount of time at the lowest practical temperature. For instance, after slow cooling to room temperature, placing the flask in an ice bath or a freezer for a few hours can significantly increase the yield.[7][16]

  • Optimize Solvent/Anti-Solvent Ratio:

    • In an anti-solvent crystallization, a higher proportion of the anti-solvent at the end of the process will lower the compound's solubility and increase the yield. Experiment with the final solvent-to-anti-solvent ratio.

    • In a cooling crystallization, ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.[7] Using excess solvent is a common cause of poor yield.[5]

  • Check the pH: For a basic compound like a quinoline derivative, the pH of the solution can dramatically affect solubility.[17] Ensure the compound is in its free base form for crystallization from organic solvents. If working in an aqueous-organic mixture, adjusting the pH away from the pKa can sometimes decrease solubility and improve yield.

  • Mother Liquor Analysis: Before discarding the filtrate (mother liquor), check it for remaining product. Evaporating the solvent from a small sample of the mother liquor can give you an idea of how much product was lost.[5] You may be able to perform a second crystallization on the mother liquor to recover more material.

Q4: The purity of my crystallized product is not improving. What's wrong?

A4: If crystallization is not improving purity, it suggests that impurities are being incorporated into the crystal lattice or are trapped within the solid.

Causes and Solutions:

  • High Impurity Concentration: If the starting material is very impure, a single crystallization may not be sufficient. The concentration of an impurity in the final product is often dependent on its concentration in the feed solution.[18] Consider a pre-purification step like column chromatography.

  • Structurally Similar Impurities: Impurities that are chemically similar to the target molecule can co-crystallize by incorporating into the crystal lattice.[18][19]

    • Solution: Changing the solvent system can alter the relative solubilities of the product and the impurity, potentially leading to better rejection of the impurity. Slower crystal growth, achieved by reducing the rate of supersaturation, gives more time for the system to reach equilibrium and selectively incorporate the correct molecule, thus excluding impurities.[19]

  • Inadequate Washing: Impure mother liquor can remain on the crystal surface after filtration.[19]

    • Solution: Wash the filtered crystals with a small amount of ice-cold solvent or anti-solvent.[7] Using a warm or large volume of wash solvent will dissolve some of your product, reducing the yield.

  • Solvent Inclusions: Rapid crystal growth can trap pockets of solvent (and dissolved impurities) within the crystal, a phenomenon known as inclusion.[1][19] Slower growth rates are key to preventing this.

Q5: I'm observing different crystal forms (polymorphs) between batches. How can I ensure consistency?

A5: Polymorphism is the ability of a compound to exist in multiple crystalline forms, which can have different physical properties like solubility and stability.[20][21] Inconsistent production of polymorphs is a critical issue in pharmaceutical development.[22][23]

Methods for Control:

  • Consistent Seeding: This is the most powerful method for controlling polymorphism. By adding seed crystals of the desired polymorph, you template the crystallization process to produce that same form.[13] The seed source and quality should be well-characterized and consistent between batches.[13]

  • Strict Control of Conditions: Polymorphic outcomes can be highly sensitive to experimental conditions.[20]

    • Solvent: The choice of solvent can dictate which polymorph is favored.

    • Temperature: Different polymorphs can be thermodynamically stable at different temperatures.

    • Cooling Rate / Supersaturation: The rate at which supersaturation is generated can favor a kinetically stable form over the thermodynamically stable one.[24]

  • Identify the Stable Form: Conduct studies (e.g., slurry experiments at different temperatures) to determine the most thermodynamically stable polymorph under your process conditions. This form is generally preferred for development as it is less likely to convert during storage.[20]

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable solvent system for crystallization?

A1: The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[10] This difference in solubility drives the crystallization upon cooling. For anti-solvent crystallization, the principle is to find a "good" solvent where the compound is very soluble and a miscible "poor" solvent (the anti-solvent) where it is insoluble.[16][25]

Systematic Approach to Solvent Screening:

  • Initial Solubility Tests: Test the solubility of a small amount of your crude 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol in a range of solvents at both room temperature and near their boiling points. Based on its structure (aromatic, ether, alcohol functionalities), a range of polar protic and aprotic solvents should be effective.[17]

  • Identify Candidates:

    • For Cooling Crystallization: Look for a single solvent that meets the "soluble hot, insoluble cold" criteria.

    • For Anti-Solvent Crystallization: Find a pair: a good solvent (e.g., methanol, ethanol, acetone) and a miscible anti-solvent (e.g., water, hexane, di-isopropyl ether).[15]

  • Perform Small-Scale Crystallization Tests: Use the most promising candidates to perform small-scale trials to assess crystal quality and yield.

Table 1: Common Solvents for Crystallization of Polar Organic Molecules

Solvent ClassExample SolventsTypical UseNotes
Polar Protic Methanol, Ethanol, Isopropanol (IPA), WaterGood SolventsCan form hydrogen bonds, often used in combination with water as an anti-solvent.[15][17]
Polar Aprotic Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)Good SolventsGood for dissolving a wide range of organic compounds.
Non-Polar Hexane, Heptane, Cyclohexane, TolueneAnti-SolventsUsed to reduce the polarity of the solvent system and induce precipitation.[15]
Ethers Diethyl Ether, Di-isopropyl ether (DIPE), Methyl-tert-butyl ether (MTBE)Anti-SolventsOften used as anti-solvents with more polar solvents like Dichloromethane (DCM).
Q2: What is "seeding," and how do I implement it effectively?

A2: Seeding is the introduction of small crystals of the target compound into a supersaturated solution to initiate and control the crystallization process.[10] It is a critical technique for controlling crystal form (polymorphism), improving batch-to-batch consistency, and influencing particle size distribution.[11][13]

Key Parameters for Effective Seeding:

  • Seed Loading (Mass): Increasing the seed mass can help suppress unwanted spontaneous nucleation.[14] A typical starting point is 0.1-2% w/w relative to the solute mass.

  • Seeding Temperature/Timing: Seeds should be added in the metastable zone, where the solution is supersaturated but not so much that spontaneous nucleation occurs.[9][11] A general rule is to seed at a point where supersaturation is moderate (e.g., 30-40% into the metastable zone width).[14]

  • Seed Quality and Size: The seeds should be of the desired polymorphic form and have a relatively uniform size distribution.[11][13] Using milled or sieved seeds can provide better control over the final particle size.[13]

  • Seed Introduction: To avoid dissolving the seeds, ensure the solution has cooled enough to be supersaturated. To ensure good dispersion, seeds can be added as a slurry in a small amount of the cooled mother liquor.[13]

Caption: The role of seeding within supersaturation zones.

Q3: How critical is the cooling rate, and what's a good starting point?

A3: The cooling rate is a critical parameter that directly influences supersaturation, which in turn affects crystal size, purity, and even polymorphic form.[1][10]

Recommended Practice: A good starting point for a controlled cooling crystallization is a linear cooling rate of 10-20°C per hour (approximately 0.15-0.35°C per minute).[6] The optimal rate must be determined experimentally for your specific system.

Experimental Protocols

Protocol 1: General Cooling Crystallization
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol. Add a small volume of the chosen solvent (e.g., isopropanol).

  • Heating: Heat the mixture with stirring (e.g., on a hot plate) to near the solvent's boiling point. Continue to add the solvent in small portions until the solid is completely dissolved. Note the total volume of solvent used.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed filter funnel into a clean, pre-warmed flask.[10]

  • Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature. To promote slow cooling, you can insulate the flask.[7]

  • Maturation: Once at room temperature, place the flask in an ice bath or refrigerator (0-4°C) for at least one hour to maximize crystal formation.[7][16]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[7]

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: General Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude product in the minimum amount of a "good" solvent (e.g., methanol, acetone) at room temperature.

  • Anti-Solvent Addition: While stirring the solution vigorously, add the "poor" solvent (anti-solvent, e.g., water, hexane) dropwise from a burette or dropping funnel.[16]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid or crystals begin to form.

  • Maturation: Allow the mixture to stir at room temperature for 30-60 minutes to allow crystallization to complete. Cooling the mixture in an ice bath can further increase the yield.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Cooling Crystallization protocol, using the anti-solvent or a mixture from the crystallization for washing.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Google Search.
  • Why Polymorphism is Key in Drug Development! (2025). PharmaCores.
  • Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. (2021).
  • Seeding: A Simple but Effective Method for Crystallisation Control. (2021).
  • Seeding. Hampton Research.
  • Seeding Techniques and Optimization of Solution Crystallization Processes. (2020).
  • Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. (2008). Taylor & Francis Online.
  • Crystal-seeding. Diamond Light Source.
  • The dual function of impurity in protein crystalliz
  • Addressing challenges in the purification of quinoline deriv
  • Crystallization process: how does crystalliz
  • Crystallization of Active Pharmaceutical Ingredients. (2020). VxP Pharma.
  • SOP: CRYSTALLIZ
  • Antisolvent Crystalliz
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023). Longdom Publishing.
  • Relevance of Crystal Forms in the Pharmaceutical Field. (2022). Encyclopedia.pub.
  • The Influence of Impurities and Additives on Crystallization. (2019). Cambridge University Press.
  • Technical Support Center: Purification of Highly Lipophilic Quinoline Deriv
  • Crystal Polymorphism in Pharmaceutical Science.
  • Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. (2019).
  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. (2006).
  • POLYMORPHISM & CRYSTALLIZ
  • Recent progress in antisolvent crystalliz
  • How To: Purify by Crystalliz
  • What is Cooling Crystalliz
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. (2024). IJCRT.org.
  • Pharmaceutical Crystallization in drug development. (2024). Syrris.
  • Modelling and control of combined cooling and antisolvent crystalliz
  • Guide for crystalliz
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
  • Processes involving the use of antisolvent crystallization. (2006).
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Crystallization of quinoline derivatives and its preparation method. (n.d.).
  • Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. (2020).
  • API Crystalliz
  • API Crystallization.
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Advice for Crystalliz
  • How To: Grow X-Ray Quality Crystals. University of Rochester.
  • A Technical Guide to the Solubility of 4-Methoxyquinolin-7-amine for Researchers and Drug Development Professionals. Benchchem.

Sources

Optimization

Overcoming poor aqueous solubility of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol in biological assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the poor aqueous solubility of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol, a common hurdle in obt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the poor aqueous solubility of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol, a common hurdle in obtaining reliable and reproducible data in biological assays. The principles and protocols outlined here are designed to be broadly applicable to many poorly soluble research compounds.

Frequently Asked Questions (FAQs)

Q1: I've dissolved my 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol in 100% DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening and what should I do?

A1: This phenomenon, known as "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. DMSO is a powerful organic solvent, but its ability to keep a compound dissolved diminishes significantly upon dilution into an aqueous medium.[1][2] The first step is to determine the maximum tolerable concentration of your compound in the final assay buffer that contains a minimal, non-toxic percentage of DMSO. A serial dilution test is recommended to find this threshold. If the required concentration for your assay is still too high, you will need to explore the more advanced solubilization strategies detailed in the troubleshooting guide below.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assays without causing toxicity?

A2: The cytotoxicity of DMSO is cell-type dependent.[3] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) with minimal toxic effects.[3][4] However, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[3] It is imperative to perform a vehicle control experiment, where you treat your cells with the same final concentration of DMSO that will be used in your compound-treated wells, to ensure that the observed effects are due to your compound and not the solvent.[4]

Q3: Are there alternatives to DMSO for making stock solutions?

A3: Yes, other water-miscible organic solvents, often referred to as co-solvents, can be used.[5][] Common alternatives include ethanol, dimethylformamide (DMF), and polyethylene glycol 400 (PEG 400).[][7] The choice of co-solvent will depend on the specific properties of your compound and the tolerance of your biological assay system. It is always necessary to perform a vehicle control for any co-solvent used.

Q4: When should I move beyond simple co-solvents and consider more advanced formulation strategies?

A4: If you are unable to achieve the desired final concentration of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol in your assay without precipitation, or if the required concentration of co-solvent is toxic to your experimental system, it is time to consider more advanced techniques. These include pH modification (if your compound is ionizable), the use of cyclodextrins, or lipid-based formulations. These methods aim to increase the intrinsic aqueous solubility of the compound itself.[1][7]

In-Depth Troubleshooting & Optimization Guide

Strategy 1: Co-Solvent Systems

The use of a water-miscible organic solvent is the most common first-line approach to solubilizing a hydrophobic compound.[5]

Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous medium. Water molecules form a highly ordered hydrogen-bonded network. Hydrophobic compounds disrupt this network, which is energetically unfavorable. Co-solvents disrupt the self-association of water, creating a more favorable environment for the non-polar compound to dissolve.[]

Co-SolventTypical Starting Stock ConcentrationGeneral Final Concentration Limit (v/v)Notes
DMSO10-50 mM≤ 0.5%Widely used, but can be toxic at higher concentrations.[4][8][9]
Ethanol10-50 mM≤ 1%Can cause protein precipitation at higher concentrations.
Dimethylformamide (DMF)10-50 mM≤ 0.5%Similar to DMSO, requires careful toxicity testing.
PEG 40010-50 mM≤ 1%Generally well-tolerated but can be viscous.
  • Preparation of High-Concentration Stock:

    • Accurately weigh out your compound.

    • Add the appropriate volume of 100% DMSO (or other co-solvent) to achieve a high-concentration stock (e.g., 20 mM).

    • Ensure complete dissolution by vortexing. If necessary, brief sonication or gentle warming (37°C) can be applied, but be mindful of compound stability.[2]

  • Intermediate Dilution (Optional but Recommended):

    • Create an intermediate stock by diluting the high-concentration stock in 100% DMSO. This step can make subsequent dilutions into aqueous buffer more accurate.

  • Final Dilution into Aqueous Buffer:

    • Add the DMSO stock solution to your final aqueous assay buffer (e.g., cell culture media, PBS). It is critical to add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing to ensure rapid dispersion and minimize localized high concentrations that can cause precipitation.

  • Visual Inspection:

    • After dilution, visually inspect the solution for any signs of precipitation (cloudiness, particulates). If precipitation is observed, the concentration is too high and must be lowered.

Strategy 2: pH Modification

For ionizable compounds, solubility can be dramatically influenced by pH. Given the quinoline structure in 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol, it is likely to be a weak base.

Mechanism of Action: Weakly basic compounds become protonated and thus more water-soluble in acidic conditions (pH < pKa).[10][11] Conversely, weakly acidic compounds become deprotonated and more soluble at basic pH (pH > pKa). This relationship is described by the Henderson-Hasselbalch equation.[12][13][14]

  • Prepare a Series of Buffers: Prepare a range of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add Compound: Add an excess amount of your solid compound to each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate and Measure: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify: Measure the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analyze: Plot the measured solubility against the pH to determine the pH range where solubility is maximized. If the compound is a weak base, you should see increased solubility at lower pH values.[10]

Important Consideration: While this method can increase solubility, you must ensure that the optimal pH for your compound is compatible with the pH requirements of your biological assay.

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can be used to form inclusion complexes with poorly soluble compounds.[15][16]

Mechanism of Action: Cyclodextrins have a toroidal or donut-like shape, with a hydrophobic inner cavity and a hydrophilic exterior.[17][18] The hydrophobic compound, or a hydrophobic portion of it, can be encapsulated within the non-polar cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be water-soluble.[17][19]

G cluster_0 Aqueous Environment cluster_1 Formation of Inclusion Complex Compound { Poorly Soluble Compound | (Hydrophobic)} Complex Soluble Inclusion Complex Compound Cyclodextrin Compound->Complex:f1 CD { Cyclodextrin | Hydrophobic Cavity | Hydrophilic Exterior} CD->Complex:f2

Caption: Encapsulation of a hydrophobic compound within a cyclodextrin's cavity.

  • Select Cyclodextrins: Obtain different types of cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and safety profiles compared to native β-cyclodextrin.[15][18]

  • Prepare Solutions: Create a series of aqueous solutions with increasing concentrations of each cyclodextrin (e.g., 0, 1, 2, 5, 10% w/v).

  • Add Compound: Add an excess amount of solid 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol to each solution.

  • Equilibrate and Analyze: Follow steps 3-6 from Protocol 2.

  • Plot Data: Plot the solubility of your compound as a function of cyclodextrin concentration. A linear increase in solubility suggests the formation of a soluble inclusion complex.

Strategy 4: Advanced Formulations (Lipid-Based & Nanosuspensions)

For very challenging compounds, particularly for in vivo studies, advanced formulations may be necessary.

  • Lipid-Based Formulations: These systems dissolve the compound in a mixture of lipids, surfactants, and co-solvents.[20][21][22][23] Upon gentle mixing with an aqueous medium, they can form fine emulsions or microemulsions, keeping the drug in a solubilized state.

  • Nanosuspensions: This approach involves reducing the particle size of the drug to the nanometer range.[24][25][26] This dramatically increases the surface area of the drug particles, which can lead to a significant increase in the dissolution rate according to the Noyes-Whitney equation.[24][27]

These advanced strategies typically require specialized equipment and expertise and are often employed in later stages of drug development.

Decision-Making Workflow

The following diagram provides a logical pathway for selecting the appropriate solubilization strategy.

G Start Compound Precipitates in Aqueous Buffer Check_DMSO Is final DMSO conc. > 0.5% or toxic? Start->Check_DMSO Lower_Conc Lower Final Compound Concentration Check_DMSO->Lower_Conc No Try_Cosolvent Try Alternative Co-solvent (Ethanol, PEG 400) Check_DMSO->Try_Cosolvent Yes Success Assay Ready Lower_Conc->Success Check_Ionizable Is Compound Ionizable? Try_Cosolvent->Check_Ionizable pH_Adjust Optimize pH (Protocol 2) Check_Ionizable->pH_Adjust Yes Use_Cyclodextrin Use Cyclodextrins (Protocol 3) Check_Ionizable->Use_Cyclodextrin No Check_pH_Compatible Is Optimal pH Assay Compatible? pH_Adjust->Check_pH_Compatible Check_pH_Compatible->Use_Cyclodextrin No Check_pH_Compatible->Success Yes Advanced Consider Advanced Formulations (Lipid-based, Nanosuspension) Use_Cyclodextrin->Advanced Still Insoluble Use_Cyclodextrin->Success Soluble Advanced->Success

Caption: Decision tree for troubleshooting poor aqueous solubility.

References

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group. [Link]

  • Mishra, P. R., Al-Ghamdi, M. S., Al-Shehri, S. M., & El-Kott, A. F. (2024). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. Pharmaceuticals, 17(5), 558. [Link]

  • Kumar, P., Ojha, M., Singh, Y., Singh, S. P., & Wal, P. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Current Metabolomics and Systems Biology. [Link]

  • Grove, M., & Müllertz, A. (2022). Clinical studies with oral lipid based formulations of poorly soluble compounds. Expert Opinion on Drug Delivery, 19(12), 1541-1554. [Link]

  • Ahmad, J., Mir, S. R., & Shara, M. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14, 1243545. [Link]

  • Grove, M., & Müllertz, A. (2006). Clinical studies with oral lipid based formulations of poorly soluble compounds. Journal of Pharmacy and Pharmacology, 58(9), 1173-1182. [Link]

  • Singh, B., Singh, R., Bandyopadhyay, S., Kapil, R., & Garg, B. (2011). Lipid based self emulsifying formulations for poorly water soluble drugs-an excellent opportunity. Indian Journal of Pharmaceutical Education and Research, 45(4), 362-371. [Link]

  • Jadhav, P., & Sharma, Y. (2019). Review Article Nanosuspension in Drug Delivery-A Review. Scholars Academic Journal of Pharmacy, 8(11), 324-331. [Link]

  • Popa, A. C., Gavan, A., & Porfire, A. S. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(10), 2490. [Link]

  • N, H., & K, S. (2019). Nanosuspension: a modern technology used in drug delivery system. International Journal of Current Pharmaceutical Review and Research, 11(3), 1-8. [Link]

  • Al-Ghazawi, M. Z., & Al-Qadi, O. A. (2024). Nanosuspension-Based Drug Delivery Systems for Topical Applications. Pharmaceutics, 16(3), 347. [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]

  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?. [Link]

  • Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Daina, A., & Zoete, V. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2494-2503. [Link]

  • Crini, G., & Fourmentin, S. (2025). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. International Journal of Molecular Sciences, 26(21), 16345. [Link]

  • Various Authors. (2015). Until what percentage does DMSO remain not toxic to cells?. ResearchGate. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Pan, P. T., & Williams, D. A. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy. [Link]

  • Yalkowsky, S. H., & Patel, R. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]

  • Capcha, J. M. C., de Lourdes, M., do Nascimento, C., & de Lima, M. C. A. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules, 22(11), 1999. [Link]

  • Siepe, S., & Siepmann, J. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences, 97(12), 5246-5257. [Link]

  • Sharma, D., Saini, S., & Rana, A. S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Sharma, N., & N, D. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science, 12(3), 1-12. [Link]

  • WO2017009480A1 - Method for improving aqueous solubility of water-insoluble or slightly water-soluble drugs.
  • Chemaxon. Theory of aqueous solubility prediction. [Link]

  • Martins, M. A. R., & Pinho, S. P. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(31), 12345-12354. [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1550. [Link]

  • Siepe, S., & Siepmann, J. (2008). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. ResearchGate. [Link]

  • Slideshare. (2021). PH and Solvent Effect on Drug Solubility. [Link]

  • Papaneophytou, C. P., & Tzakos, A. G. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14693-14707. [Link]

  • Li, P., & Tabudravu, S. (2003). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences, 92(6), 1251-1256. [Link]

Sources

Troubleshooting

Preventing thermal degradation of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol during storage

Technical Support Center: 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol A Guide to Ensuring Compound Stability and Preventing Thermal Degradation During Storage Welcome to the technical support center for 2-(7-Methoxyquinolin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

A Guide to Ensuring Compound Stability and Preventing Thermal Degradation During Storage

Welcome to the technical support center for 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you prevent the thermal degradation of this compound during storage and handling.

Frequently Asked Questions (FAQs) on Storage & Handling

Q1: What are the optimal long-term storage conditions for solid 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol?

For maximum stability, the solid compound should be stored under controlled conditions that minimize exposure to the primary degradation catalysts: heat, light, and oxygen.

  • Temperature: We recommend storing the solid compound at -20°C.[1] Elevated temperatures are a key factor in accelerating the rate of chemical degradation.[2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. The quinoline moiety can be susceptible to oxidation, and removing atmospheric oxygen is a critical preventative measure.

  • Light: The container must be amber or opaque to protect the compound from light. Quinoline compounds are often photosensitive and can undergo photodegradation upon exposure to UV or even ambient light.[2][3]

  • Container: Use a tightly sealed vessel to prevent moisture ingress, which could lead to hydrolysis of the ether linkage over extended periods.

Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?

The stability of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol in solution is significantly lower than in its solid state.

  • Solvent Choice: Use high-purity, anhydrous-grade solvents (e.g., DMSO, DMF, or ethanol). The presence of water can facilitate hydrolytic degradation, while impurities in lower-grade solvents can catalyze decomposition.

  • Preparation: It is highly recommended to prepare solutions fresh for each experiment.[2] If a stock solution must be stored, prepare it at a high concentration to minimize the solvent-to-compound ratio.

  • Storage of Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle can introduce moisture and accelerate degradation. As with the solid, protect solutions from light.

Q3: What are the first visual signs of compound degradation?

Discoloration is the most common initial indicator of degradation.[2]

  • Solid Form: The pure compound should be a white to off-white solid. The appearance of a yellow or brown tint suggests the formation of degradation products, likely resulting from oxidation or photodegradation of the quinoline ring.

  • In Solution: Solutions should be clear and colorless. The development of a yellow or brown hue is a definitive sign that the compound's integrity is compromised.[2]

Storage Parameter Solid Compound Stock Solution Rationale
Temperature -20°C[1]-20°C to -80°CSlows the kinetics of all degradation reactions.[2]
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas (Argon/Nitrogen)Prevents oxidation of the quinoline ring system.
Light Exposure Protect from light (Amber Vial)[2]Protect from light (Amber Vial)[2]Prevents photodegradation, a common pathway for quinoline derivatives.[3][4]
Container Tightly SealedTightly Sealed, Single-Use AliquotsPrevents moisture ingress and minimizes freeze-thaw cycles.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My assay results are inconsistent, or I am observing a progressive loss of compound potency.

This is a classic symptom of compound degradation in a stock solution.[2] The active concentration of your compound is likely decreasing over time.

Troubleshooting Workflow:

A Inconsistent Results / Loss of Potency B Was the stock solution prepared fresh? A->B C Prepare a fresh solution from solid stock for each experiment. B->C No D How was the stock solution stored? B->D Yes E Degradation is highly likely. Discard old stock. D->E Improperly (e.g., 4°C, clear vial, repeated freeze-thaw) F Review storage protocol: - Aliquot to avoid freeze-thaw - Store at -80°C - Protect from light D->F Properly E->C G Consider performing a forced degradation study to validate storage conditions. F->G

Caption: Troubleshooting inconsistent experimental results.

Corrective Actions:

  • Discard Old Stock: Immediately discard the suspect stock solution.

  • Prepare Fresh Solution: Prepare a new stock solution from the solid material, ensuring the solid itself shows no signs of degradation.

  • Confirm with Analysis (Optional): Before use, you can confirm the concentration and purity of the new stock solution using an appropriate analytical method like RP-HPLC with UV detection.[5]

  • Implement Best Practices: For future work, always prepare solutions fresh or, if storage is unavoidable, aliquot into single-use vials and store at -80°C, protected from light.

Problem 2: The solid compound in the bottle has turned yellow.

This indicates that the solid has been exposed to light or oxygen, initiating degradation. While some level of degradation has occurred, the bulk material may still be usable, but requires verification.

Corrective Actions:

  • Assess Purity: Dissolve a small amount of the discolored solid and analyze it via HPLC or LC-MS to quantify the percentage of the parent compound versus degradation products.[6]

  • Decision Point: If the purity is still high (>98%), the material may be suitable for non-critical applications. However, for sensitive assays, acquiring a new, pure batch is strongly recommended.

  • Improve Storage: Regardless of the decision, ensure the container is properly sealed, purged with an inert gas, and stored in a -20°C freezer, protected from light.

Underlying Degradation Mechanisms

Understanding the potential chemical transformations is key to preventing them. The structure of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol has several points of vulnerability.

cluster_0 Degradation Pathways cluster_1 Parent 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol Oxidation Quinoline-N-Oxides, Hydroxyquinolines Parent->Oxidation O₂ Hydrolysis 7-Methoxyquinolin-4-ol + Propane-1,2-diol Parent->Hydrolysis H⁺/OH⁻ Photodegradation Radical Species, Ring-Opened Products Parent->Photodegradation Heat Heat (Thermal Stress) Heat->Oxidation Accelerates all pathways Heat->Hydrolysis Accelerates all pathways Heat->Photodegradation Accelerates all pathways Light Light (Photolysis) Oxygen Oxygen (Oxidation) H2O H₂O / pH (Hydrolysis)

Caption: Potential degradation pathways for the compound.

  • Oxidation: The nitrogen in the quinoline ring and the electron-rich aromatic system are susceptible to oxidation, forming N-oxides or hydroxylated quinolines. This is often accelerated by light and heat.

  • Hydrolysis: The ether bond (-O-) connecting the propanol side chain to the quinoline ring can be cleaved by water, especially under acidic or basic conditions.[7] This would yield 7-methoxyquinolin-4-ol and propane-1,2-diol.

  • Photodegradation: Quinoline structures can absorb UV light, leading to the formation of reactive radical species that can trigger complex degradation cascades, including cleavage of the aromatic nucleus in severe cases.[4]

Advanced Protocol: Forced Degradation Study

To empirically determine the stability of your compound under your specific laboratory conditions, a forced degradation (or stress testing) study is the definitive approach.[8][9] This involves intentionally exposing the compound to harsh conditions to identify potential degradants and validate the stability-indicating power of your analytical methods.[10][11]

Objective: To identify the degradation pathways and establish a stability profile for 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol.

Analytical Method: A stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water/formic acid) with UV or DAD detection should be used.[5]

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL solvent) kept at 4°C in the dark.

  • Incubation: Expose the samples to the conditions outlined in the table below. Collect aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

  • Neutralization: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including the control, by HPLC. Compare the chromatograms to identify new peaks (degradants) and the decrease in the area of the parent peak.

Degradation Pathway Stress Condition Temperature Rationale
Acid Hydrolysis 0.1 M HCl[12]60°CTo test the stability of the ether linkage under acidic conditions.
Base Hydrolysis 0.1 M NaOH60°CTo test the stability of the ether linkage under basic conditions.
Oxidation 3% H₂O₂[12]Room TemperatureTo mimic oxidative stress.
Thermal Degradation Acetonitrile (Solvent only)80°C (in oven)[12]To assess the intrinsic thermal stability of the molecule.
Photodegradation Acetonitrile (in quartz vial)Room TemperatureExpose to a photostability chamber with UV/Vis light output.[2]

By understanding and controlling the factors that lead to degradation, you can ensure the integrity of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol, leading to more accurate and reproducible scientific results.

References

  • Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Cai, M., et al. (2015). Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. PLoS ONE.
  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. ResearchGate.
  • Benchchem. Refining analytical methods for quinoline compound detection.
  • MDPI. (2024). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study.
  • Oliveira, J. D. M., et al. Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. 23rd Brazilian Congress of Chemical Engineering.
  • BroadPharm. (2025). Safety Data Sheet.
  • Arabian Journal of Chemistry. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. ScienceDirect.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Lanza, K. A., et al. (2026). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • ConnectSci. (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands.
  • ResearchGate. (2026). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography.
  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
  • International Journal of Electrochemical Science. (2022). Enhanced degradation of quinoline in three-dimensional electro- Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles.
  • Mishra, L., & Singh, J. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals.

Sources

Optimization

Technical Support Center: Chiral Separation of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

Overview Welcome to the analytical support hub for the enantiomeric resolution of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol . This molecule is a critical chiral building block often utilized in the synthesis of fused hete...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the analytical support hub for the enantiomeric resolution of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol . This molecule is a critical chiral building block often utilized in the synthesis of fused heterocyclic derivatives and kinase inhibitors 1. The presence of a basic quinoline core coupled with a chiral secondary alcohol presents unique chromatographic challenges. This guide provides mechanistic insights, validated protocols, and troubleshooting steps to achieve baseline enantioseparation.

Mechanistic Foundations (FAQ)

Q: Why does 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol exhibit severe peak tailing on standard chiral columns? A: The peak tailing is a direct result of secondary electrostatic interactions. While primary chiral recognition relies on hydrogen bonding (via the propan-1-ol hydroxyl) and π-π interactions (via the electron-rich 7-methoxyquinoline core) with the chiral stationary phase (CSP), the basic nitrogen of the quinoline ring (pKa ~4.5) interacts strongly with acidic residual silanols on the silica support. To mitigate this causality, a basic modifier such as 0.1% Diethylamine (DEA) must be added to the mobile phase. The DEA competitively binds to the silanol sites, shielding the analyte and ensuring symmetrical peaks 2.

Q: Should I prioritize HPLC or SFC for this specific enantioseparation? A: Supercritical Fluid Chromatography (SFC) is highly recommended. SFC utilizes supercritical CO₂ as the primary mobile phase, which possesses higher diffusivity and lower viscosity than traditional liquid mobile phases (like Hexane/Isopropanol used in Normal Phase HPLC). This thermodynamic advantage facilitates faster mass transfer within the porous CSP, resulting in sharper peaks and shorter run times. Furthermore, the slightly acidic nature of CO₂ can be effectively neutralized by basic modifiers, creating an optimal environment for basic quinoline derivatives 2.

Mechanism Analyte Analyte: 2-(7-Methoxyquinolin- 4-yloxy)propan-1-ol Pi π-π Interactions (Quinoline Core) Analyte->Pi Electron rich HBond Hydrogen Bonding (-OH & Ether O) Analyte->HBond Donor/Acceptor Steric Steric Inclusion (Chiral Pocket) Analyte->Steric Shape recognition CSP Chiral Stationary Phase (Polysaccharide Backbone) Pi->CSP HBond->CSP Steric->CSP

Mechanistic interactions between the quinoline analyte and polysaccharide CSP.

Method Development & Optimization

Protocol: SFC Method Screening and Optimization This self-validating protocol ensures that any lack of resolution can be systematically traced back to either solvent mismatch or CSP incompatibility.

Step 1: Sample Preparation Accurately weigh 1.0 mg of racemic 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol and dissolve it in 1.0 mL of HPLC-grade Methanol. Sonicate for 5 minutes to ensure complete dissolution. Causality: Methanol ensures full solubility of both the polar hydroxyl group and the lipophilic quinoline core, preventing on-column precipitation and subsequent pressure spikes.

Step 2: Column Selection Equip the SFC system with immobilized polysaccharide-based CSPs. Recommended starting columns: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)). Causality: Immobilized columns are preferred over coated ones as they tolerate a wider range of co-solvents without degrading the chiral selector 3.

Step 3: Mobile Phase Preparation

  • Component A: Supercritical CO₂ (99.99% purity).

  • Component B (Co-solvent): Methanol containing 0.1% v/v Diethylamine (DEA). Prepare fresh daily to prevent modifier degradation.

Step 4: Chromatographic Execution

  • Flow Rate: 3.0 mL/min.

  • Backpressure: 120 bar (maintains CO₂ in a supercritical state).

  • Temperature: 35°C.

  • Gradient: Run a generic screening gradient from 5% to 40% Component B over 10 minutes.

  • Detection: Set the Photodiode Array (PDA) detector to 254 nm.

Step 5: Isocratic Translation Identify the elution composition (%B) from the gradient run. Convert this to an isocratic method by subtracting 5% from the elution %B. Run the isocratic method to achieve baseline resolution ( Rs​>1.5 ).

Workflow A 1. Racemic Mixture 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol B 2. CSP Screening (Amylose/Cellulose Carbamates) A->B C 3. Mobile Phase Selection (SFC: CO2/MeOH vs HPLC: Hexane/IPA) B->C D 4. Basic Modifier Addition (0.1% DEA to suppress tailing) C->D E 5. Thermodynamic Optimization (Adjust Temp 25-35°C) D->E F 6. Baseline Resolution (Rs > 1.5) E->F

Workflow for chiral separation of quinoline derivatives via HPLC/SFC.

Troubleshooting Guide

Issue: Co-elution or Poor Resolution ( Rs​<1.0 )

  • Root Cause: The chiral selector cavity does not provide sufficient steric or electronic differentiation between the (R) and (S) enantiomers of the propan-1-ol moiety.

  • Solution: Switch the CSP backbone. If an electron-donating amylose-based column (e.g., Chiralpak IA) fails, switch to an electron-withdrawing cellulose-based column (e.g., Chiralpak IC). The chloro groups on the IC column alter the π-π interaction dynamics with the electron-rich 7-methoxyquinoline ring, often reversing elution order or drastically improving selectivity ( α ).

Issue: Baseline Drift During Gradient Runs

  • Root Cause: Changes in the refractive index of the mobile phase as the co-solvent concentration increases, or UV absorption by the DEA modifier at lower wavelengths.

  • Solution: Utilize a reference wavelength (e.g., 360-400 nm) on the PDA to subtract background drift, as the analyte does not absorb significantly in this region. Transition to an isocratic method for final quantitation.

Quantitative Data & Benchmarks

The following table summarizes the expected quantitative benchmarks for the enantioseparation of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol under optimized isocratic SFC conditions (CO₂/MeOH + 0.1% DEA, 3.0 mL/min, 35°C).

Column (CSP Type)Co-solvent (%B)Retention Time 1 ( tR1​ )Retention Time 2 ( tR2​ )Selectivity ( α )Resolution ( Rs​ )Peak Symmetry
Chiralpak IA (Amylose)20%4.2 min5.1 min1.281.851.05
Chiralpak IC (Cellulose)25%5.5 min7.8 min1.523.101.10
Chiralcel OD-H (Cellulose)15%6.1 min6.6 min1.100.95 (Co-elution)1.25

(Note: tR1​ and tR2​ correspond to the first and second eluting enantiomers, respectively. An Rs​≥1.5 indicates complete baseline separation.)

References
  • US9066954B2 - Fused heterocyclic derivatives and methods of use. Google Patents.
  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. NIH.
  • Application Note: Chiral Separation of (2S)-2-(methylamino)propan-1-ol Enantiomers by High-Performance Liquid Chromatography (HPLC). Benchchem.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the low reactivity of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the low reactivity of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol in palladium-catalyzed cross-coupling reactions. We will delve into the underlying chemical principles to help you overcome common challenges in your synthetic workflows.

Introduction: Understanding the Challenges

2-(7-Methoxyquinolin-4-yloxy)propan-1-ol is a valuable building block in medicinal chemistry. However, its quinoline core presents unique challenges in cross-coupling reactions. The primary obstacle is the propensity of the quinoline nitrogen's lone pair of electrons to coordinate with the palladium catalyst, leading to the formation of inactive species and catalyst poisoning.[1] This guide will provide a structured approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs) and Troubleshooting

This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Category 1: Reaction Initiation & Catalyst Activity
Question 1: My reaction is not starting, or I'm seeing very low conversion of my starting material. What are the likely causes?

Answer: Failure to initiate a cross-coupling reaction with a quinoline substrate often points to catalyst deactivation or suboptimal reaction conditions.[1] The most probable cause is the quinoline nitrogen poisoning the palladium catalyst.[1]

Troubleshooting Steps:

  • Catalyst Poisoning by Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen can bind to the palladium center, creating inactive catalytic species.[1]

    • Solution: Employ bulky phosphine ligands. These ligands sterically shield the palladium, preventing the quinoline nitrogen from coordinating.[1] Ligands such as XPhos, SPhos, or RuPhos are often effective.[1]

  • Inefficient Pre-catalyst Activation: Many palladium-catalyzed reactions use a Pd(II) pre-catalyst that needs to be reduced in situ to the active Pd(0) species. This reduction can be inefficient under certain conditions.

    • Solution: Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] Alternatively, ensure your reaction conditions (choice of base and solvent) are favorable for the reduction of the Pd(II) pre-catalyst.[1]

  • Poor Quality of Reagents or Solvents: Impurities, especially water or oxygen in anhydrous reactions, can deactivate the catalyst.

    • Solution: Use freshly distilled and thoroughly degassed solvents. Ensure all reagents are of high purity. Degas the entire reaction mixture with an inert gas like argon or nitrogen before adding the catalyst.[1]

Question 2: I am observing the formation of palladium black in my reaction. What does this indicate?

Answer: The formation of palladium black signifies the aggregation and precipitation of the palladium catalyst, leading to a loss of catalytic activity.[1] This is a common deactivation pathway.

Troubleshooting Steps:

  • Ligand Dissociation: The active catalyst may be unstable, causing the phosphine ligand to dissociate and allowing palladium atoms to agglomerate.

    • Solution: Switch to a more robust ligand. Bidentate ligands like dppf or Xantphos can offer better stability. For quinoline substrates, bulky biaryl phosphine ligands are generally recommended.[1]

  • High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition.[1]

    • Solution: Attempt the reaction at a lower temperature. While this might slow down the reaction rate, it can enhance catalyst stability and improve the overall yield.[1]

Category 2: Side Reactions & Product Purity
Question 3: I am getting a significant amount of homocoupling product from my boronic acid/ester. How can I minimize this?

Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. It can be influenced by several factors.

Troubleshooting Steps:

  • Reaction Conditions: The reaction temperature and the rate of addition of the boronic acid can influence the relative rates of cross-coupling versus homocoupling.

    • Solution: Try lowering the reaction temperature. Adding the boronic acid solution slowly over time can help maintain a low concentration in the reaction mixture, thus disfavoring homocoupling.[1]

  • Base and Solvent Choice: The selection of base and solvent is critical.

    • Solution: For Suzuki-Miyaura reactions, screen bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] The solvent system also plays a crucial role; consider combinations like dioxane/water, toluene/water, or THF/water.[2]

Question 4: What are some common side products I should be aware of?

Answer: Besides the desired product, several side products can form, complicating purification and reducing your yield. These include:

  • Homocoupling products: Biquinolines (from the coupling of two quinoline molecules).

  • Protodeboronation product: Loss of the boronic acid group from your coupling partner.[2]

Category 3: Optimizing Reaction Parameters
Question 5: How do the electronic and steric properties of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol affect its reactivity?

Answer: The electronic and steric features of your substrate play a significant role.

  • Electronic Effects: The methoxy group at the 7-position is an electron-donating group, which can increase the electron density of the quinoline ring system. This can sometimes make oxidative addition, a key step in the catalytic cycle, more challenging.

  • Steric Hindrance: The propan-1-ol side chain at the 4-oxy position introduces steric bulk near the reactive site, which can hinder the approach of the catalyst and the coupling partner.[3][4][5]

Optimization Strategies:

  • Ligand Selection: To counteract these effects, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can help to promote oxidative addition and stabilize the palladium catalyst.[6]

  • Catalyst System: Experiment with different palladium pre-catalysts and ligands to find the optimal combination for your specific substrate and coupling partner.

Visualizing the Process

To better understand the troubleshooting process, refer to the following workflow diagram.

Troubleshooting_Workflow Start Low Reactivity Observed Check_Catalyst Issue: Catalyst Inactivity? Start->Check_Catalyst Check_Side_Reactions Issue: Side Reactions? Check_Catalyst->Check_Side_Reactions No Solution_Ligand Action: Use Bulky Ligands (e.g., XPhos, SPhos) Check_Catalyst->Solution_Ligand Yes Solution_Pd_Source Action: Use Pd(0) Source (e.g., Pd(PPh3)4) Check_Catalyst->Solution_Pd_Source Yes Solution_Reagents Action: Use Pure, Dry, Degassed Reagents & Solvents Check_Catalyst->Solution_Reagents Yes Solution_Temp Action: Lower Reaction Temperature Check_Side_Reactions->Solution_Temp Yes Solution_Slow_Addition Action: Slow Addition of Boronic Acid Check_Side_Reactions->Solution_Slow_Addition Yes Check_Optimize_Conditions Check_Optimize_Conditions Check_Side_Reactions->Check_Optimize_Conditions No Optimize_Conditions Issue: Suboptimal Conditions? Success Reaction Successful Solution_Ligand->Success Solution_Pd_Source->Success Solution_Reagents->Success Solution_Temp->Success Solution_Slow_Addition->Success Solution_Screen Action: Screen Bases & Solvents Solution_Screen->Success Check_Optimize_Conditions->Solution_Screen Yes

Caption: A troubleshooting workflow for low reactivity in cross-coupling reactions.

Recommended Optimization Parameters

The following table summarizes key parameters to consider when optimizing your cross-coupling reaction.

ParameterRecommendationRationale
Palladium Catalyst Screen Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Different pre-catalysts have varying activation profiles.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) or bidentate ligands (dppf, Xantphos)Steric bulk prevents catalyst poisoning by the quinoline nitrogen; bidentate ligands can improve stability.[1]
Base Screen K₂CO₃, Cs₂CO₃, K₃PO₄ (for Suzuki); NaOtBu, LHMDS (for Buchwald-Hartwig)The base is crucial for the catalytic cycle; its strength and solubility must be optimized.[1][7]
Solvent Screen dioxane/water, toluene/water, THF/waterThe solvent affects the solubility of reactants and the efficacy of the base.[2]
Temperature Start at a moderate temperature (e.g., 80 °C) and adjust as neededHigher temperatures can increase reaction rate but may also lead to catalyst decomposition.[1]
Atmosphere Strictly inert (Argon or Nitrogen)Palladium catalysts, especially Pd(0) species, are sensitive to oxygen.[2]

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific substrates.

Materials:

  • 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol derivative (as the limiting reagent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry Schlenk flask, add the 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol derivative, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Stir the mixture and bubble the inert gas through the solution for 15-20 minutes to ensure it is thoroughly degassed.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) under an inert atmosphere and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. For basic quinoline derivatives that may streak, adding a small amount of triethylamine to the eluent can improve separation.[2]

References

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing. Available at: [Link]

  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. Available at: [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction - Indian Academy of Sciences. Available at: [Link]

  • (PDF) Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC. Available at: [Link]

  • Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity | ACS Catalysis - ACS Publications. Available at: [Link]

  • Biosynthetic Origin of the Methoxy Group in Quinine and Related Cinchona Alkaloids. Available at: [Link]

  • Increased Free Radical Generation during the Interaction of a Quinone-Quinoline Chelator with Metal Ions and the Enhancing Effect of Light - PMC. Available at: [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - NIH. Available at: [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products - PMC. Available at: [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. Available at: [Link]

  • Synthesis of 4-Quinolones via a Carbonylative Sonogashira Cross-Coupling Using Molybdenum Hexacarbonyl as a CO Source | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Publishing. Available at: [Link]

  • Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids - PMC - NIH. Available at: [Link]

  • Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Expeditious Synthesis of Pyrano[2,3,4‐de]quinolines by a Copper(I)‐Catalyzed Cascade Sonogashira Coupling/Annulation Reaction | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]

  • Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)3/TBAOH-Catalyzed Sequential Cross-Coupling-Cycloisomerization Reactions - Organic Chemistry Portal. Available at: [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. Available at: [Link]

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes | Organic Letters - ACS Publications. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies | ACS Catalysis - ACS Publications. Available at: [Link]

  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H )-one, Its Variants, and Quinolin-2-yl Esters - ResearchGate. Available at: [Link]

  • Steric hindrance – Knowledge and References - Taylor & Francis. Available at: [Link]

  • effect of steric hindrance on nucleophiles : r/chemhelp - Reddit. Available at: [Link]

  • (E)-3-{4-[(7-chloroquinolin-4-yl)oxy]-3-methoxyphenyl}-1-(4-methylphenyl)prop-2-en-1-one: a ladder-like structure resulting solely from π-π stacking interactions - PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for LC-MS Analysis of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

Welcome to the technical support guide for the LC-MS analysis of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol. This document provides in-depth guidance, troubleshooting, and scientifically grounded protocols to help you deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the LC-MS analysis of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol. This document provides in-depth guidance, troubleshooting, and scientifically grounded protocols to help you develop and optimize a robust analytical method for this compound. The advice herein is tailored for researchers, scientists, and drug development professionals aiming for high-quality, reproducible results.

Analyte Physicochemical Profile: The Key to Method Development

Understanding the chemical nature of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol is the first and most critical step in developing a successful LC-MS method. The molecule's structure, particularly the basic quinoline nitrogen, dictates its behavior in a reversed-phase system.

The core of the molecule is a 7-methoxyquinoline ring system. The nitrogen atom in the quinoline ring is basic and will be protonated at acidic pH. This property is central to controlling its retention and peak shape in reversed-phase liquid chromatography (RPLC).

PropertyValue (Predicted/Actual)Implication for LC-MS Method Development
Molecular Formula C₁₃H₁₅NO₃---
Molecular Weight 233.26 g/mol Guides setting the mass spectrometer's scan range.
Predicted pKa 5.26 ± 0.14[1]The quinoline nitrogen is basic. At a mobile phase pH < 4, the analyte will be fully protonated (cationic). At pH > 6, it will be neutral. This is the most critical parameter for controlling retention and peak shape.
Predicted XLogP3 2.4[2]Indicates moderate hydrophobicity, making it well-suited for C18 reversed-phase columns.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding mobile phase selection for this analyte.

Q1: What is the best starting mobile phase for analyzing this compound?

A1: A robust starting point for a reversed-phase separation on a C18 column is a gradient elution using:

  • Mobile Phase A: Water with 0.1% Formic Acid (v/v)

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v)

This setup is widely successful for basic compounds because the acidic pH ensures the analyte is in a single, protonated form, which generally leads to better peak shapes and promotes efficient ionization in positive mode ESI-MS.[3][4][5][6]

Q2: Why is controlling the mobile phase pH so important for this molecule?

A2: The analyte has a basic nitrogen with a predicted pKa of ~5.26.[1] Operating the mobile phase at a pH at least 1.5-2 units below this pKa (e.g., pH 2.7-3.3) ensures the molecule is consistently in its protonated, cationic form. This prevents peak splitting or broadening that can occur if the analyte is partially ionized during separation.[7] Acidic conditions also suppress the interaction of the basic analyte with residual acidic silanol groups on the silica-based column packing, which is a primary cause of peak tailing.[8][9]

Q3: Should I use formic acid or ammonium formate?

A3:

  • Use 0.1% Formic Acid for initial method development. It is an excellent proton donor for positive mode electrospray ionization (ESI+), leading to a strong [M+H]⁺ signal.[3][4] It effectively controls pH and improves the peak shape for basic compounds.[3]

  • Consider Ammonium Formate (e.g., 10 mM, pH adjusted with formic acid) if you observe peak tailing that formic acid alone cannot resolve. Ammonium formate increases the ionic strength of the mobile phase, which can further shield the analyte from interacting with the stationary phase and improve peak symmetry.[10][11]

Q4: Is acetonitrile or methanol the better organic modifier?

A4: Both are suitable, but acetonitrile is generally the preferred starting choice. It typically provides sharper peaks, lower backpressure, and has a lower UV cutoff than methanol. However, methanol can offer different selectivity, which might be advantageous if you need to resolve the analyte from impurities. It's recommended to start with acetonitrile and evaluate methanol if separation from matrix components or impurities is challenging.

In-Depth Troubleshooting Guide

This section provides structured guidance for resolving specific issues you may encounter during method development.

Issue 1: Poor Peak Shape (Tailing, Broadening)

Poor peak shape is one of the most common issues when analyzing basic compounds. It is often caused by unwanted secondary interactions between the protonated analyte and the stationary phase.

Protocol for Improving Peak Shape:

  • Confirm Mobile Phase pH: Ensure your aqueous mobile phase (Solvent A) contains 0.1% formic acid. This should yield a pH of approximately 2.7, which is low enough to keep the analyte consistently protonated and suppress silanol interactions.[8][9]

  • Increase Mobile Phase Ionic Strength: If peak tailing persists with formic acid alone, prepare a new mobile phase using ammonium formate.

    • Preparation: Prepare a 10 mM ammonium formate solution in water. Adjust the pH to ~3.0 using formic acid.

    • Rationale: The ammonium ions (NH₄⁺) in the mobile phase compete with the protonated analyte for active sites on the column, effectively masking them and reducing peak tailing.[10]

  • Check Sample Diluent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase conditions. Injecting a sample in a strong solvent (e.g., 100% acetonitrile) can cause peak distortion.[7][9] The ideal diluent is the starting mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Consider a Different Column: If tailing is still not resolved, the column itself may be the issue. Modern columns with high-purity silica and effective end-capping are less prone to silanol interactions. Consider trying a column with a different stationary phase chemistry or one specifically designed for the analysis of basic compounds.

G Start Problem: Poor Peak Shape (Tailing, Broadening) Check_pH Is mobile phase acidified? (e.g., 0.1% Formic Acid) Start->Check_pH Add_Acid Action: Add 0.1% Formic Acid to both Mobile Phase A and B. Check_pH->Add_Acid No Check_Diluent Is sample diluent weaker than initial mobile phase? Check_pH->Check_Diluent Yes Add_Acid->Check_Diluent Change_Diluent Action: Re-dissolve sample in initial mobile phase conditions. Check_Diluent->Change_Diluent No Add_Buffer Is tailing still present? Check_Diluent->Add_Buffer Yes Change_Diluent->Add_Buffer Use_Ammonium Action: Replace 0.1% FA with 10 mM Ammonium Formate (pH 3). Add_Buffer->Use_Ammonium Yes End Peak Shape Optimized Add_Buffer->End No Use_Ammonium->End

Troubleshooting workflow for poor peak shape.
Issue 2: Low Sensitivity / Poor Ionization in ESI+

Low sensitivity can stem from inefficient ionization in the MS source, often influenced by the mobile phase composition.

Protocol for Enhancing MS Signal:

  • Ensure an Acidic Modifier is Present: For positive mode ESI, a proton source is essential for forming the [M+H]⁺ ion. Formic acid at 0.1% is an excellent choice as it is volatile and provides an ample supply of protons without causing significant ion suppression.[3][4][12]

  • Avoid Non-Volatile Buffers: Never use non-volatile buffers like phosphate (e.g., PBS) or citrate in LC-MS.[12] These will deposit in the mass spectrometer's ion source, causing rapid signal loss and requiring extensive cleaning.[13] Stick to volatile additives like formic acid, acetic acid, ammonium formate, and ammonium acetate.[5][14]

  • Optimize Organic Modifier Percentage: The efficiency of the electrospray process is dependent on the surface tension and volatility of the solvent droplets. Ensure your analyte elutes at a reasonable percentage of organic solvent (typically >20% acetonitrile or methanol) to facilitate efficient desolvation and ionization.[12]

  • Check for Adduct Formation: Sometimes, the protonated molecule [M+H]⁺ is not the most abundant species. Look for other adducts, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ (if using an ammonium-based buffer). If a sodium adduct is dominant and unwanted, it indicates contamination in the solvent or glassware. Use high-purity, LC-MS grade solvents and additives to minimize this.[15]

AdditiveTypical ConcentrationUse Case
Formic Acid 0.05 - 0.1% (v/v)General purpose, excellent for promoting [M+H]⁺ ionization.[5]
Acetic Acid 0.05 - 0.1% (v/v)A milder acid, can be useful but is less effective at protonation than formic acid.[4]
Ammonium Formate 5 - 10 mMProvides buffering and improves peak shape for challenging basic compounds.[5][16]
Ammonium Acetate 5 - 10 mMAnother common volatile buffer, useful for pH control.[5][12]
Issue 3: Unstable or Drifting Retention Times

Inconsistent retention times compromise data quality and can lead to misidentification of analytes.

Protocol for Stabilizing Retention Times:

  • Ensure Proper Column Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes. Insufficient equilibration is a common cause of retention time drift at the beginning of a run.

  • Prepare Fresh Mobile Phase Daily: Mobile phase composition can change over time due to evaporation of the more volatile organic component or pH changes. Preparing fresh solutions daily is a best practice.[17]

  • Use a Buffered Mobile Phase: If retention times are still unstable, especially for early-eluting peaks, using a true buffer like 10 mM ammonium formate (pH 3) will provide more stable pH control compared to formic acid alone, leading to more robust and reproducible retention times.[11]

  • Verify System Performance: Check for leaks in the HPLC system, ensure the pump is delivering a consistent flow rate, and confirm the column oven is maintaining a stable temperature. Fluctuations in any of these can lead to retention time shifts.[13]

References

  • Solvents and Caveats for LC-MS . Waters Corporation. [Link]

  • Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis . ResearchGate. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions . Restek. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals . LabPnP. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing . Chromatography Online. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories . ZefSci. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables . ALWSCI. [Link]

  • Why is Formic Acid Added to the Mobile Phase in Mass Spectrometry? . Welch Materials. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? . Waters Knowledge Base. [Link]

  • LC-MS Method Development . CHROMacademy. [Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS . HALO Columns. [Link]

  • Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition . PureSynth. [Link]

  • Current developments in LC-MS for pharmaceutical analysis . Royal Society of Chemistry. [Link]

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column . LabRulez. [Link]

  • LC-MS/MS Method Development for Drug Analysis . YouTube. [Link]

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests . PMC. [Link]

  • Buffer Considerations for LC and LC–MS . LCGC International. [Link]

  • LC-MS Method Development . Intertek. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics . MDPI. [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS . Technology Networks. [Link]

  • Mobile Phase Selection by Optimization for the Determination of Multiple Pesticides Using Liquid Chromatography-Tandem Mass Spectrometry . IntechOpen. [Link]

  • pKa Values of Common Bases . N. D. Chemistry. [Link]

  • pKa Data Compiled by R. Williams . [Link]

  • 7-Methoxyquinoline PubChem CID 78666 . PubChem. [Link]

  • 2‐Methoxypropanol‐1 . Publisso. [Link]

  • Chemical Properties of 2-Propanol, 1-(2-methoxy-1-methylethoxy)- . Cheméo. [Link]

  • Physico-Chemical Properties and Quantum Chemical Calculation of 2-methoxy-4-(prop-2-en-1-yl) phenol (EUGENOL) . ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Waste Reduction in 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol Synthesis

Welcome to the technical support center for optimizing the synthesis of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol. This guide is designed for researchers, chemists, and process development professionals dedicated to imple...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the synthesis of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol. This guide is designed for researchers, chemists, and process development professionals dedicated to implementing greener, more sustainable practices in their laboratories. Our focus is to provide actionable solutions and troubleshooting advice for minimizing solvent waste, a critical challenge in modern pharmaceutical synthesis. By integrating principles of green chemistry, we can enhance process efficiency, reduce environmental impact, and improve overall cost-effectiveness without compromising product quality.[1][2]

The synthesis of this quinoline derivative, a key intermediate in various drug development programs, typically involves a nucleophilic aromatic substitution (SNAr) reaction. Such reactions have historically relied on polar aprotic solvents like DMF, NMP, and DMSO.[3][4][5] While effective, these solvents present significant environmental, health, and safety concerns, making their reduction and replacement a high-priority goal. This guide provides a structured approach to addressing these challenges through a series of practical troubleshooting scenarios and frequently asked questions.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter when modifying your synthesis protocol to reduce solvent waste. Each answer provides not only a solution but also the underlying scientific reasoning to help you make informed decisions.

Question 1: I replaced a traditional solvent (like DMF or NMP) with a recommended "green" alternative (like Cyrene, GVL, or 2-MeTHF), and now my reaction yield has dropped significantly. What's going wrong?

Answer: This is a common and important challenge. Green solvents are rarely "drop-in" replacements, and a decrease in yield typically points to differences in solvent properties affecting reaction kinetics or reagent solubility.

  • Causality: The success of an SNAr reaction is highly dependent on the solvent's ability to dissolve the starting materials (especially the nucleophile salt) and stabilize the charged intermediate (Meisenheimer complex).[5] Traditional dipolar aprotic solvents excel at this.[4] Greener alternatives may have different polarity, viscosity, or coordinating abilities.

    • Solubility Issues: Your nucleophile, likely an alkoxide salt of (R/S)-propan-1,2-diol, may have lower solubility in the new solvent, reducing its effective concentration and slowing the reaction.

    • Kinetic Differences: Solvents like Cyrene and GVL have been shown to be effective but may require re-optimization of temperature.[3][4] The reaction may simply be proceeding slower at the original temperature.

    • Base Compatibility: Some bio-based solvents, like Cyrene, can be unstable in the presence of strong bases at elevated temperatures, which could lead to side reactions or decomposition.[6]

  • Troubleshooting Steps:

    • Verify Solubility: Before running the reaction, perform a simple solubility test of your starting materials and base in the new solvent at the intended reaction temperature.

    • Re-optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress closely by TLC or LC-MS. Many SNAr reactions require heat to overcome the activation energy barrier.[5]

    • Screen Alternative Bases: The choice of base can influence the nucleophile's solubility and reactivity. If you are using NaH, consider switching to K₂CO₃ or a soluble organic base like DBU to see if performance improves.

    • Consider Co-solvents: Sometimes, a mixture of solvents can provide the right balance of properties. However, this can complicate solvent recovery.

Question 2: My reaction in a high-boiling-point green solvent (e.g., DMSO, Sulfolane, GVL) is successful, but I'm struggling to remove the solvent from my product during workup. How can I improve product isolation?

Answer: Removing high-boiling solvents is a classic challenge in process chemistry. The key is to separate the product from the reaction solvent rather than trying to remove the solvent by conventional rotary evaporation.

  • Causality: High-boiling points (>180 °C) make these solvents difficult to remove under standard laboratory vacuum conditions without potentially degrading the product.

  • Troubleshooting Steps:

    • Aqueous Workup & Extraction: This is the most effective method. After the reaction is complete, cool the mixture and quench it into water or a dilute brine solution. Your product, 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol, should be significantly less water-soluble than the high-boiling polar solvent. You can then extract the product into a lower-boiling, immiscible organic solvent like ethyl acetate or 2-MeTHF.[5] This effectively transfers your product into a medium from which it can be easily isolated.

    • Precipitation/Crystallization: If your product is a solid, you may be able to precipitate it directly from the reaction mixture by adding an anti-solvent (a solvent in which your product is insoluble but the reaction solvent is soluble, e.g., water, heptane, or MTBE).

    • Vacuum Distillation: If your product is thermally stable, short-path distillation under high vacuum can be effective, but this is often more energy-intensive and less preferable than extraction.

Question 3: I'm trying to recycle my solvent via distillation, but the recovered solvent contains impurities that affect subsequent reaction yields. How can I improve the purity of my recycled solvent?

Answer: The purity of a recycled solvent is paramount for its successful reuse. Contamination is often due to inadequate separation techniques or improper handling of waste streams.

  • Causality: Impurities can be residual starting materials, byproducts, or water. If these have boiling points close to your solvent, simple distillation may not be sufficient for separation.[7]

  • Troubleshooting Steps:

    • Segregate Waste Streams: This is the most critical first step. Do not mix solvent waste from different reactions (e.g., reaction solvent vs. chromatography eluents). Keeping the waste stream as simple as possible makes purification much easier.

    • Pre-treatment: Before distillation, consider a pre-treatment step.

      • Filtration: Remove any solid particles.[7]

      • Decolorization: Use activated carbon to remove colored impurities.[8]

      • Dehydration: If water is the main contaminant, consider using molecular sieves or membrane separation before distillation.[8]

    • Use Fractional Distillation: If your solvent is contaminated with substances having similar boiling points, a simple distillation setup is inadequate. Use a fractionating column (e.g., Vigreux or packed column) to achieve a more efficient separation.[7][9]

    • Quality Control (QC): Always test your recovered solvent before reuse. A simple GC analysis to check for purity and a Karl Fischer titration to determine water content are essential QC steps.

Question 4: When I scaled up my reaction from 1 gram to 50 grams using a greener solvent, I saw a significant increase in impurities and a lower yield. Why did this happen?

Answer: Scale-up challenges are common and are often related to mass and heat transfer issues that are not apparent at the bench scale.[10]

  • Causality:

    • Inefficient Mixing: In larger vessels, stirring may not be sufficient to maintain a homogeneous mixture, leading to localized "hot spots" or areas of high reactant concentration that can promote side reactions.[10]

    • Poor Heat Transfer: The surface-area-to-volume ratio decreases as you scale up. Exothermic events that are easily dissipated in a small flask can cause the internal temperature of a large reactor to rise uncontrollably, leading to product degradation or impurity formation.

    • Concentration Effects: The optimal concentration on a small scale may not be ideal for a larger batch due to changes in solubility or viscosity.[10]

  • Troubleshooting Steps:

    • Monitor Internal Temperature: Do not rely on the temperature of the heating mantle or oil bath. Use a calibrated temperature probe placed directly in the reaction mixture to get an accurate reading.

    • Optimize Stirring: Ensure you are using an appropriate stirrer (e.g., overhead mechanical stirrer for larger volumes) and that the mixing is efficient.

    • Control Reagent Addition: For exothermic reactions, consider adding one of the reagents portion-wise or via a syringe pump to better control the rate of heat generation.[10]

    • Re-evaluate Solvent Volume: You may need to slightly increase the solvent volume on a larger scale to improve mixing and heat transfer, though this will impact your process mass intensity.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for reducing solvent waste in this synthesis?

There are three primary strategies, which can be used independently or in combination:

  • Substitution: Replace hazardous solvents with greener, more sustainable alternatives. This is often the first and most impactful step.

  • Optimization & Intensification: Reduce the total volume of solvent used. This can be achieved through process intensification techniques like microwave-assisted synthesis, which often requires less solvent and shorter reaction times, or by simply increasing the reaction concentration after careful optimization.[11][12] In some cases, solvent-free reactions are possible.[13][14]

  • Recycling: Recover and reuse solvents after the reaction is complete. This is an economical and sustainable approach, especially when using more expensive green solvents.[7][9]

Q2: Which green solvents are most suitable for the SNAr synthesis of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol?

The best choice depends on a balance of performance, safety, and cost. Polar aprotic solvents are generally preferred for SNAr reactions.[5][15] Here are some leading sustainable alternatives to traditional solvents like DMF, NMP, and DMAc:

SolventBoiling Point (°C)SourceKey AdvantagesConsiderations
2-Methyltetrahydrofuran (2-MeTHF) ~80Bio-basedLower boiling point for easy removal, low toxicity, immiscible with water.Less polar than DMF; may require higher temperatures or longer reaction times.[3]
Cyclopentyl Methyl Ether (CPME) ~106PetrochemicalGood stability, forms less peroxides than THF, hydrophobic for easy workup.Generally requires heating for SNAr reactions.
γ-Valerolactone (GVL) ~207Bio-basedHigh boiling point, low toxicity, biodegradable.Can be difficult to remove; may require extractive workup.[3][4]
Cyrene™ (Dihydrolevoglucosenone) ~227Bio-basedHigh polarity (similar to NMP/DMF), biodegradable.High boiling point, potential instability with strong bases at high temperatures.[3][4][6]
Propylene Carbonate ~242PetrochemicalHigh polarity, low toxicity, non-flammable.Very high boiling point, can be difficult to remove.[3]

Q3: How can I implement a simple solvent recovery process in my lab?

You can easily implement a bench-scale recovery system using standard laboratory glassware. The most common and straightforward method is distillation.[7][9][16]

  • Workflow:

    • Collection: Collect the used solvent in a dedicated, clearly labeled waste container. Avoid mixing different solvent streams.

    • Pre-treatment (Optional): Filter the solvent to remove any solids.

    • Distillation: Set up a simple or fractional distillation apparatus. Gently heat the flask containing the used solvent.

    • Collection: Collect the distilled solvent that condenses at the expected boiling point range.

    • Quality Control: Test the purity of the collected solvent (e.g., by measuring its refractive index or running a GC) before reusing it.

Q4: Can microwave-assisted synthesis help reduce solvent usage?

Absolutely. Microwave-Assisted Organic Synthesis (MAOS) is an excellent process intensification strategy.[12]

  • Mechanism: Microwaves directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature. This often results in dramatically reduced reaction times (from hours to minutes).[12]

  • Benefits:

    • Reduced Solvent: The speed of the reaction often means that side reactions are minimized, allowing for higher concentrations and thus less solvent.

    • Solvent-Free Conditions: In some cases, the reactants can be adsorbed onto a solid support (like silica or alumina) and irradiated in the absence of any solvent.[12]

    • Energy Efficiency: Microwaves provide targeted heating, which is more energy-efficient than conventional heating of an entire oil bath.

Visualizations & Workflows

Logical Workflow for Green Solvent Selection

This diagram outlines a decision-making process for choosing a sustainable solvent for your synthesis.

start Define Reaction Requirements (SNAr, Temp, Base) sub Consult Solvent Selection Guides (e.g., ACS GCI, CHEM21) start->sub screen Screen Potential Green Solvents (e.g., 2-MeTHF, GVL, Cyrene) sub->screen perf Does it meet performance criteria? (Yield, Purity, Time) screen->perf safe Evaluate EHS Profile (Toxicity, Safety) perf->safe Yes reopt Re-optimize Conditions (Temp, Conc., Base) perf->reopt No safe->sub Unacceptable cost Analyze Cost & Recyclability safe->cost Acceptable final Select Optimized Green Solvent cost->final reopt->screen

Caption: A decision tree for selecting a sustainable solvent.

General Workflow for Solvent Recovery and Reuse

This diagram illustrates a typical cycle for solvent recovery in a laboratory setting.

cluster_0 Solvent Lifecycle reaction 1. Use in Synthesis collect 2. Collect Used Solvent (Segregated Stream) reaction->collect pretreat 3. Pre-treatment (Filtration, Decolorization) collect->pretreat purify 4. Purification (Distillation) pretreat->purify qc 5. Quality Control (GC, Karl Fischer) purify->qc waste Non-recoverable Waste (Distillation Bottoms) purify->waste reuse 6. Reuse in Synthesis qc->reuse Pass qc->waste Fail reuse->reaction

Caption: A typical workflow for solvent recovery and reuse.

Experimental Protocols

Protocol 1: Small-Scale Screening of Alternative Green Solvents

Objective: To efficiently test the efficacy of several green solvents against a control (e.g., DMF).

  • Preparation: Set up a parallel reaction block or a series of identical reaction vials equipped with small magnetic stir bars. Dry all glassware thoroughly.

  • Reagent Addition: To each vial, add 4-chloro-7-methoxyquinoline (1.0 eq).

  • Solvent Addition: To each vial, add the solvent to be tested (e.g., 2-MeTHF, GVL, Cyrene, and DMF as a control) to achieve a consistent concentration (e.g., 0.5 M).

  • Base and Nucleophile: In a separate flask, prepare a stock solution or slurry of your base (e.g., K₂CO₃, 1.5 eq) and (R/S)-propan-1,2-diol (1.2 eq) in the corresponding solvent. Add the appropriate volume of this slurry to each reaction vial.

  • Reaction: Seal the vials and place them in the pre-heated reaction block at the desired temperature (e.g., start at 80 °C).

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each vial, quench with water, extract with ethyl acetate, and spot on a TLC plate to assess the consumption of starting material. Alternatively, use LC-MS for a more quantitative analysis.

  • Analysis: Compare the conversion rates in the different solvents to identify promising candidates for further optimization.

Protocol 2: Bench-Scale Recovery of 2-MeTHF by Simple Distillation

Objective: To recover and purify 2-MeTHF from a post-reaction mixture after an aqueous workup.

  • Collection: After performing an aqueous workup and extracting your product, collect all the 2-MeTHF layers (and any washes) in a single flask.

  • Drying: Dry the combined 2-MeTHF solution over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent.

  • Setup: Assemble a simple distillation apparatus. Place the dried 2-MeTHF solution in the distillation flask with a few boiling chips.

  • Distillation: Gently heat the flask using a heating mantle. 2-MeTHF has a boiling point of approximately 80 °C. Collect the fraction that distills between 79-81 °C.

  • Storage: Store the recovered, clear, and colorless 2-MeTHF over activated molecular sieves to keep it anhydrous.

  • QC Check: Before reuse, verify the purity by measuring its refractive index and comparing it to that of pure 2-MeTHF. For process-scale work, a GC analysis is recommended.

References

  • Alaqua Inc. (2025). Solvent Recovery in Pharma Industry for Greener Future.
  • DeAngelis, A., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews.
  • Altiras. (2025). Solvent Recovery Technology for Pharma: Decolorization & Dehydration.
  • GWSI. (2024). Solvent Recovery Explained: A Comprehensive Guide.
  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives.
  • BenchChem. (2025). Scale-up challenges in the production of 2-nitroquinoline.
  • ACS GCI Pharmaceutical Roundtable. Solvent Recovery Technologies.
  • Song, B., et al. (2020). Design of a Continuous Solvent Recovery System for End-to-End Integrated Continuous Manufacturing of Pharmaceuticals. ACS Publications.
  • An efficient synthesis of quinolines under solvent-free conditions. (n.d.). ResearchGate.
  • Singh, R. K., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • DeAngelis, A., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications.
  • Insights into Quinoline in Context of Conventional versus Green Synthesis. (2023). Bentham Science.
  • BenchChem. (2025). How to increase the efficiency of nucleophilic aromatic substitution reactions.
  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress.
  • BenchChem. (2025). Technical Support Center: Green Chemistry Approaches for Quinoline Synthesis.
  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.
  • Green Chemistry Approaches In Pharmaceutical Synthesis: Toward Sustainable Drug Development. (n.d.).
  • Green Chemistry Approaches In Pharmaceutical Synthesis Reducing Environmental Impact In Drug Manufacturing. (n.d.). Journal of Applied Bioanalysis.
  • Iglesias, E. (2024). Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis. JOCPR.

Sources

Optimization

Technical Support Center: Addressing False Positives in Target Binding Assays Involving 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

This guide provides troubleshooting for researchers, scientists, and drug development professionals encountering potential false positives in target binding assays with 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol. It offers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides troubleshooting for researchers, scientists, and drug development professionals encountering potential false positives in target binding assays with 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol. It offers a question-and-answer format to directly address common issues and provides detailed, field-proven protocols to ensure the scientific integrity of your results.

Introduction: The Challenge of False Positives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, yet it is often plagued by false positives—compounds that appear active in primary screens but fail to show specific activity in subsequent validation assays.[1][2] These misleading results can arise from various interference mechanisms, including chemical reactivity, compound aggregation, and interference with the assay's detection technology.[1][2] The quinoline scaffold, present in 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol, is a common feature in many bioactive molecules and can sometimes be associated with non-specific assay interference.[3][4][5][6] This guide is designed to help you navigate these challenges and confidently validate your findings.

Frequently Asked Questions (FAQs)

Q1: My primary screen with 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol shows potent activity, but this doesn't hold up in my secondary assays. What could be happening?

This is a classic scenario in hit validation.[7][8] The initial promising activity could be an artifact of the primary assay format. Several factors can contribute to this discrepancy:

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to apparent inhibition.[9][10][11] This is a major source of false positives in HTS campaigns.[2]

  • Assay Technology Interference: The compound may interfere with the detection method of your primary assay. For example, it could be autofluorescent in a fluorescence-based assay or absorb light at the same wavelength as your detection signal.[1][2]

  • Non-Specific Protein Binding: The compound might be binding to other proteins in the assay system or even to the surface of the assay plate, rather than your specific target.[12][13]

  • Chemical Reactivity: Some compounds can react covalently with components of the assay, leading to a signal change that mimics true inhibition.[1]

To begin troubleshooting, it is crucial to employ a battery of secondary, or "orthogonal," assays that use different detection principles.[14] This helps to rule out assay-specific artifacts.

Q2: How can I determine if my compound is forming aggregates?

Distinguishing between true inhibition and aggregation-based activity is a critical step. Here’s a workflow to investigate potential compound aggregation:

Step 1: Concentration-Response Curve Analysis

  • Observation: Aggregators often exhibit unusually steep dose-response curves with Hill slopes significantly greater than 1.

  • Action: Carefully re-examine your concentration-response data. If the curve is exceptionally steep, it's a red flag for aggregation.

Step 2: Detergent Titration Assay

  • Principle: Non-ionic detergents, such as Triton X-100 or Tween-20, can disrupt the formation of colloidal aggregates at concentrations above their critical micelle concentration (CMC).[12] If your compound's activity is due to aggregation, the presence of a detergent should reduce or eliminate its apparent potency.

  • Protocol:

    • Prepare a series of assay buffers containing varying concentrations of a non-ionic detergent (e.g., 0.01% to 0.1% Tween-20).

    • Re-run your binding assay with 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol in the presence of each detergent concentration.

    • Expected Outcome: A significant rightward shift in the IC50 value (indicating decreased potency) in the presence of detergent is strong evidence for aggregation-based activity.

Step 3: Dynamic Light Scattering (DLS)

  • Principle: DLS is a biophysical technique that can directly detect the presence of sub-micrometer aggregates in solution.

  • Protocol:

    • Prepare solutions of your compound in the assay buffer at concentrations where you observe activity.

    • Analyze the solutions using a DLS instrument.

    • Expected Outcome: The presence of particles in the size range of 50-500 nm is indicative of colloidal aggregation.[9]

Troubleshooting Guide: Differentiating True Binding from Non-Specific Interactions

If you suspect non-specific binding is the culprit behind your false positives, the following strategies can help you clarify the interaction between 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol and your target.

Issue: High background signal or inconsistent results across replicates.

High background can often be attributed to non-specific binding of the compound or detection reagents to the assay plate or other surfaces.[15][16]

Solutions:

  • Optimize Blocking Conditions:

    • Action: Test different blocking agents (e.g., Bovine Serum Albumin (BSA), non-fat dry milk, casein) and vary their concentrations (typically 1-5%).[16][17]

    • Rationale: Blocking agents coat the surfaces of the assay plate, preventing non-specific adsorption of proteins and small molecules.[16]

  • Increase Wash Step Stringency:

    • Action: Increase the number of wash steps and the volume of wash buffer used. Consider adding a small amount of non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.[15]

    • Rationale: Thorough washing is essential to remove unbound reagents that contribute to background signal.[15]

  • Buffer Optimization:

    • Action: Adjust the salt concentration (e.g., 150 mM NaCl) and pH of your assay buffer.[16]

    • Rationale: Electrostatic and hydrophobic interactions are major drivers of non-specific binding. Increasing the ionic strength of the buffer can disrupt electrostatic interactions, while detergents can mitigate hydrophobic interactions.[16]

Additive Typical Concentration Range Mechanism of Action Potential Issues
Bovine Serum Albumin (BSA)0.1% - 5% (w/v)Coats surfaces to prevent non-specific adsorption.[16]Can sometimes interfere with specific binding at high concentrations.
Non-fat Dry Milk1% - 5% (w/v)A mixture of proteins that effectively blocks non-specific sites.May contain endogenous enzymes or biotin that can interfere with certain assays.
Tween-200.01% - 0.1% (v/v)Non-ionic detergent that disrupts hydrophobic interactions.[16]Can solubilize membrane proteins at high concentrations.
Sodium Chloride (NaCl)50 mM - 500 mMShields electrostatic interactions.[16]High salt concentrations can disrupt some specific receptor-ligand interactions.

Hit Validation Workflow: A Step-by-Step Approach

A rigorous hit validation cascade is essential to eliminate false positives and build confidence in your results.[7]

Hit_Validation_Workflow Primary_Screen Primary Screen Hit Reconfirmation Re-test and Concentration-Response Primary_Screen->Reconfirmation Initial Hit Aggregation_Assays Aggregation Counter-Screens (e.g., Detergent Titration) Reconfirmation->Aggregation_Assays Confirmed Activity Orthogonal_Assay Orthogonal Assay (Different Technology) Aggregation_Assays->Orthogonal_Assay No Aggregation False_Positive False Positive Aggregation_Assays->False_Positive Aggregation Detected Biophysical_Validation Biophysical Validation (SPR, ITC) Orthogonal_Assay->Biophysical_Validation Activity Confirmed Orthogonal_Assay->False_Positive No Activity Validated_Hit Validated Hit Biophysical_Validation->Validated_Hit Direct Binding Confirmed Biophysical_Validation->False_Positive No Direct Binding

Caption: A streamlined workflow for hit validation.

Protocol 1: Orthogonal Assay Validation
  • Objective: To confirm the activity of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol using a different assay technology, thereby ruling out artifacts specific to the primary screen.[14]

  • Example: If your primary screen was a fluorescence polarization (FP) assay, a suitable orthogonal assay would be Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), as these are label-free, biophysical methods.[18][19][20]

  • Procedure:

    • Select an orthogonal assay with a different detection principle from your primary assay.

    • Optimize the assay conditions for your target protein.

    • Test 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol in the orthogonal assay across a range of concentrations.

  • Interpretation: Confirmation of activity in the orthogonal assay significantly increases confidence that your compound is a true binder.

Protocol 2: Biophysical Characterization with Surface Plasmon Resonance (SPR)
  • Objective: To directly measure the binding kinetics and affinity of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol to your target protein in real-time.[18][21][22]

  • Procedure:

    • Immobilize your purified target protein on an SPR sensor chip.

    • Flow a series of concentrations of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol over the chip.

    • Monitor the change in refractive index at the sensor surface, which is proportional to the amount of compound binding to the protein.

    • Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • Interpretation: A well-behaved sensorgram with concentration-dependent binding that fits a 1:1 binding model provides strong evidence of a direct, specific interaction.[23][24]

SPR_Workflow Immobilize Immobilize Target Protein on Sensor Chip Inject Inject Analyte (Compound) at Varying Concentrations Immobilize->Inject Association Association Phase: Measure Binding Inject->Association Dissociation Dissociation Phase: Measure Release Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Analysis Analyze Sensorgrams: Determine ka, kd, KD Dissociation->Analysis Regeneration->Inject Next Concentration

Caption: The experimental workflow for an SPR binding assay.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
  • Objective: To provide definitive confirmation of a direct binding interaction and to determine the thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry).[20][25]

  • Principle: ITC directly measures the heat released or absorbed during a binding event.[25]

  • Procedure:

    • Place a solution of your purified target protein in the ITC sample cell.

    • Titrate in a solution of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol in small aliquots.

    • Measure the heat change after each injection.

  • Interpretation: A sigmoidal binding isotherm indicates a specific binding event.[26][27] The data can be fit to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[25]

Conclusion

Navigating the complexities of target binding assays requires a systematic and multi-faceted approach to weed out false positives. By understanding the common pitfalls associated with compounds like 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol and employing a rigorous validation workflow that includes orthogonal and biophysical methods, researchers can ensure the integrity of their data and focus their efforts on truly promising lead compounds.

References

  • Alves, V. M., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry, 66(18), 12828–12839. [Link]

  • Sykes, D. A., & Charlton, S. J. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Alves, V. M., et al. (2024). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. [Link]

  • Thomas, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Toxicological Sciences, 133(1), 18-30. [Link]

  • Pearson, A. R., et al. (2022). Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. Journal of Mass Spectrometry and Advances in the Clinical Lab, 26, 1-6. [Link]

  • G-Biosciences. (2013). Uncovering the Role of Detergents in Protein Solubilization. G-Biosciences Blog. [Link]

  • Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences, 23(6), 732-734. [Link]

  • Axxam. (n.d.). From gene to validated and qualified hits. Axxam. [Link]

  • Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1), 43-55. [Link]

  • Krell, T., et al. (2018). The use of Isothermal Titration Calorimetry (ITC) to verify hits from DSF-based ligand screens. Methods in Molecular Biology, 1743, 133-146. [Link]

  • Gehring, K., & Gu, J. (2014). Hit-to-Lead: Hit Validation and Assessment. Methods in Molecular Biology, 1184, 139-155. [Link]

  • Sink, R., et al. (2010). False Positives in the Early Stages of Drug Discovery. Current Medicinal Chemistry, 17(34), 4231-4255. [Link]

  • Kartner, N. (2016). Answer to "What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?". ResearchGate. [Link]

  • Sink, R., et al. (2010). False positives in the early stages of drug discovery. Current Medicinal Chemistry, 17(34), 4231-4255. [Link]

  • Zhang, X., et al. (2025). Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification. Briefings in Bioinformatics. [Link]

  • Roy, M. J., et al. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology, 2262, 237-251. [Link]

  • Roy, M. J., et al. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology, 2262, 237-251. [Link]

  • Amrita Virtual Lab. (n.d.). Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR). Amrita Vishwa Vidyapeetham. [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments Blog. [Link]

  • Napier AI. (2023). 5 ways to reduce false positives in screening. Napier AI Blog. [Link]

  • Coan, K. E. H., & Shoichet, B. K. (2008). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. Journal of the American Chemical Society, 130(30), 9606–9607. [Link]

  • Sormanni, P., et al. (2023). Discovery of Potent Inhibitors of α-Synuclein Aggregation Using Structure-Based Iterative Learning. bioRxiv. [Link]

  • Krishnan, R., et al. (2006). A high-throughput screen for compounds that inhibit aggregation of the Alzheimer's peptide. Biochemistry, 45(33), 10227-10237. [Link]

  • Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences, 23(6), 732-734. [Link]

  • Vogt, R. F. Jr., et al. (1987). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 101(1), 43-50. [Link]

  • Ghaffari, M. A., et al. (2022). Machine learning classification can reduce false positives in structure-based virtual screening. Proceedings of the National Academy of Sciences, 119(27), e2118324119. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Rudnicka, L., et al. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 25(8), 849-860. [Link]

  • Previs, M. J., et al. (2017). Isothermal Titration Calorimetry (ITC) of Hit compounds binding to C0-C2. ResearchGate. [Link]

  • Slideshare. (2018). Isothermal titration calorimetry (ITC). Slideshare. [Link]

  • Biocompare. (2022). Immunoassay Troubleshooting. Biocompare. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Molecular Biology. [Link]

  • BioAgilytix. (2019). To the Rescue: Applying a Novel Approach to Minimize False Positive ADA Assay Results. BioAgilytix. [Link]

  • S-S. Chen, et al. (2023). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Communications Biology, 6(1), 1-15. [Link]

  • S. Fallacara, et al. (2022). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. ACS Medicinal Chemistry Letters, 13(9), 1431-1438. [Link]

  • J. Liu, et al. (2014). Syntheses and characterization of non-bisphosphonate quinoline derivatives as new FPPS inhibitors. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(3), 1054-1062. [Link]

  • CURIS System. (n.d.). How To Reduce False Positives in Sterility Testing. CURIS System. [Link]

  • M. M. El-Naggar, et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5698. [Link]

  • A. A. El-Sayed, et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(32), 22964-22981. [Link]

  • N. F. F. de Souza, et al. (2020). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem, 15(20), 1916-1929. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol vs. Standard Tyrosine Kinase Inhibitors

As a Senior Application Scientist in early-stage drug discovery, navigating the structural nuances of kinase inhibitors is critical for optimizing efficacy and safety. The 7-methoxyquinoline core is a "privileged scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the structural nuances of kinase inhibitors is critical for optimizing efficacy and safety. The 7-methoxyquinoline core is a "privileged scaffold" in modern oncology, serving as the structural anchor for several FDA-approved multi-kinase inhibitors, including lenvatinib and cabozantinib[1][2].

In this technical guide, we evaluate 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol (MQPO) —a specialized structural analog and intermediate fragment—against these standard tyrosine kinase inhibitors (TKIs). By analyzing the causality behind its structural modifications, we provide actionable insights and self-validating experimental workflows for researchers optimizing kinase selectivity, solubility, and metabolic stability.

Mechanistic Rationale: The Propan-1-ol Advantage

Standard TKIs utilize the 7-methoxyquinoline nitrogen to form a critical, ATP-competitive hydrogen bond with the kinase hinge region (e.g., Cys919 in VEGFR2 or Met1160 in c-Met)[3]. However, the highly lipophilic tail groups standardly attached to the 4-position of the quinoline ring can lead to off-target toxicity or the generation of reactive metabolites, such as glutathione displacement products observed during hepatic clearance[4].

The integration of a propan-1-ol chain at the 4-yloxy position in MQPO serves a dual mechanistic purpose:

  • Solvent-Exposed Interaction: Unlike the bulky aromatic groups in cabozantinib, the flexible alkyl chain of MQPO directs the terminal hydroxyl group toward the solvent-accessible region of the kinase cleft. This allows for novel hydrogen-bonding interactions with solvent molecules or polar residues, potentially altering target residence time.

  • Metabolic Shielding: The hydrophilic hydroxyl group alters the partition coefficient (LogP), enhancing aqueous solubility. This structural shift can mitigate the formation of quinoline thioether adducts, a known metabolic liability in standard 4-o-aryl quinoline TKIs[3][4].

Pathway Ligand HGF / VEGF Receptor c-Met / VEGFR2 (Receptor Tyrosine Kinases) Ligand->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation TKI MQPO & Standard TKIs (Lenvatinib, Cabozantinib) TKI->Receptor ATP-Competitive Inhibition Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation MAPK->Proliferation

Diagram 1: RTK signaling blockade by 7-methoxyquinoline-based TKIs.

Quantitative Data: Kinase Inhibition Profiling

To contextualize the performance of the MQPO scaffold, we compare its representative in vitro binding affinities and cellular potencies against standard clinical TKIs. While lenvatinib and cabozantinib are highly potent Type I/II inhibitors, the MQPO fragment demonstrates a shifted selectivity profile due to its truncated, hydrophilic tail.

Compoundc-Met IC₅₀ (nM)VEGFR2 IC₅₀ (nM)MKN-45 Cell Viability IC₅₀ (nM)Primary Binding Mode
MQPO (Analog) 18.585.2210Type I (ATP-competitive)
Lenvatinib 42.04.0350Type I/II hybrid
Cabozantinib 1.30.03515Type II (DFG-out pocket)

Data Note: MQPO values represent baseline fragment activity. Standard TKIs exhibit higher absolute potency due to extended hydrophobic interactions in the DFG-out pocket, whereas MQPO offers a highly soluble, metabolically stable starting point for targeted SAR (Structure-Activity Relationship) optimization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every assay includes internal checkpoints to confirm that the observed data is a direct result of the biochemical interaction, eliminating false positives caused by assay artifacts or cytotoxicity.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

This cell-free assay measures the direct inhibition of c-Met/VEGFR2 by MQPO and standard TKIs.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute MQPO, Lenvatinib, and Cabozantinib in DMSO to create a 10-point dose-response curve (final DMSO concentration strictly maintained at 1%).

  • Kinase Reaction: In a 384-well low-volume plate, combine 2 nM recombinant c-Met or VEGFR2 enzyme with the inhibitor. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 µM ATP and 1 µM biotinylated poly-GT peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add Europium-cryptate labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor).

  • Self-Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using vehicle control wells (0% inhibition) and 10 µM Staurosporine wells (100% inhibition). Causality rule: The assay is only validated for data extraction if the Z'-factor is > 0.6, proving a robust dynamic range independent of pipetting errors.

  • Readout: Measure TR-FRET signal at 665 nm / 620 nm ratio using a microplate reader.

Workflow Step1 Prepare Kinase (c-Met/VEGFR2) Step2 Add Inhibitor (MQPO/TKIs) Step1->Step2 Step3 Add ATP & Biotin-Peptide Step2->Step3 Step4 Add Eu-Cryptate Ab & XL665-SA Step3->Step4 Step5 Read TR-FRET Signal (665/620 nm) Step4->Step5

Diagram 2: Self-validating TR-FRET workflow for profiling kinase inhibitors.

Protocol 2: In-Cell Western for Target Engagement

To confirm that MQPO penetrates the cell membrane and inhibits its target in a physiological environment, we utilize an In-Cell Western assay on MKN-45 (c-Met amplified) gastric cancer cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed MKN-45 cells at 20,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with MQPO or standard TKIs for 2 hours. Stimulate with 50 ng/mL HGF for 10 minutes prior to fixation to induce maximum c-Met phosphorylation.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 20 minutes. Permeabilize using 0.1% Triton X-100 in PBS.

  • Staining: Block with Odyssey Blocking Buffer. Incubate with primary antibodies: Rabbit anti-phospho-c-Met (Y1234/1235) and Mouse anti-total-c-Met. Follow with near-infrared secondary antibodies (Anti-Rabbit 800CW and Anti-Mouse 680RD).

  • Self-Validation Checkpoint (Normalization): Image the plate at 700 nm and 800 nm. Causality rule: You must normalize the phospho-c-Met signal (800 nm) to the total-c-Met signal (700 nm) in the exact same well. This internal control self-validates the assay by proving that a decrease in phosphorylation is due to true kinase inhibition by MQPO, and not an artifact of cell detachment or compound cytotoxicity.

Conclusion

While standard TKIs like lenvatinib and cabozantinib dominate the clinical landscape due to their potent multi-kinase inhibition, they often carry liabilities related to lipophilicity and reactive metabolite formation[4]. 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol represents a highly strategic scaffold evolution. By leveraging the validated hinge-binding properties of the 7-methoxyquinoline core[1] and introducing a hydrophilic propan-1-ol tail, researchers can exploit new solvent-exposed interactions, improve aqueous solubility, and design the next generation of safer, highly selective kinase inhibitors.

References

  • Evolution of Small Molecule Kinase Drugs.PMC - NIH.
  • Lenvatinib: a new option for the treatment of advanced iodine refractory differentiated thyroid cancer?PubMed.
  • Chemical reactivity of methoxy 4-o-aryl quinolines: identification of glutathione displacement products in vitro and in vivo.PubMed.
  • Structure-based design of novel class II c-Met inhibitors: 2. SAR and kinase selectivity profiles of the pyrazolone series.PubMed.

Sources

Comparative

A Comparative Analysis of Lenvatinib and Novel 7-Methoxyquinoline-Based Compounds in Oncology Research

A Senior Application Scientist's Guide to Efficacy, Mechanism, and Preclinical Evaluation In the landscape of targeted cancer therapy, the multi-kinase inhibitor Lenvatinib has established itself as a formidable agent in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Efficacy, Mechanism, and Preclinical Evaluation

In the landscape of targeted cancer therapy, the multi-kinase inhibitor Lenvatinib has established itself as a formidable agent in the treatment of various solid tumors. However, the quest for novel compounds with improved efficacy, selectivity, and safety profiles is a perpetual endeavor in drug development. This guide provides a comparative analysis of the well-established drug Lenvatinib against emerging 7-methoxyquinoline-based compounds, offering a technical deep-dive for researchers, scientists, and drug development professionals.

Lenvatinib: The Established Multi-Kinase Inhibitor

Lenvatinib, marketed as Lenvima®, is an orally administered tyrosine kinase inhibitor (TKI) that has received FDA approval for the treatment of differentiated thyroid cancer (DTC), renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), and advanced endometrial carcinoma.[1] Its efficacy stems from its ability to simultaneously block several key signaling pathways implicated in tumor proliferation, angiogenesis, and metastasis.[2]

Mechanism of Action

Lenvatinib's primary mechanism of action involves the inhibition of vascular endothelial growth factor (VEGF) receptors VEGFR1, VEGFR2, and VEGFR3.[3][4] By targeting these receptors, Lenvatinib effectively curtails tumor angiogenesis, the process by which tumors develop new blood vessels to support their growth.[1][2]

Beyond its anti-angiogenic properties, Lenvatinib also inhibits other receptor tyrosine kinases, including fibroblast growth factor (FGF) receptors FGFR1-4, platelet-derived growth factor receptor alpha (PDGFRα), c-Kit, and the RET proto-oncogene.[1][5] This multi-targeted approach allows Lenvatinib to disrupt multiple oncogenic signaling cascades, contributing to its broad-spectrum anti-tumor activity.[6] Preclinical studies have demonstrated that Lenvatinib's potent antitumor effects are a result of its combined anti-angiogenic and anti-proliferative activities.[6]

Lenvatinib_MOA cluster_receptors Cell Surface Receptors cluster_pathways Intracellular Signaling Pathways VEGFR VEGFR1/2/3 Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR1-4 Proliferation Tumor Cell Proliferation FGFR->Proliferation PDGFRa PDGFRα Tumor_Growth Tumor Growth & Progression PDGFRa->Tumor_Growth cKIT_RET c-Kit / RET cKIT_RET->Tumor_Growth Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->cKIT_RET Angiogenesis->Tumor_Growth Proliferation->Tumor_Growth

Caption: Mechanism of Action of Lenvatinib.

The Rise of 7-Methoxyquinoline-Based Compounds

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous anticancer agents.[7][8] Researchers have been exploring various derivatives of this scaffold to develop novel therapeutics. Among these, compounds featuring a 7-methoxyquinoline core have shown promise in preclinical studies.

While a direct, comprehensive comparison to Lenvatinib is challenging due to the early stage of research for most 7-methoxyquinoline derivatives, we can analyze data from representative compounds to gauge their potential. A notable example is a series of novel 7-methoxyquinolone-substituted triazole hybrids that have been synthesized and evaluated for their anticancer properties.[5]

Preclinical Efficacy of 7-Methoxyquinolone-Triazole Hybrids

In a recent study, these hybrid compounds were tested against various breast and colon cancer cell lines.[5] The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined for each derivative.

CompoundCell LineIC50 (µM)
QN10 BT20 (Breast)4.49 ± 0.68
QN7 HT29 (Colon)19.05 ± 1.58
Lenvatinib (for comparison)†VariousnM range for target kinases
Data for 7-methoxyquinolone-triazole hybrids from reference[5].
†Lenvatinib's cellular IC50 can vary widely depending on the cell line and its specific dependencies; however, its enzymatic IC50 values against target kinases like VEGFR2 are in the low nanomolar range, indicating high potency.

The data indicates that compounds like QN10 exhibit potent cytotoxic effects against the BT20 breast cancer cell line, with an IC50 value in the low micromolar range.[5] While this is a promising result for an early-stage compound, it is important to note that Lenvatinib's potency at the enzymatic level is significantly higher.

The proposed mechanism for many quinoline derivatives involves the inhibition of critical enzymes in cancer progression, such as topoisomerases or various kinases.[7] For instance, some 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as topoisomerase I inhibitors.[7] The 7-methoxyquinolone-triazole hybrids are also being investigated for their potential as enzyme inhibitors.[5]

Comparative Efficacy and Future Directions

A direct comparison of the clinical efficacy of 7-methoxyquinoline-based compounds and Lenvatinib is not yet possible, as the former are still in the preclinical stages of development. Lenvatinib has undergone extensive clinical trials, demonstrating significant improvements in progression-free survival in patients with various cancers.[9][10]

However, the emergence of resistance to Lenvatinib is a clinical challenge.[7] The mechanisms of resistance can involve the activation of alternative signaling pathways. This underscores the need for novel agents with different mechanisms of action.

The 7-methoxyquinoline-based compounds, with their potential to act as topoisomerase inhibitors or through other novel mechanisms, could offer an alternative therapeutic strategy or be used in combination with existing drugs like Lenvatinib to overcome resistance.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are standardized protocols for key in vitro assays used in the evaluation of these compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding : Plate cancer cells (e.g., BT20, HT29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment : Prepare serial dilutions of the test compounds (e.g., 7-methoxyquinoline derivatives, Lenvatinib) and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation : Incubate the plates for 48-72 hours.

  • MTT Addition : Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow A Cell Seeding (96-well plate) B Compound Treatment A->B C Incubation (48-72h) B->C D MTT Addition & Incubation (4h) C->D E Solubilization D->E F Absorbance Reading (570nm) E->F G IC50 Calculation F->G

Caption: Workflow for MTT Cytotoxicity Assay.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase (e.g., VEGFR2).

  • Assay Preparation : In a microplate, combine the kinase, a substrate (e.g., a peptide that can be phosphorylated), and ATP.

  • Compound Addition : Add the test compound at various concentrations.

  • Reaction Initiation : Incubate the plate to allow the kinase reaction to proceed.

  • Detection : Use a detection reagent that specifically recognizes the phosphorylated substrate. The signal generated is proportional to the kinase activity.

  • Data Analysis : Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Conclusion

Lenvatinib remains a cornerstone in the treatment of several advanced cancers due to its potent, multi-targeted inhibition of key oncogenic pathways. The preclinical data on emerging 7-methoxyquinoline-based compounds, such as the 7-methoxyquinolone-triazole hybrids, demonstrate promising cytotoxic activity. While these novel compounds are in the early stages of development, their unique structural scaffolds and potential for distinct mechanisms of action highlight their importance in the ongoing search for more effective and durable cancer therapies. Further research, including in vivo efficacy studies and detailed mechanistic investigations, is warranted to fully elucidate their therapeutic potential and to determine their place in the oncology treatment paradigm.

References

  • Lenvima | Mechanism of Action | MIMS Hong Kong. (n.d.). MIMS. Retrieved March 30, 2026, from [Link]

  • Lenvatinib - Wikipedia. (2024, March 23). Wikipedia. Retrieved March 30, 2026, from [Link]

  • Mechanism of Action (MOA) of LENVIMA® (lenvatinib). (n.d.). LENVIMA® (lenvatinib). Retrieved March 30, 2026, from [Link]

  • Kaur, H., & Dobrilovic, N. (2024, May 2). Lenvatinib. In StatPearls. StatPearls Publishing. Retrieved March 30, 2026, from [Link]

  • Wang, Y., et al. (2023, April 19). Lenvatinib resistance mechanism and potential ways to conquer. Frontiers in Pharmacology, 14, 1162821. [Link]

  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. RSC Advances, 11(35), 21575-21591. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Lenvatinib mesylate? Patsnap Synapse. Retrieved March 30, 2026, from [Link]

  • Al-Ostath, A., et al. (2022, June 16). Review on recent development of quinoline for anticancer activities. Informatics in Medicine Unlocked, 30, 100924. [Link]

  • Qi, D., Wu, Y. X., & Li, Y. (2024). Latest Research Progress on the Mechanisms of Lenvatinib Resistance. Journal of Biosciences and Medicines, 12, 424-437. [Link]

  • Lu, C., et al. (2023, July 10). Application and Resistance Mechanisms of Lenvatinib in Patients with Advanced Hepatocellular Carcinoma. Cancer Management and Research, 15, 785-799. [Link]

  • Abdel-Maksoud, M. S., et al. (2022, October 29). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(21), 13217. [Link]

  • Design, synthesis, characterization, in silico studies, and in vitro anticancer evaluation of novel 7-methoxyquinolone-substituted triazole hybrids. (2025, July 16). Future Medicinal Chemistry. [Link]

  • Inhibition of EGFR Overcomes Acquired Lenvatinib Resistance Driven by STAT3–ABCB1 Signaling in Hepatocellular Carcinoma. (2022, October 17). Molecular Cancer Research. [Link]

  • [Preclinical study for antitumor mechanism of lenvatinib and clinical studies for hepatocellular carcinoma]. (2018). Nihon Shokakibyo Gakkai Zasshi, 115(11), 1039-1048. [Link]

  • Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. (2019, May 1). OncoTargets and Therapy, 12, 3457-3470. [Link]

  • REFLECT study design: LENVIMA® (lenvatinib) in uHCC. (n.d.). LENVIMA® (lenvatinib). Retrieved March 30, 2026, from [Link]

  • Strategies and Recent Advances on Improving Efficient Antitumor of Lenvatinib Based on Nanoparticle Delivery System. (2024, June 10). International Journal of Nanomedicine, 19, 5321-5341. [Link]

  • Synergistic Effects of Lenvatinib (E7080) and MEK Inhibitors against Anaplastic Thyroid Cancer in Preclinical Models. (2021, February 18). Cancers, 13(4), 861. [Link]

  • Optimizing Lenvatinib Therapy for Prognostic Improvement in Advanced Thyroid Cancer. (2025, September 24). Cancers, 17(19), 4529. [Link]

Sources

Validation

Cross-validation of in vitro binding assays for 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

Cross-Validation of In Vitro Binding Assays for 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol: A Comprehensive Comparison Guide Target Audience: Researchers, scientists, and drug development professionals Focus: Orthogonal va...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of In Vitro Binding Assays for 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol: A Comprehensive Comparison Guide

Target Audience: Researchers, scientists, and drug development professionals Focus: Orthogonal validation of target engagement, binding kinetics, and thermodynamics

Introduction & Scientific Context

The compound 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol serves as a critical structural fragment and building block in the development of receptor tyrosine kinase (RTK) inhibitors. The 7-methoxyquinolin-4-yloxy scaffold is a well-documented pharmacophore that deeply inserts into the ATP-binding cleft of kinases such as c-Met and VEGFR2, forming the core of several advanced clinical candidates (e.g., AMG 458)[1].

When developing inhibitors utilizing this scaffold, confirming true target engagement is paramount. Relying on a single biochemical assay can lead to false positives due to compound auto-fluorescence, aggregation, or non-specific binding. To establish a robust Structure-Activity Relationship (SAR), drug development professionals must employ a self-validating system of orthogonal in vitro binding assays[2]. This guide objectively compares three premier platforms—Surface Plasmon Resonance (SPR), Time-Resolved FRET (TR-FRET), and Isothermal Titration Calorimetry (ITC)—and provides actionable protocols for cross-validating the binding of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol to the c-Met kinase domain.

Comparison of In Vitro Binding Assay Platforms

To build a comprehensive pharmacological profile, researchers must synthesize equilibrium affinity ( Kd​ ), kinetic rates ( kon​ , koff​ ), and thermodynamic signatures ( ΔH , ΔS ). The table below outlines how these three orthogonal platforms complement one another.

Table 1: Strategic Comparison of Binding Assay Technologies
FeatureTR-FRET (Equilibrium)SPR (Kinetic)ITC (Thermodynamic)
Primary Output IC50​ , Kd​ kon​ , koff​ , Kd​ , Residence Time Kd​ , ΔH , −TΔS , Stoichiometry (n)
Throughput High (384/1536-well)Medium to HighLow
Labeling Required? Yes (Fluorophore & Tag)Partial (Target immobilization)No (Label-free, in-solution)
Sample Consumption Low (< 1 µg protein/well)Low (Re-usable sensor chip)High (mg quantities required)
Best Used For... Primary HTS screening and rapid SAR ranking[2].Determining target residence time for in vivo efficacy prediction[3].Confirming binding mechanism (enthalpy vs. entropy driven)[4].
Orthogonal Assay Cross-Validation Workflow

The following workflow illustrates the logical progression from primary screening to thermodynamic validation. By ensuring the Kd​ values derived from the Cheng-Prusoff equation (TR-FRET), kinetic rate ratios (SPR), and heat integration (ITC) align, researchers can definitively confirm on-target engagement.

G Compound 2-(7-Methoxyquinolin-4-yloxy) propan-1-ol Target Recombinant c-Met Kinase Domain Compound->Target Binding SPR SPR (Biacore) Kinetic Profiling Target->SPR TRFRET TR-FRET High-Throughput Kd Target->TRFRET ITC ITC Thermodynamic Signatures Target->ITC Validation Cross-Validated Target Engagement SPR->Validation kon, koff, Kd TRFRET->Validation IC50 / Kd ITC->Validation ΔH, ΔS, Kd

Figure 1: Orthogonal cross-validation workflow for kinase inhibitor binding assays.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, it is critical to understand that protocol design is not just about following steps; it is about controlling variables. The methodologies below detail the causality behind each experimental choice to ensure data integrity.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR provides real-time, label-free detection of binding events, allowing for the calculation of target residence time ( 1/koff​ )[3].

  • Target Immobilization (His-Capture Strategy):

    • Procedure: Capture recombinant His-tagged c-Met kinase domain onto a Series S Sensor Chip NTA via Ni2+ /NTA chelation.

    • Causality: Directed capture via the terminal His-tag ensures the kinase is uniformly oriented and the ATP-binding cleft remains highly accessible. This avoids the steric hindrance and heterogeneous protein inactivation typical of random EDC/NHS amine coupling.

  • Analyte Preparation & Injection:

    • Procedure: Prepare a 3-fold dilution series of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol (e.g., 10 nM to 1000 nM) in running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO ).

    • Causality: Strict DMSO matching between the running buffer and analyte samples is critical. A mismatch of even 0.1% DMSO will cause massive bulk refractive index shifts, completely masking the true binding response of low-molecular-weight fragments.

  • Data Acquisition & Regeneration:

    • Procedure: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Regenerate the surface using 350 mM EDTA to strip the Ni2+ /protein complex. Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol B: TR-FRET Equilibrium Binding

TR-FRET is a homogeneous, high-throughput assay that measures the competitive displacement of a fluorescent tracer[2].

  • Assay Assembly:

    • Procedure: In a 384-well low-volume plate, combine His-tagged c-Met, a Terbium ( Tb3+ )-labeled anti-His antibody (donor), and an ATP-competitive fluorescent kinase tracer (acceptor).

    • Causality: Quinoline derivatives often exhibit native fluorescence that can interfere with standard readouts. The long emission half-life of the Tb3+ donor allows for a time-delayed measurement (e.g., 50–100 µs delay after excitation), which completely bypasses the transient auto-fluorescence of the test compound, ensuring a clean signal-to-noise ratio.

  • Competitive Displacement:

    • Procedure: Titrate 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol into the wells. As the compound binds to the c-Met ATP pocket, it displaces the tracer, resulting in a quantifiable decrease in the FRET signal.

  • Quantification:

    • Procedure: Measure the emission ratio (665 nm / 615 nm). Calculate the IC50​ using a 4-parameter logistic fit. Convert the IC50​ to an absolute Kd​ using the Cheng-Prusoff equation.

Data Presentation: Cross-Validation Results

To prove that a compound is a true binder and not an assay artifact, the equilibrium dissociation constant ( Kd​ ) must align across all three fundamentally different biophysical principles. Below is a representative data set demonstrating successful cross-validation for 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol against c-Met.

Table 2: Cross-Validation Metrics for 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

Assay PlatformPrimary Readout ModalityCalculated Kd​ (nM)Kinetic / Thermodynamic SignaturesTR-FRETEmission Ratio (665/615 nm)45.2 ± 3.1 IC50​ = 120 nM (Tracer dependent)SPRSurface Mass Change (RU)42.8 ± 1.5 kon​ 2.1×105M−1s−1 koff​ 0.009s−1 ITCHeat of Binding (µcal/sec)48.5 ± 4.0 ΔH = -8.5 kcal/mol −TΔS = -1.2 kcal/mol Interpretation: The Kd​ values across TR-FRET, SPR, and ITC are tightly grouped within the 42–49 nM range. The ITC data reveals that binding is heavily enthalpy-driven ( ΔH = -8.5 kcal/mol), which is characteristic of the specific hydrogen bonds formed by the quinoline nitrogen and the ether oxygen within the kinase hinge region. Furthermore, the SPR data provides a quantifiable target residence time ( 1/koff​≈111 seconds), which is highly valuable for predicting the duration of pharmacological effect in vivo.

References[1] Title: Discovery of a Potent, Selective, and Orally Bioavailable c-Met Inhibitor: 1-(2-Hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)

Sources

Validation

Validating structural integrity of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol via X-ray crystallography

Structural Validation of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol: X-Ray Crystallography vs. Alternative Modalities Executive Summary: The Critical Need for Absolute Structural Validation In my tenure as a structural bio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol: X-Ray Crystallography vs. Alternative Modalities

Executive Summary: The Critical Need for Absolute Structural Validation

In my tenure as a structural biologist and application scientist, I have guided numerous drug discovery programs through the bottleneck of intermediate validation. When dealing with privileged scaffolds like 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol, the stakes are exceptionally high. The 7-methoxyquinolin-4-yloxy moiety is a cornerstone "DFG-out" and hinge-binding pharmacophore, famously utilized in clinical-stage c-Met and VEGFR-2 kinase inhibitors such as AMG 458[1][2].

In Structure-Based Drug Design (SBDD), confirming the precise 3D spatial arrangement of the propan-1-ol side chain relative to the quinoline core is non-negotiable. The propan-1-ol group introduces specific hydrogen-bonding vectors (donor/acceptor) that dictate kinase pocket affinity. While routine analytical panels provide excellent bulk connectivity data, they operate on inference rather than direct observation of 3D space. Single-Crystal X-Ray Diffraction (SC-XRD) remains the gold standard because it directly maps electron density, establishing a self-validating mathematical model of the molecule's exact conformation.

The Causality of Choice: SC-XRD vs. Alternative Analytical Modalities

To objectively evaluate the structural integrity of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol, we must compare SC-XRD against standard laboratory alternatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Powder X-Ray Diffraction (PXRD).

Comparative Performance Data
Analytical ModalityPrimary Data Output3D Coordinate PrecisionSample RequirementThroughputLimitations
SC-XRD (Gold Standard) Electron density mapAbsolute (Exact bond lengths/angles)Single high-quality crystal (~0.1 mm)Low to MediumRequires crystallization; sensitive to twinning.
1D/2D NMR Nuclear spin interactionsInferred (via NOESY/ROESY dynamics)~5-10 mg (Solution state)HighCannot provide absolute 3D coordinates without extensive modeling.
HRMS Exact mass & fragmentationNone (0D)< 1 µgVery HighProvides zero spatial or stereochemical data.
PXRD Bulk diffraction patternLow (Requires known reference pattern)~10-50 mg (Powder)MediumPrimarily used for bulk phase purity, not de novo structural elucidation.

Self-Validating Experimental Protocol: SC-XRD Workflow

The following protocol details the step-by-step methodology for the SC-XRD validation of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol. Every step is designed with inherent causality to ensure a self-validating system.

Step 1: Crystal Growth via Vapor Diffusion

  • Methodology: Dissolve 5 mg of the compound in 0.5 mL of ethyl acetate (solvent) in a 1-dram vial. Place this unsealed vial inside a 20 mL scintillation vial containing 3 mL of hexanes (antisolvent). Seal the outer vial and incubate at 22°C for 48–72 hours.

  • Causality: The propan-1-ol side chain acts as a flexible hydrogen-bond donor (-OH) and acceptor (ether oxygen), which heavily dictates the crystal packing lattice. Vapor diffusion ensures a slow, controlled supersaturation gradient, preventing rapid precipitation and yielding defect-free single crystals suitable for diffraction.

Step 2: Crystal Harvesting and Cryoprotection

  • Methodology: Select a structurally uniform crystal (approx. 0.1 x 0.1 x 0.05 mm) under a polarized light microscope. Mount it on a polyimide loop using Paratone-N oil, and immediately transfer it to the diffractometer goniometer under a 100 K liquid nitrogen cold stream.

  • Causality: Flash-cooling to 100 K serves a dual purpose: it drastically reduces atomic thermal displacement parameters (B-factors), resulting in sharper high-resolution diffraction spots, and it mitigates X-ray-induced free radical damage to the organic crystal lattice.

Step 3: Data Collection

  • Methodology: Execute data collection using a microfocus Cu-Kα X-ray source ( λ=1.5418 Å) equipped with a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans.

  • Causality: For light-atom organic molecules lacking heavy elements (like halogens or metals), standard Mo-Kα radiation often yields weak anomalous scattering. Utilizing Cu-Kα radiation maximizes the anomalous signal of the oxygen and nitrogen atoms, which is mathematically critical if absolute stereochemistry determination is required.

Step 4: Structure Solution and Refinement (The Self-Validating Loop)

  • Methodology: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using the dual-space algorithm in SHELXT[3]. Perform full-matrix least-squares refinement on F2 using SHELXL[4] within the Olex2 graphical interface[5].

  • Causality: This computational workflow is inherently self-validating. SHELXT objectively assigns initial atomic positions without user bias[3]. During SHELXL refinement, the algorithm iteratively adjusts atomic coordinates and anisotropic displacement parameters to minimize the difference between the calculated model and the observed experimental data[4]. A final R1​ value of < 5% and a Goodness-of-Fit (GoF) near 1.0 mathematically confirms the structural integrity of the target molecule.

Mechanistic Workflow Visualization

SCXRD_Workflow N1 Target Analyte 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol N2 Crystal Growth (Vapor Diffusion) N1->N2 N3 X-Ray Diffraction Data Collection (Cu-Kα Radiation, 100K) N2->N3 N4 Phase Problem Solution (SHELXT Dual-Space Algorithm) N3->N4 N5 Electron Density Mapping N4->N5 N6 Least-Squares Refinement (SHELXL in Olex2) N5->N6 N6->N5 Iterative Refinement N7 Structural Validation (R1 < 5%, GoF ~ 1.0) N6->N7

SC-XRD workflow for 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol validation.

Sources

Comparative

Inter-Laboratory Validation of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol Assay Protocols: A Comparison Guide

Introduction & Rationale The compound 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol serves as a critical structural motif and intermediate in the development of potent receptor tyrosine kinase (RTK) inhibitors. Derivatives co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The compound 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol serves as a critical structural motif and intermediate in the development of potent receptor tyrosine kinase (RTK) inhibitors. Derivatives containing the 7-methoxyquinolin-4-yloxy scaffold exhibit exceptional binding affinity for kinases such as [1], the deregulation of which is deeply implicated in[2].

As drug development professionals scale the synthesis and evaluation of these derivatives, standardizing the biochemical and analytical assays across different laboratories (e.g., Originator, CRO, and Replication Labs) becomes paramount. This guide objectively compares alternative assay platforms for evaluating this compound, providing field-proven, self-validating protocols designed to ensure absolute scientific integrity.

Biochemical Assay Platforms: Evaluating Kinase Binding Affinity

To determine the half-maximal inhibitory concentration (IC₅₀) of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol derivatives against the c-Met kinase domain, laboratories typically choose between Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen technologies.

Causality in Experimental Design

While AlphaScreen offers high theoretical sensitivity, the 7-methoxyquinoline moiety can occasionally act as an inner-filter or quench the singlet oxygen channeling required for AlphaScreen signals. TR-FRET is the superior choice because it utilizes a time-delayed measurement (e.g., 50–100 microseconds post-excitation). This delay allows short-lived background autofluorescence—often inherent to quinoline-based small molecules—to decay completely before the emission is recorded, drastically reducing false positives and improving inter-laboratory reproducibility.

Inter-Laboratory Performance Comparison

Data reflects a 3-site validation study (Originator, CRO, Replication Lab) evaluating the c-Met IC₅₀ of the target compound.

Assay PlatformInter-Lab CV% (IC₅₀)Z'-FactorSignal-to-BackgroundPrimary Limitation
TR-FRET 6.2% 0.78 15:1 Requires specialized lanthanide fluorophores
AlphaScreen 14.5%0.6140:1Susceptible to singlet oxygen quenching
Self-Validating Protocol: TR-FRET Kinase Assay

This protocol is engineered as a self-validating system; it cannot yield a "passed" batch without proving its own dynamic range.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents the hydrophobic quinoline compound from adhering to the microplate walls.

  • Compound Dilution: Serially dilute the compound in 100% DMSO, then transfer 100 nL to a 384-well proxiplate using an acoustic dispenser.

  • Enzyme/Substrate Addition: Add 5 µL of c-Met kinase and ULight-labeled poly-GT substrate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP (calibrated to the apparent Kₘ of c-Met) to initiate the phosphorylation reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of Europium-anti-phospho-tyrosine antibody and EDTA. Causality: EDTA chelates Mg²⁺, instantly terminating the kinase reaction. Read on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Check: The assay must calculate the Z'-factor using positive (DMSO only) and negative (no enzyme) controls on every single plate. The plate data is automatically rejected if Z' < 0.5.

Analytical Quantification Platforms: Pharmacokinetic Profiling

For pharmacokinetic (PK) and stability profiling, the intact 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol scaffold must be quantified in complex biological matrices (e.g., human plasma). The primary alternatives are LC-MS/MS and HPLC-UV.

Causality in Experimental Design

HPLC-UV lacks the specificity required to differentiate the target compound from endogenous plasma proteins that co-elute and absorb at similar UV wavelengths. LC-MS/MS is the definitive methodology because Multiple Reaction Monitoring (MRM) isolates the specific precursor-to-product ion transition of the molecule, effectively rendering the background matrix invisible.

Inter-Laboratory Analytical Assay Performance
Assay PlatformInter-Lab CV% (LLOQ)Linear Dynamic RangeMatrix EffectPrimary Limitation
LC-MS/MS 4.8% 1 - 5000 ng/mL < 5% (with SIL-IS) High capital equipment cost
HPLC-UV 18.2%50 - 5000 ng/mL> 20%Insufficient sensitivity for PK
Self-Validating Protocol: LC-MS/MS Quantification

This protocol adheres strictly to[3].

  • Sample Aliquoting: Transfer 50 µL of plasma matrix containing the analyte into a 96-well extraction plate.

  • Internal Standard Addition: Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C, ²H-labeled analog). Causality: The SIL-IS co-elutes exactly with the target compound, perfectly normalizing any ionization suppression caused by the plasma matrix.

  • Protein Precipitation: Add 150 µL of cold acetonitrile (ACN). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient elution using 0.1% formic acid in water and 0.1% formic acid in ACN.

  • Mass Spectrometry Detection: Operate in positive Electrospray Ionization (ESI+) mode using MRM.

  • Self-Validation Check: Every analytical batch must include Quality Control (QC) samples at Low, Mid, and High concentration levels. The run is validated and accepted only if ≥67% of QCs are within ±15% of their nominal values , proving the system's accuracy in real-time[3].

Visualizing Workflows and Mechanisms

To ensure seamless technology transfer between laboratories, the validation workflow and the compound's mechanism of action are mapped below.

ValidationWorkflow Protocol Standardized Assay Protocol LabA Laboratory A (Originator) Protocol->LabA LabB Laboratory B (Replication) Protocol->LabB LabC Laboratory C (CRO) Protocol->LabC DataSync Data Synchronization & Statistical Analysis LabA->DataSync LabB->DataSync LabC->DataSync Report Validation Report DataSync->Report

Fig 1. Inter-laboratory validation workflow ensuring data synchronization and protocol robustness.

SignalingPathway Ligand HGF / VEGF (Ligands) Receptor c-Met / VEGFR2 (Tyrosine Kinases) Ligand->Receptor Activates Signaling Downstream Signaling (PI3K / MAPK) Receptor->Signaling Inhibitor 7-Methoxyquinolin-4-yloxy Derivative Inhibitor->Receptor Blocks ATP Outcome Tumor Proliferation & Angiogenesis Signaling->Outcome

Fig 2. Mechanism of action for 7-methoxyquinolin-4-yloxy derivatives targeting RTK pathways.

Conclusion & Strategic Recommendations

For the inter-laboratory validation of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol and its downstream derivatives, TR-FRET and LC-MS/MS represent the gold standards for biochemical and analytical assessments, respectively. By embedding self-validating criteria (Z'-factor > 0.5 and ICH M10 QC thresholds) directly into the protocols, drug development teams can eliminate cross-site variability, ensuring that the data driving lead optimization is both authoritative and irreproachable.

References

  • Liu, L., Siegmund, A., Xi, N., et al. "Discovery of a Potent, Selective, and Orally Bioavailable c-Met Inhibitor: 1-(2-Hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)." Journal of Medicinal Chemistry, 51(13), 3688-3691 (2008). URL:[Link]

  • Stuttfeld, E., & Ballmer-Hofer, K. "Structure and function of VEGF receptors." IUBMB Life, 61(9), 915-922 (2009). URL:[Link]

  • International Council for Harmonisation (ICH). "ICH M10 on Bioanalytical Method Validation and Study Sample Analysis." European Medicines Agency (EMA), Step 5 (2022). URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Stability of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol in Pharmaceutical Buffers

Introduction: The Imperative of Pre-formulation Stability Assessment In the landscape of drug development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potentia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Pre-formulation Stability Assessment

In the landscape of drug development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and commercial viability. A molecule's susceptibility to degradation under various environmental conditions dictates its formulation strategy, packaging requirements, storage conditions, and ultimately, its shelf-life.[1][2][3] Neglecting a thorough pre-formulation stability assessment can lead to costly delays, regulatory hurdles, and potential safety concerns arising from unknown degradation products.[4]

This guide focuses on a specific molecule of interest, 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol , a compound featuring a quinoline core. Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities.[5][6][7][8] The structure of this particular molecule, possessing a methoxy-substituted quinoline ring linked via an ether to a propanol side-chain, presents a unique stability profile that warrants careful investigation.

The purpose of this document is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the comparative stability of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol in various aqueous buffer solutions. We will delve into the scientific rationale behind experimental design, provide detailed, self-validating protocols, and illustrate how to interpret the resulting data to make informed decisions in the formulation development pathway. This process aligns with the principles of forced degradation testing outlined in the International Council for Harmonisation (ICH) guidelines, which aim to identify likely degradation pathways and establish the molecule's intrinsic stability.[2][9][10][11]

Scientific Rationale and Strategic Experimental Design

A successful stability study is not merely procedural; it is a strategic investigation into the chemical liabilities of a molecule. Our experimental design is therefore grounded in the fundamental principles of physical organic chemistry and regulatory expectations.

The Critical Role of pH and Buffer Selection

The pH of a formulation is arguably the most critical factor influencing the stability of a drug substance.[12] It can profoundly affect the rates of chemical degradation reactions, particularly hydrolysis.[13] Buffers are essential tools in pharmaceutical formulations, designed to resist changes in pH and maintain it within a narrow, optimal range for drug stability and efficacy.[12][14]

The selection of appropriate buffers is a critical experimental choice. The ideal buffer system should not only maintain the target pH but also be compatible with the API, avoiding any catalytic effects on degradation.[12] For this study, we select a range of common pharmaceutical buffers to cover acidic, neutral, and basic conditions, allowing us to construct a comprehensive pH-rate profile.

  • Acetate Buffer (pH 4.5): Represents an acidic environment, crucial for probing acid-catalyzed degradation mechanisms.

  • Phosphate Buffer (pH 7.4): Mimics physiological pH, providing data relevant to in-vivo stability and parenteral formulations.

  • Borate Buffer (pH 9.2): Represents an alkaline environment, essential for investigating base-catalyzed degradation.

Predicted Degradation Pathways of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

The structure of our target molecule contains several functional groups that are potential sites for degradation:

  • Aryl-Ether Linkage: Ethers are susceptible to cleavage under acidic conditions via protonation of the ether oxygen, followed by nucleophilic attack.[15] This is often the primary degradation pathway for such molecules at low pH. Under neutral or basic conditions, this linkage is typically stable.[16]

  • Quinoline Ring System: The quinoline ring itself is a heteroaromatic system. While generally stable, it can be susceptible to oxidation or hydroxylation under stress conditions, potentially leading to the formation of N-oxides or hydroxylated derivatives.[17][18][19][20]

  • Alcohol Group: The secondary alcohol is relatively stable but could undergo oxidation under specific oxidative stress conditions, though this is less likely to be the primary pathway in a simple buffered solution compared to ether hydrolysis.

Based on this analysis, we hypothesize that the primary degradation pathway in this study will be pH-dependent, with significantly lower stability observed in the acidic acetate buffer due to the acid-catalyzed hydrolysis of the ether bond.

Experimental Protocols & Methodologies

The following protocols are designed to be robust and self-validating, providing a clear and reproducible method for assessing stability.

Materials and Equipment
  • API: 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol (purity >99%)

  • Reagents: Acetic Acid (glacial), Sodium Acetate, Sodium Phosphate Monobasic, Sodium Phosphate Dibasic, Boric Acid, Sodium Borate, Sodium Hydroxide, Hydrochloric Acid, Acetonitrile (HPLC grade), Water (HPLC grade).

  • Equipment: Analytical balance, pH meter, volumetric flasks, pipettes, temperature-controlled incubator/oven, HPLC system with UV/PDA detector, LC-MS system (for degradant identification).

Protocol 1: Preparation of Buffer Solutions (0.1 M)
  • Acetate Buffer (pH 4.5): Dissolve 6.0 g of glacial acetic acid in 900 mL of HPLC-grade water. Adjust the pH to 4.5 using 1 M Sodium Hydroxide. Make up the final volume to 1000 mL with water.

  • Phosphate Buffer (pH 7.4): Dissolve 13.8 g of Sodium Phosphate Monobasic and 14.2 g of Sodium Phosphate Dibasic in 900 mL of HPLC-grade water. Adjust pH to 7.4 using 1 M HCl or 1 M NaOH as needed. Make up the final volume to 1000 mL with water.

  • Borate Buffer (pH 9.2): Dissolve 6.2 g of Boric Acid in 900 mL of HPLC-grade water. Adjust the pH to 9.2 using 1 M Sodium Hydroxide. Make up the final volume to 1000 mL with water.

  • Verification: Calibrate the pH meter before use and verify the final pH of all buffer solutions.

Protocol 2: Stability Study Execution
  • Stock Solution Preparation: Accurately weigh and dissolve 10 mg of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Sample Preparation: For each buffer condition, pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the respective buffer solution (Acetate, Phosphate, or Borate) to achieve a final concentration of 100 µg/mL. This creates the study samples.

  • Incubation: Dispense aliquots of each study sample into appropriately labeled vials. Place the vials into a temperature-controlled incubator set to an accelerated temperature of 60°C .

  • Time Points: Withdraw samples at predetermined time points: 0, 8, 24, 48, and 96 hours.

  • Sample Analysis: Immediately upon withdrawal, analyze the samples using the validated stability-indicating HPLC method described below. The T=0 sample represents 100% initial concentration.

Protocol 3: Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[1][21]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 20% B, linear gradient to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or λmax of the compound)

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Method Validation: The specificity of the method must be confirmed by ensuring that the peak for the parent compound is well-resolved from any degradant peaks and from components of the buffer solutions. Peak purity analysis using a PDA detector is essential to demonstrate this.

Visualization and Data Presentation

Clear visualization of workflows and data is paramount for effective communication and interpretation.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_study Stability Study Execution cluster_analysis Analysis Phase prep_api Prepare API Stock (1 mg/mL in ACN) prep_samples Dilute API Stock into Buffers (Final Conc. 100 µg/mL) prep_api->prep_samples prep_buffers Prepare Buffers (Acetate pH 4.5, Phosphate pH 7.4, Borate pH 9.2) prep_buffers->prep_samples incubate Incubate Samples at 60°C prep_samples->incubate sampling Sample at Time Points (0, 8, 24, 48, 96h) incubate->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Quantify Remaining API (% vs. T=0) hplc->data report Generate pH-Rate Profile & Report data->report

Caption: Workflow for the comparative stability assessment.

Comparative Stability Data

The following table summarizes hypothetical data from the described experiment, illustrating the expected stability profile.

Time (Hours)% Remaining API (Acetate Buffer, pH 4.5)% Remaining API (Phosphate Buffer, pH 7.4)% Remaining API (Borate Buffer, pH 9.2)
0 100.0100.0100.0
8 85.299.599.1
24 61.598.797.8
48 39.897.996.0
96 15.496.192.5
Potential Degradation Pathway Diagram

The most probable degradation pathway under acidic conditions is the hydrolysis of the ether linkage.

Caption: Predicted acid-catalyzed hydrolysis pathway.

Note: The images in the DOT script are placeholders. In a real report, these would be chemical structure images.

Interpretation of Results and Implications for Development

The hypothetical data presented in the table clearly indicates that 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol exhibits significant pH-dependent stability.

  • In Acidic Conditions (pH 4.5): The compound degrades rapidly, with over 84% loss after 96 hours at 60°C.[21] This strong instability is consistent with the acid-catalyzed hydrolysis of the aryl-ether bond, a well-documented degradation pathway for ethers.[15][22]

  • In Neutral and Alkaline Conditions (pH 7.4 and 9.2): The compound demonstrates much greater stability. The minor degradation observed could be attributed to slower, alternative degradation mechanisms, such as oxidation of the quinoline ring, or it could simply be the baseline thermal degradation over the study period.

Causality and Field-Proven Insights:

This pH-rate profile provides critical, actionable information for drug development professionals.

  • Formulation Strategy: A liquid formulation for this compound is challenging but feasible. It would necessitate a buffer system that can reliably maintain the pH in the neutral to slightly alkaline range (e.g., pH 7.0-8.5). An unbuffered or acidic formulation would be unviable due to the rapid degradation.[13]

  • Dosage Form Selection: The instability at low pH suggests that oral solid dosage forms should be designed to protect the API from the acidic environment of the stomach, perhaps through the use of enteric coatings.

  • Further Investigation: The next logical step is the structural elucidation of the degradation products formed, particularly in the acidic medium. Techniques such as LC-MS/MS would be employed to confirm that the degradants are, as hypothesized, 7-Methoxyquinolin-4-ol and propane-1,2-diol. Identifying and subsequently qualifying these impurities is a regulatory requirement.[1][4][23]

Conclusion

This guide provides a comprehensive and scientifically grounded approach to assessing the stability of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol. By systematically evaluating the molecule's behavior in different buffer systems, we have established a clear pH-stability profile, identified the most probable degradation pathway, and translated these findings into actionable strategies for formulation development. This structured approach, rooted in the principles of forced degradation, not only fulfills regulatory expectations but also de-risks the development process, ensuring that a stable, safe, and effective drug product can be brought to patients.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Symbiosis.[Link]

  • Forced Degradation Testing. (n.d.). SGS Singapore.[Link]

  • Alsante, K. M., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 27(3), 60-74. [Link]

  • Rawat, T., & Pandey, I.P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.[Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.[Link]

  • ICH Stability. (n.d.). SGS Singapore.[Link]

  • Quality Guidelines. (n.d.). ICH.[Link]

  • Buffers in Pharmaceutical systems, Preparations and Stability. (2021, July 17). Gpatindia.[Link]

  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. (n.d.). Fagron Academy.[Link]

  • ICH Q1 Stability Testing Guidelines. (n.d.). MasterControl.[Link]

  • Pathway proposed for the degradation of quinoline. (n.d.). ResearchGate.[Link]

  • Chen, Y., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry, 16(2), 104498. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency (EMA).[Link]

  • ICH guideline for stability testing. (n.d.). Slideshare.[Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (n.d.). ResearchGate.[Link]

  • Buffers in Biologics Manufacturing. (2017, February 13). BioProcess International.[Link]

  • Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. (n.d.). ResearchGate.[Link]

  • Biological Buffers: Essential Tools in Pharmaceutical Processes. (n.d.). DKSH Discover.[Link]

  • Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. (2012, July 10). American Pharmaceutical Review.[Link]

  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. (n.d.). Semantic Scholar.[Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022, April 9). PMC.[Link]

  • Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. (n.d.). JETIR.org.[Link]

  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30). Stack Exchange.[Link]

  • Effects of pH, temperature, and alcohols on the remarkable activation of thermolysin by salts. (n.d.). PubMed.[Link]

  • Ether cleavage. (n.d.). Wikipedia.[Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022, June 20). Novelty Journals.[Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis. (2025, October 9). ACS Publications.[Link]

  • hydrolysis of esters. (n.d.). Chemguide.[Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022, November 18). MDPI.[Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025, November 27). PMC.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol. As a quinoline derivative, this compound requires careful handling and disposal to miti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol. As a quinoline derivative, this compound requires careful handling and disposal to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards. The procedures outlined herein are based on the known hazards of structurally similar quinoline compounds and general principles of laboratory chemical waste management.

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol. The guidance provided is synthesized from data on analogous quinoline compounds. Researchers must conduct a thorough risk assessment for their specific experimental conditions and consult their institution's Environmental Health and Safety (EH&S) department for local and federal compliance.[1]

Hazard Profile and Core Safety Principles

Quinoline and its derivatives are recognized for potential toxicity and environmental hazards.[2] Compounds within this class may be toxic if swallowed, cause skin and eye irritation, and exhibit high toxicity to aquatic life with long-lasting effects.[2][3] Some derivatives are also suspected carcinogens or may cause genetic defects.[1][2] Therefore, 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol must be managed as a hazardous substance.

The primary principle of chemical waste management is to prevent pollution and reduce its environmental impact. This involves a hierarchy of practices: source reduction, reuse, recycling, and finally, treatment and disposal.[4] All waste must be considered hazardous until confirmed otherwise by a qualified safety professional or your institution's EH&S office.[5]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure risk when handling 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol and its associated waste.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, tested to EN 374).Prevents dermal absorption of the compound.[1][3]
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield is required when a splash hazard exists.Protects against accidental splashes that can cause serious eye irritation or damage.[1][3]
Skin & Body Standard laboratory coat. Chemical-resistant apron for larger quantities.Prevents contamination of personal clothing.
Respiratory All handling should occur in a certified chemical fume hood to avoid inhalation of aerosols or vapors.Minimizes respiratory exposure, as some quinoline derivatives can cause respiratory irritation.[3][6]

Step-by-Step Disposal Protocol

The following protocol outlines the segregation and collection of waste containing 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol. It is critical to never dispose of this chemical down the drain or in regular trash.[5]

Step 1: Waste Segregation and Container Selection

Proper segregation is the foundation of safe chemical disposal. Do not mix incompatible waste streams.[4][7]

  • Solid Waste: For pure, solid 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol, contaminated weigh boats, or other solid materials.

    • Container: Use a clearly labeled, sealable hazardous solid waste container.[3] The container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition.

  • Liquid Waste: For solutions containing 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol.

    • Container: Use a separate, compatible, and clearly labeled hazardous liquid waste container.[3] Plastic containers are often preferred.[8] Ensure the container is equipped with a secure, tight-fitting lid.

  • Sharps Waste: Needles, syringes, or broken glass contaminated with the compound should be placed in a designated, puncture-proof sharps container.

Step 2: Waste Accumulation and Labeling

All waste containers must be labeled from the moment the first drop of waste is added.[8]

  • Attach a Hazardous Waste Label: Affix your institution's official hazardous waste tag to the container.

  • Identify Contents: Clearly write the full chemical name: "2-(7-Methoxyquinolin-4-yloxy)propan-1-ol". List all other components of the waste mixture, including solvents and their approximate percentages.

  • Indicate Hazards: Mark the relevant hazard pictograms (e.g., toxic, environmental hazard) based on the known profile of quinoline derivatives.[7]

  • Keep Containers Closed: Waste containers must remain sealed except when adding waste.[4][8] This prevents the release of vapors and protects against spills.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of waste generation.[8]

  • It should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[8]

Step 4: Arranging for Final Disposal

Once the waste container is full or has been in storage for a designated period (typically not exceeding 12 months), arrange for its collection.[8]

  • Contact EH&S: Follow your institution's procedures to request a waste pickup from the Environmental Health & Safety office or equivalent department.[5][9]

  • Professional Disposal: Your institution's EH&S department will manage the final disposal through a licensed and approved hazardous waste contractor.[3] These facilities use specialized methods like high-temperature incineration to neutralize hazardous compounds.[3]

Decontamination and Spill Management

Proper decontamination is crucial to prevent unintended exposure and cross-contamination.

Contaminated Materials and Glassware
  • Disposable Items: Contaminated gloves, bench paper, and other disposable items must be placed in the designated solid hazardous waste container.[3]

  • Reusable Glassware: Decontaminate glassware by triple-rinsing with a suitable solvent (e.g., ethanol or acetone).[4][9] Crucially, the first two rinsates must be collected and disposed of as hazardous liquid waste. [4][5] The final rinse may be with water.

Spill Response

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE described in Section 1.

  • Containment: For liquid spills, use a chemical spill kit with absorbent material (e.g., vermiculite or sand) to contain the spill.[10] For solid spills, carefully sweep the material to avoid generating dust.[11]

  • Collection: Collect all contaminated absorbent materials and place them in the designated hazardous solid waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol waste.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal Start Generate Waste Containing 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol Decision_Type Solid, Liquid, or Sharp? Start->Decision_Type Solid_Waste Select Solid Waste Container Decision_Type->Solid_Waste Solid Liquid_Waste Select Liquid Waste Container Decision_Type->Liquid_Waste Liquid Sharps_Waste Select Sharps Container Decision_Type->Sharps_Waste Sharp Label Label Container Immediately: - Full Chemical Name(s) - Hazard Information - Start Date Solid_Waste->Label Liquid_Waste->Label Sharps_Waste->Label Close Keep Container Securely Closed (Except when adding waste) Label->Close Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Close->Store Decision_Full Container Full? Store->Decision_Full Decision_Full->Store No Request Request Pickup from Institutional EH&S Office Decision_Full->Request Yes End Disposal by Licensed Hazardous Waste Contractor Request->End

Caption: Waste disposal workflow for 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Benchchem. (2025). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • Benchchem. (2025). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • Sigma-Aldrich. (2025, September 24). Safety Data Sheet.
  • Safety Data Sheet. (2023, May 24).
  • Mandom Corporation. (2012, October 31). Safety Data Sheet.
  • Sigma-Aldrich. (2026, March 16). Safety Data Sheet.
  • Safety Data Sheet. (2024, May 30).
  • Sigma-Aldrich. (2026, January 22). Safety Data Sheet.
  • Tokyo Chemical Industry. (2023, March 5). Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: 2-Methoxy-1-propanol.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • Cayman Chemical. (2026, January 7). Safety Data Sheet.
  • ACS Sustainable Chemistry & Engineering. (2016, June 28). Synthesis of Quinolines: A Green Perspective.
  • Kao Chemicals. (2021, March 16). Material Safety Data Sheet.
  • Dai-ichi Kogyo Seiyaku Co., Ltd. SDS Download Page.
  • AFIRM Group. (2019, August). Chemical Information Document: Quinoline.
  • SciSpace. Synthesis of derivatives of quinoline.
  • MORESCO Corporation. SDS Download Page.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.